molecular formula C22H39N B1595102 N,N-Dioctylaniline CAS No. 3007-75-8

N,N-Dioctylaniline

Cat. No.: B1595102
CAS No.: 3007-75-8
M. Wt: 317.6 g/mol
InChI Key: PTRSTXBRQVXIEW-UHFFFAOYSA-N
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Description

N,N-Dioctylaniline (CAS 3007-75-8) is a tertiary amine with the molecular formula C22H39N and a molecular weight of 317.55 g/mol . This chemical compound is characterized by a density of approximately 0.885 g/cm³ and a high boiling point of 414.1°C at 760 mmHg, indicating its thermal stability . It has a flash point of 167°C, classifying it as a combustible liquid . Its lipophilicity is significant, as indicated by a high logP value of 7.21, suggesting potential applications in solvent extraction or as a phase-transfer catalyst in organic synthesis . The compound's structure, featuring long octyl chains attached to a nitrogen atom, makes it a subject of interest in the development of specialized chemical reagents and in materials science research . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dioctylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSTXBRQVXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184142
Record name N,N-Dioctylaniline
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Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-75-8
Record name N,N-Dioctylaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dioctylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dioctylaniline
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Foundational & Exploratory

Spectroscopic Profile of N,N-Dioctylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dioctylaniline, a tertiary aromatic amine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is an organic compound featuring a phenyl group substituted with a diethylamino group, where the nitrogen atom is further bonded to two octyl chains. As a tertiary amine, its spectroscopic characterization provides a unique fingerprint for its molecular structure. Understanding its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical reactions. N,N-dialkylaniline compounds are significant in the fields of organic synthesis, dyes, and pharmaceuticals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic regions of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the two octyl chains. Due to the electron-donating effect of the nitrogen, the aromatic protons are expected to be shifted upfield compared to benzene. Hydrogens on the carbon next to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen and absorb further downfield than typical alkane hydrogens.[2]

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.30m2HH-3, H-5 (meta-protons)
~ 6.65 - 6.75m3HH-2, H-4, H-6 (ortho- & para-protons)
~ 3.30t, J ≈ 7.5 Hz4HN-CH₂- (α-protons)
~ 1.55 - 1.65m4HN-CH₂-CH₂- (β-protons)
~ 1.20 - 1.40m20H-(CH₂)₅-
~ 0.88t, J ≈ 7.0 Hz6H-CH₃ (terminal methyl)

Causality Behind Experimental Choices:

The choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its deuterium signal provides a lock for the spectrometer. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is particularly useful for resolving the overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear at a higher chemical shift.[3] The chemical shifts of carbons in organic molecules are spread out over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of individual carbon signals.[4]

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)Assignment
~ 148.0C-1 (ipso-carbon)
~ 129.0C-3, C-5 (meta-carbons)
~ 116.0C-4 (para-carbon)
~ 112.0C-2, C-6 (ortho-carbons)
~ 51.0N-CH₂- (α-carbon)
~ 31.8-(CH₂)₅-
~ 29.5-(CH₂)₅-
~ 29.3-(CH₂)₅-
~ 27.2-(CH₂)₅-
~ 22.7-CH₂-CH₃
~ 14.1-CH₃

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a single-pulse experiment with a 90° pulse width.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0-160 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

As a tertiary amine, this compound lacks an N-H bond. Therefore, the characteristic N-H stretching absorption bands seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent.[2][5] This absence is a key diagnostic feature for identifying a tertiary amine. The spectrum will be dominated by C-H stretching and bending vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration
3050 - 3030MediumAromatic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
1600, 1500Medium-StrongAromatic C=C Bending
1470 - 1450MediumCH₂ Bending
1375Medium-WeakCH₃ Bending
1250 - 1020Medium-WeakC-N Stretch
750 - 690StrongAromatic C-H Out-of-Plane Bending

Experimental Protocol: IR Data Acquisition (ATR)

  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₂₂H₃₉N, MW = 317.55). Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[2] This results in the formation of a resonance-stabilized, nitrogen-containing cation.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
317Molecular Ion (M⁺)
218[M - C₇H₁₅]⁺ (α-cleavage, loss of a heptyl radical)
134[C₆H₅N(CH₂)CH₃]⁺ (Possible further fragmentation)

Molecular Structure and Fragmentation:

Caption: Molecular structure and primary MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • As the analyte elutes from the GC column, it enters the MS ion source.

    • The molecules are ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of this compound. The absence of an N-H stretch in the IR confirms its tertiary amine nature. The specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra delineate the aromatic and aliphatic components of the molecule. Finally, the molecular ion peak and the characteristic α-cleavage fragmentation pattern in the mass spectrum confirm the molecular weight and the connectivity around the nitrogen atom. This guide serves as a foundational reference for the analytical characterization of this compound in various scientific and industrial applications.

References

  • Vertex AI Search. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Accessed January 2, 2026.
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  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Published March 24, 2024.
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  • SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Accessed January 2, 2026.
  • Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite c
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.
  • Google Patents. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Accessed January 2, 2026.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.
  • NIST WebBook. This compound. Accessed January 2, 2026.
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  • PubChem. This compound | C22H39N | CID 137791. Accessed January 2, 2026.
  • NIST WebBook. N,N-Diethylaniline. Accessed January 2, 2026.
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  • INFRARED SPECTROSCOPY (IR). Accessed January 2, 2026.
  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Accessed January 2, 2026.
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  • ChemicalBook. N,N-Diethylaniline(91-66-7) 13C NMR spectrum. Accessed January 2, 2026.
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  • PubMed. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Accessed January 2, 2026.

Sources

Physical and chemical properties of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dioctylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS: 3007-75-8), tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also contextual insights into its synthesis, analysis, and potential applications, grounded in established chemical principles.

Compound Identification and Structure

This compound is a tertiary aromatic amine characterized by an aniline core substituted on the nitrogen atom with two octyl chains. This structure imparts significant lipophilicity, making it a distinct chemical entity from its more common, smaller analogues like N,N-dimethylaniline.

  • IUPAC Name: this compound[1]

  • Synonyms: Dioctylphenylamine, N-Phenyldioctylamine, Benzenamine, N,N-dioctyl-[2]

  • CAS Registry Number: 3007-75-8[1][2][3]

  • Molecular Formula: C₂₂H₃₉N[1][2][3][4]

  • SMILES: CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1[1][5]

  • InChIKey: PTRSTXBRQVXIEW-UHFFFAOYSA-N[1][3]

The presence of the long alkyl chains dramatically influences its physical properties, such as solubility and boiling point, and can modulate the chemical reactivity of the aniline ring system.

Physicochemical Properties

The defining features of this compound are its high molecular weight and non-polar nature. These characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 317.55 g/mol [2][3]
Exact Mass 317.561 g/mol [1]
Physical Description Oily liquid, likely colorless to yellow/brown, turning darker on air exposure.Inferred from analogues[6][7]
Boiling Point 197-198 °C at 3 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.Inferred from analogues[7]
Ionization Energy 7.1 eV[3]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is governed by two primary features: the nucleophilic and basic lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring.

Core Reactivity
  • Basicity: As a tertiary amine, the nitrogen atom's lone pair can act as a base, reacting with acids to form ammonium salts. However, the steric hindrance from the two bulky octyl groups may reduce its accessibility compared to smaller dialkylanilines.

  • Electrophilic Aromatic Substitution: The N,N-dioctyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This directs incoming electrophiles to the ortho and para positions. This reactivity is foundational for creating substituted aniline derivatives. For instance, N,N-dialkylanilines can be readily halogenated at the para position, a common strategy for introducing functional handles for further synthetic elaboration.[8]

  • N-Oxidation: The nitrogen atom can be oxidized to form an this compound N-oxide. These N-oxides are versatile intermediates in their own right, with applications in medicinal chemistry and as precursors for other reactions.[8][9]

Representative Synthesis Protocol: N-Alkylation of Aniline

The most direct method for synthesizing this compound is the exhaustive N-alkylation of aniline with an appropriate octyl halide. The causality behind this choice is its straightforwardness and reliance on a fundamental Sₙ2 reaction mechanism. The use of a slight excess of the alkylating agent and a robust base ensures the reaction proceeds to the desired tertiary amine.

Experimental Protocol:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add aniline (1 equivalent) and acetonitrile (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (3 equivalents) to the flask. This base is chosen for its insolubility, which simplifies workup, and its sufficient basicity to deprotonate the aniline and its intermediate secondary amine.

  • Alkylating Agent: While stirring vigorously, add 1-bromooctane (2.5 equivalents) to the mixture. A slight excess is used to drive the reaction to completion and ensure di-alkylation.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the solid potassium carbonate and potassium bromide byproduct. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl (to remove any unreacted aniline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent in vacuo. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Aniline Aniline Setup Combine & Stir Aniline->Setup OctylBromide 1-Bromooctane (2.5 eq) OctylBromide->Setup Base K₂CO₃ (Base) Base->Setup Solvent Acetonitrile (Solvent) Solvent->Setup Reflux Reflux (82°C, 24-48h) Setup->Reflux Workup Aqueous Workup (Filtration, Extraction) Reflux->Workup Purify Purification (Vacuum Distillation) Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound via N-alkylation.

Analytical Methodologies

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas chromatography is particularly well-suited for this volatile, thermally stable compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is self-validating as it pairs a high-resolution separation technique (GC) with a definitive identification method (MS), providing both retention time and a mass fragmentation pattern for confident analysis.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample in high-purity dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating non-polar aromatic compounds.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak should be compared to a reference spectrum or analyzed for the expected molecular ion (m/z = 317.5) and characteristic fragmentation patterns.

Analytical_Workflow Sample Sample in Dichloromethane GC_Injector GC Injector (280°C) Sample->GC_Injector GC_Column GC Column (DB-5ms) (Temp Program) GC_Injector->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Data Data Acquisition (Chromatogram & Mass Spectrum) MS_Detector->Data

Caption: Workflow for the GC-MS analysis of this compound.

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not as widely documented as for its smaller analogues, its unique properties make it a valuable tool for specialized areas.

  • Lipophilic Intermediate: Its primary role is as a highly lipophilic building block in organic synthesis. In drug development, attaching such a moiety can significantly increase a molecule's ability to cross lipid membranes, potentially enhancing bioavailability or allowing it to target receptors in lipid-rich environments like the central nervous system.[10]

  • Dye and Material Science: Analogous to N,N-dimethylaniline's use in dye synthesis, this compound can serve as a precursor for highly soluble organic dyes and pigments for use in non-aqueous systems, such as specialty inks or polymer matrices.

  • Polymerization Catalyst: Tertiary amines are often used as accelerators in the curing of resins and polymers.[11] The high boiling point and low volatility of this compound could make it a suitable catalyst for high-temperature polymerization processes.

Safety and Handling

Based on data from structurally similar anilines, this compound should be handled as a hazardous chemical.[7][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13][14]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[13][15]

  • Hazards:

    • Toxicity: Assumed to be toxic by inhalation, ingestion, and skin absorption.[7][14]

    • Irritation: Can cause skin and eye irritation.[6]

    • Environmental: Toxic to aquatic life with long-lasting effects.[13][15] Avoid release into the environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[13]

  • Fire: Combustible liquid. Keep away from heat, sparks, and open flames.[13][16] Use CO₂, dry chemical, or foam extinguishers.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.[13]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. This compound. National Institute of Standards and Technology Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. This compound | CAS 3007-75-8. [Link]

  • Loba Chemie. N,N-DIETHYLANILINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

  • PubChem. N,N-Diethylaniline. National Center for Biotechnology Information. [Link]

  • SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • PubMed Central. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

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Sources

An In-depth Technical Guide to N,N-Dioctylaniline: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dioctylaniline (CAS Number: 3007-75-8) is a tertiary aromatic amine characterized by a phenyl group substituted with two octyl chains on the nitrogen atom.[1][2][3] This structure imparts a combination of aromatic reactivity and aliphatic lipophilicity, making it a molecule of significant interest in various fields of industrial and research chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, safety considerations, and key applications, with a focus on its utility for professionals in research and development.

Chemical and Physical Properties

This compound is a high-molecular-weight aromatic amine with distinct physical and chemical characteristics that dictate its applications. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 3007-75-8[1][3][4]
Molecular Formula C22H39N[1][2][5]
Molecular Weight 317.56 g/mol [2][6]
Boiling Point 414.1 °C at 760 mmHg[1]
Density 0.885 g/cm³[1]
Flash Point 167 °C[1]
Refractive Index 1.499[1]
LogP 7.214[1]

Safety Data and Handling

Potential Hazards:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: May cause skin and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Long-term Effects: There may be a danger of cumulative effects, and it may cause damage to organs through prolonged or repeated exposure.[7]

  • Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[7]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors or mist.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthesis of this compound

The synthesis of this compound can be achieved through several N-alkylation strategies. A common and versatile approach is the reductive amination of aniline with octanal. This method proceeds in a one-pot fashion, offering good yields and selectivity.

Experimental Protocol: Reductive Amination of Aniline with Octanal

This protocol is a generalized procedure based on established methods for reductive amination.[8][9][10]

Materials:

  • Aniline

  • Octanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 equivalent) and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add octanal (2.2 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_reagents_solvent Reagents & Solvent cluster_workup Workup & Purification Aniline Aniline Reaction Reductive Amination (0°C to RT, 12-16h) Aniline->Reaction Octanal Octanal (2.2 eq) Octanal->Reaction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction DCM Dichloromethane (DCM) DCM->Reaction Quench Quench with NaHCO₃ Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product This compound Reaction->Quench

Synthetic workflow for this compound via reductive amination.

Applications in Research and Industry

The long alkyl chains of this compound impart significant lipophilicity and steric bulk, making it a valuable component in several applications.

Antioxidant in Lubricants

Aromatic amines are a well-established class of antioxidants for lubricating oils, particularly at elevated temperatures.[11][12] The mechanism involves the donation of a hydrogen atom from a secondary amine or an adjacent alkyl group in tertiary amines to terminate radical chain reactions that lead to oil degradation. While this compound is a tertiary amine, the benzylic protons on the alpha-carbons of the octyl chains can participate in radical scavenging. The long alkyl chains also enhance its solubility in hydrocarbon-based lubricants.

G cluster_oxidation Lubricant Oxidation Cycle cluster_inhibition Inhibition by N,N-Dialkylaniline RH Lubricant (R-H) R_dot Alkyl Radical (R•) RH->R_dot + O₂ ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H ArNR2 N,N-Dialkylaniline ROO_dot->ArNR2 Radical Trapping ROOH->R_dot Decomposition ArNR2_stable Stable Radical ArNR2->ArNR2_stable + ROO• End Oxidation Inhibited ArNR2_stable->End Terminates Chain Reaction

Mechanism of antioxidant action of N,N-dialkylanilines in lubricants.
Corrosion Inhibitor

Organic compounds containing nitrogen, oxygen, and/or sulfur atoms are effective corrosion inhibitors for metals in acidic media.[2][4][13] N,N-dialkylanilines, including those with long alkyl chains, can adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of corrosion.[4] The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate this adsorption. The long octyl chains can further enhance the protective layer by creating a hydrophobic barrier.

Studies on similar long-chain aniline derivatives have shown high inhibition efficiencies for steel in acidic environments.[4] The performance of these inhibitors typically increases with concentration up to an optimal point.

Intermediate in Organic Synthesis

N,N-Dialkylanilines are versatile intermediates in organic synthesis.[5] They can be used in the synthesis of:

  • Dyes: The aniline moiety can be functionalized to produce various dyes.

  • Polymers: Aniline derivatives can be polymerized to form conductive or electroactive polymers.

  • Hole-Transporting Materials: The electron-rich nature of the N,N-dialkylaniline core makes it a suitable building block for hole-transporting materials used in organic light-emitting diodes (OLEDs).[14][15][16]

  • Pharmaceutical Intermediates: While direct applications in drug molecules may be limited due to potential toxicity, N,N-dialkylanilines can serve as starting materials for the synthesis of more complex heterocyclic structures relevant to medicinal chemistry.[17][18]

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution would provide good separation. The UV detector can be set to the λmax of the aniline chromophore (around 250-260 nm).[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively high boiling point, a high-temperature GC column and appropriate temperature programming would be necessary. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of alkyl chains.[21][22][23]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen, the other methylene protons of the octyl chains, and the terminal methyl groups.

    • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the nitrogen being significantly deshielded, and distinct signals for the carbons of the octyl chains.[24][25][26]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely lead to fragmentation through cleavage of the C-N bond and fragmentation along the alkyl chains.[21]

G cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Sample This compound Sample HPLC_Col C18 Column Sample->HPLC_Col GC_Col High-Temp GC Column Sample->GC_Col HPLC_Det UV Detector (λ ≈ 250-260 nm) HPLC_Col->HPLC_Det HPLC_MP Mobile Phase (Acetonitrile/Buffer) HPLC_MP->HPLC_Col HPLC_Data HPLC_Data HPLC_Det->HPLC_Data Chromatogram & Quantification MS_Source EI Source GC_Col->MS_Source MS_Det Mass Analyzer MS_Source->MS_Det MS_Data MS_Data MS_Det->MS_Data Mass Spectrum & Fragmentation Pattern

Analytical workflows for the characterization of this compound.

Conclusion

This compound is a versatile chemical with established and potential applications in several key areas of chemical research and industry. Its role as an effective antioxidant and corrosion inhibitor is well-supported by the behavior of analogous long-chain N,N-dialkylanilines. Furthermore, its utility as a synthetic intermediate for dyes, polymers, and functional materials for electronics and potentially pharmaceuticals, makes it a compound of continuing interest. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.

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A Technical Guide to the Theoretical Elucidation of N,N-Dioctylaniline's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-Dioctylaniline is a dialkylaniline derivative with potential applications ranging from the synthesis of dyes to the development of organic electronic materials.[1][2] A thorough understanding of its electronic structure is paramount for predicting its chemical reactivity, photophysical properties, and suitability for advanced applications. This guide presents a comprehensive theoretical framework for characterizing the ground and excited-state electronic properties of this compound using first-principles quantum chemical calculations. We move beyond a simple recitation of data to provide a validated, step-by-step computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), enabling researchers to generate and interpret high-fidelity predictive data.

Part 1: The Theoretical & Computational Framework

The predictive power of modern computational chemistry allows us to model molecular behavior with remarkable accuracy, offering insights that can guide and accelerate experimental research.[3] For a molecule like this compound, our primary objective is to solve the Schrödinger equation to understand how electrons are distributed and how this distribution changes upon excitation.

The Choice of Method: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[4][5] Unlike more computationally expensive ab initio methods, DFT calculates the total electronic energy based on the spatially dependent electron density.

  • Expertise in Practice: We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is well-benchmarked for organic molecules and has demonstrated high accuracy in predicting the geometries and vibrational frequencies of aniline derivatives.[4][6] For the basis set, we employ the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is critical for accurately describing the lone pair electrons on the nitrogen atom, while the polarization functions (d,p) allow for greater flexibility in describing anisotropic bond formation.

The Computational Workflow

A robust theoretical study follows a logical, self-validating progression. The workflow begins with finding the most stable molecular structure and proceeds to the calculation of its electronic and spectroscopic properties.

G cluster_0 Part 2: Ground-State Properties cluster_1 Part 3: Excited-State Properties Opt 1. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Freq 2. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Validate Structure FMO 3. FMO Analysis (HOMO, LUMO, Gap) Freq->FMO Use Optimized Geometry TDDFT 5. Excited State Calculation (TD-DFT) Freq->TDDFT Use Optimized Geometry MEP 4. MEP Analysis (Reactive Sites) FMO->MEP Spectrum 6. UV-Vis Spectrum Simulation TDDFT->Spectrum Analyze Transitions G LUMO LUMO (Lowest Unoccupied) Acceptor Orbital HOMO HOMO (Highest Occupied) Donor Orbital l_line h_line l_line->h_line h_line->l_line  ΔE = E_LUMO - E_HOMO

References

Reactivity of N,N-Dioctylaniline in electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of N,N-Dioctylaniline in Electrophilic Aromatic Substitution

Abstract

This compound is an aromatic amine characterized by a highly activated benzene ring and significant steric shielding from its two long-chain alkyl substituents. This guide provides a comprehensive analysis of its reactivity in electrophilic aromatic substitution (EAS) reactions. We will dissect the foundational principles governing its behavior, including the powerful electron-donating nature of the dialkylamino group and the critical role of steric hindrance in determining regioselectivity. Detailed mechanistic discussions and field-tested protocols for key transformations such as halogenation and nitration are presented. Crucially, this guide also addresses the inherent limitations of this compound in classical Friedel-Crafts reactions, explaining the mechanistic basis for its incompatibility. The insights and methodologies contained herein are designed to equip researchers with the predictive power and practical knowledge necessary to effectively utilize this compound in complex synthetic applications.

Introduction to this compound

This compound (CAS: 3007-75-8) is a tertiary aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nucleophilic aromatic core and two lipophilic n-octyl chains, imparts unique solubility and reactivity characteristics. Understanding its behavior in electrophilic aromatic substitution—a cornerstone of aromatic chemistry—is essential for its strategic application in the synthesis of dyes, functional polymers, and pharmaceutical precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3007-75-8[2]
Molecular Formula C₂₂H₃₉N[2]
Molecular Weight 317.55 g/mol [2]
Boiling Point 197-198 °C at 3 mmHg[3]

Theoretical Framework: Factors Governing Reactivity

The reactivity of the this compound ring is dictated by a delicate interplay between powerful electronic effects and significant steric constraints.

Electronic Effects: The Dominance of the Amino Group

The N,N-dioctylamino group is a potent activating group, profoundly influencing both the rate and orientation of electrophilic attack.[4] This is due to two primary electronic factors:

  • +I Effect (Inductive Effect): The two n-octyl groups are electron-releasing, pushing electron density towards the nitrogen atom and, subsequently, into the aromatic ring. Alkylamino substituents are recognized as strong electron-donors due to this inductive effect.[5][6]

  • +R Effect (Resonance Effect): More significantly, the lone pair of electrons on the nitrogen atom participates in resonance with the π-system of the benzene ring.[7] This delocalization creates a substantial increase in electron density at the positions ortho and para to the amino group, making these sites highly nucleophilic and susceptible to attack by electrophiles.[4][7]

The resonance effect is the dominant factor, making the N,N-dioctylamino group a strong ortho, para-director.[4]

Figure 1: Resonance delocalization in this compound.

Steric Effects: The Influence of the n-Octyl Chains

While electronically favored, the ortho positions are significantly encumbered by the two bulky n-octyl chains. This steric hindrance impedes the approach of an incoming electrophile.[8] Consequently, electrophilic attack will overwhelmingly favor the less sterically hindered and electronically rich para position. This high regioselectivity for the para product is a defining characteristic of N,N-dialkylanilines with large alkyl groups.

Electrophilic Aromatic Substitution in Practice

The high activation of the aniline ring dictates the choice of reaction conditions, often allowing for milder reagents and temperatures than those required for less activated aromatics.[9]

Halogenation: A Case Study in Bromination

The electron-rich nature of the this compound ring allows for rapid halogenation, often proceeding without the need for a Lewis acid catalyst, which is typically required for less activated systems like benzene.[10][11]

Mechanism & Regioselectivity: The reaction proceeds via the standard EAS mechanism. Due to the extreme activation by the amino group, polysubstitution can be a concern.[10] However, the substantial steric bulk of the dioctyl groups effectively shields the ortho positions, making para-bromination the highly dominant pathway. The primary product expected is 4-bromo-N,N-dioctylaniline.

Figure 2: Workflow for the bromination of this compound.

Experimental Protocol: Synthesis of 4-Bromo-N,N-dioctylaniline This protocol is adapted from established procedures for the bromination of activated anilines.[9][12]

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (1.0 equiv.) in the same solvent.

  • Addition: Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 2: Representative Data for Bromination

SubstrateReagentSolventTemp. (°C)Major ProductExpected Yield
This compoundBr₂Acetic Acid0 to RT4-Bromo-N,N-dioctylaniline>90%
Nitration: Navigating the Acid-Base Challenge

The nitration of anilines is complicated by the basicity of the amino group. In strongly acidic media, such as the standard nitric acid/sulfuric acid mixture, the nitrogen atom is protonated to form an anilinium ion.[13] This –N⁺H(C₈H₁₇)₂ group is strongly electron-withdrawing and deactivating, directing electrophilic attack to the meta position.[13]

To achieve the electronically favored para-nitration, conditions that avoid strong Brønsted acids are necessary. Ceric ammonium nitrate (CAN) in a polar aprotic solvent has proven effective for the highly regioselective para-nitration of N,N-dialkylanilines.[14]

Mechanism & Regioselectivity (CAN Method): The proposed mechanism suggests that Ce⁴⁺ coordinates with the substrate, facilitating an electrophilic aromatic reaction that leads to the para-nitro product.[14] This method bypasses the formation of the deactivating anilinium ion, preserving the ortho, para-directing influence of the amino group. Steric hindrance again ensures high selectivity for the para position.

Figure 3: Simplified workflow for CAN-mediated nitration.

Experimental Protocol: Synthesis of 4-Nitro-N,N-dioctylaniline This protocol is based on the regioselective nitration of N,N-dialkylanilines using CAN.[14]

  • Dissolution: Dissolve this compound (1.0 equiv.) in acetonitrile in a round-bottom flask with magnetic stirring at room temperature.

  • Addition: Add ceric ammonium nitrate (CAN) (approx. 2.0-2.5 equiv.) to the solution in portions over 15 minutes.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and stir for 10 minutes.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Table 3: Representative Data for Nitration

SubstrateReagentSolventTemp. (°C)Major ProductExpected Yield
This compoundHNO₃/H₂SO₄-<103-Nitro-N,N-dioctylanilineModerate
This compoundCANAcetonitrileRT4-Nitro-N,N-dioctylanilineGood to Excellent
The Friedel-Crafts Limitation: Catalyst Deactivation

A critical consideration for researchers is that this compound, like other anilines, is generally incompatible with standard Friedel-Crafts alkylation and acylation conditions.[15][16]

Explanation of Incompatibility: The reaction fails because the nitrogen atom of the N,N-dioctylamino group is a potent Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required to generate the electrophile (an acylium or carbocation).[17] This acid-base reaction forms a stable complex, which effectively neutralizes the catalyst.[15] Furthermore, the complexed nitrogen atom bears a positive charge, transforming the strongly activating amino group into a powerful deactivating group, rendering the aromatic ring inert to further electrophilic attack.[17]

Figure 4: Lewis acid-base complexation prevents Friedel-Crafts reactions.

Conclusion

The electrophilic substitution reactivity of this compound is a textbook example of substituent effects in aromatic chemistry. Its behavior is dominated by the powerful ortho, para-directing and activating nature of the N,N-dioctylamino group, tempered by significant steric hindrance at the ortho positions. This combination leads to a strong and predictable preference for substitution at the para position. While highly reactive in halogenation and amenable to controlled nitration with appropriate reagents, its basicity precludes the use of standard Friedel-Crafts protocols. A thorough understanding of these electronic and steric drivers is crucial for scientists aiming to harness the synthetic potential of this valuable chemical building block.

References

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A Senior Application Scientist's Guide to the Synthesis of N,N-Dioctylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of N,N-dioctylaniline, a tertiary amine with significant applications in materials science and as a chemical intermediate. The core focus is on the reductive amination pathway, a robust and highly efficient method for carbon-nitrogen bond formation. This document elucidates the underlying reaction mechanisms, evaluates critical reagent choices, and presents a detailed, field-proven experimental protocol. By explaining the causality behind experimental design and offering practical troubleshooting advice, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to master this versatile synthetic transformation.

Introduction: The Strategic Value of Reductive Amination

This compound is a valuable molecular building block, but its synthesis presents a classic chemical challenge: the controlled dialkylation of a primary aromatic amine. Traditional alkylation of aniline with alkyl halides is notoriously difficult to control, often resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt byproducts, leading to low yields and complex purification procedures.[1][2]

Reductive amination, also known as reductive alkylation, elegantly circumvents these issues.[1][2][3] This powerful strategy converts a carbonyl group and an amine into a more substituted amine in a sequential, controlled manner. The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced.[3][4][5] For the synthesis of this compound from aniline and octanal, this method offers superior control, minimizing over-alkylation and typically providing high yields of the desired tertiary amine.[1]

This guide focuses on a one-pot direct reductive amination procedure, which is favored for its operational simplicity and efficiency in industrial and research settings.[3]

Mechanistic Insights: A Two-Fold Alkylation Pathway

The synthesis of a tertiary amine from a primary amine like aniline requires two successive alkylation events. The entire process occurs in a single reaction vessel but can be understood as a sequence of two mechanistically similar cycles.

Cycle 1: Formation of the Secondary Amine Intermediate (N-Octylaniline)

  • Hemiaminal Formation: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the first equivalent of octanal. This forms a transient hemiaminal intermediate.

  • Dehydration to Imine: Under mildly acidic conditions, the hemiaminal dehydrates, losing a molecule of water to form an N-phenyl-octanimine (a Schiff base).[3]

  • Reduction to Secondary Amine: A hydride reducing agent selectively reduces the carbon-nitrogen double bond (C=N) of the imine to yield the secondary amine, N-octylaniline.

Cycle 2: Formation of the Final Tertiary Amine

  • Iminium Ion Formation: The newly formed N-octylaniline, now acting as a secondary amine nucleophile, attacks a second equivalent of octanal. The resulting hemiaminal dehydrates to form a positively charged dialkyl-iminium ion.

  • Reduction to Tertiary Amine: The same hydride reagent reduces the iminium ion to furnish the final product, this compound.

The overall transformation is a cascade of imine/iminium ion formation and reduction steps, as illustrated below.

G cluster_cycle1 Cycle 1: Primary to Secondary Amine cluster_cycle2 Cycle 2: Secondary to Tertiary Amine Aniline Aniline Hemiaminal1 Hemiaminal Intermediate Aniline->Hemiaminal1 Octanal1 Octanal (1 eq.) Octanal1->Hemiaminal1 Imine Imine Intermediate Hemiaminal1->Imine - H₂O N_Octylaniline N-Octylaniline Imine->N_Octylaniline + [H⁻] (Reduction) Octanal2 Octanal (1 eq.) Hemiaminal2 Hemiaminal Intermediate N_Octylaniline->Hemiaminal2 Octanal2->Hemiaminal2 Iminium Iminium Ion Hemiaminal2->Iminium - H₂O NND This compound Iminium->NND + [H⁻] (Reduction)

Caption: Reaction mechanism for the synthesis of this compound.

Optimizing the Reaction: A Guide to Reagent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent and reaction conditions. The goal is to reduce the imine/iminium intermediate much faster than the starting aldehyde, preventing the formation of octanol as a byproduct.

Reagent ClassRecommended ChoiceRationale & Key Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) High Selectivity: NaBH(OAc)₃ is a mild and sterically hindered hydride donor.[6] This makes it exceptionally selective for reducing the protonated iminium ion over the neutral carbonyl group of octanal.[3] Acid Tolerance: It is stable and effective under the mildly acidic conditions that are optimal for imine formation.[6][7]
Sodium Cyanoborohydride (NaBH₃CN)A viable alternative, but its high toxicity (due to the potential release of HCN gas under acidic conditions) makes it less desirable.[8]
Sodium Borohydride (NaBH₄)Generally unsuitable for one-pot procedures as it readily reduces the starting aldehyde (octanal) to octanol, leading to lower yields and purification challenges.[1][9]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) These aprotic solvents are ideal as they do not react with NaBH(OAc)₃ and effectively dissolve all reactants. DCE is often preferred.[6][10]
Tetrahydrofuran (THF)A suitable alternative aprotic solvent.[10]
Methanol (MeOH) or Ethanol (EtOH)Avoid with NaBH(OAc)₃. Protic solvents like methanol can cause rapid decomposition of sodium triacetoxyborohydride.[11][9]
Acid Catalyst Acetic Acid (Glacial) A catalytic amount (5-10 mol%) is often beneficial. It protonates the carbonyl oxygen of octanal, activating it for nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate, thereby accelerating the rate of imine/iminium ion formation.[6][7][10]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard lab-scale, one-pot synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

G start Start setup 1. Reaction Setup Combine Aniline, Octanal, and DCE under N₂ start->setup stir 2. Stir for 30 min (Pre-formation of Imine) setup->stir add_reductant 3. Add NaBH(OAc)₃ (Portion-wise, control exotherm) stir->add_reductant react 4. Reaction (Stir at RT, 12-24h) add_reductant->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete quench 6. Quench Reaction (Add sat. NaHCO₃ solution) monitor->quench Complete extract 7. Work-up (Acid-Base Extraction) quench->extract purify 8. Purification (Column Chromatography) extract->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

Materials & Equipment:

  • Aniline (1.0 eq.)

  • Octanal (2.1-2.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar, condenser, nitrogen inlet

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Aldehyde Addition: Add octanal (2.1 eq.) to the stirred solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq.). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the initial imine formation.[7]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.2 eq.) to the mixture in portions over 15-20 minutes. The reaction can be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline and the mono-alkylated intermediate are consumed (typically 12-24 hours).

  • Work-up: Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Work-up: Extraction: Transfer the mixture to a separatory funnel.

    • Acid Wash: Extract the organic layer with 1M HCl (2 x volume). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted octanal or octanol byproduct) in the organic layer.[7]

    • Basification: Collect the acidic aqueous layers and cool in an ice bath. Slowly add 1M NaOH until the solution is basic (pH > 10), which deprotonates the amine salt, causing the product to separate.

    • Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (DCM or Ethyl Acetate, 2 x volume).

  • Drying and Concentration: Combine the organic extracts from the final step, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the final product as a pure oil.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine/iminium formation.[7] 2. Deactivated reducing agent (moisture).[7]1. Add a catalytic amount of acetic acid (1-2 eq. for stubborn cases) to drive iminium ion formation.[10] 2. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored NaBH(OAc)₃.
Formation of N-octylaniline (Mono-alkylation) 1. Insufficient octanal or reducing agent. 2. Short reaction time.1. Use a slight excess of both octanal (2.1-2.2 eq.) and NaBH(OAc)₃ (2.2-2.5 eq.) relative to aniline. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC/LC-MS.
Significant Octanol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Presence of excessive water, which can hydrolyze the reducing agent.1. Strictly use a selective reagent like NaBH(OAc)₃.[6][11] 2. Maintain anhydrous conditions.
Difficult Purification / Emulsions during Work-up 1. Similar polarity of product and impurities. 2. Formation of emulsions during aqueous extraction.[7]1. Employ the acid-base extraction detailed in the protocol to effectively separate the basic amine product from neutral impurities.[7] 2. If emulsions form, add more brine to the separatory funnel to help break them.

Conclusion

The synthesis of this compound via direct reductive amination is a highly reliable and scalable method that offers significant advantages over classical alkylation techniques. By understanding the core mechanism and making informed choices about reagents—particularly the use of the selective sodium triacetoxyborohydride—chemists can achieve high yields of the desired tertiary amine with excellent control. The protocol and troubleshooting guide presented herein provide a solid foundation for the successful application of this pivotal transformation in both academic and industrial research environments.

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  • A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
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N,N-Dioctylaniline: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dioctylaniline, a tertiary aromatic amine characterized by a phenyl group substituted with two octyl chains at the nitrogen atom, has emerged as a pivotal building block in contemporary organic synthesis. Its unique combination of a nucleophilic nitrogen center, an activatable aromatic ring, and substantial lipophilicity imparted by the long alkyl chains makes it a versatile precursor for a diverse array of functional molecules. This guide provides a comprehensive technical overview of this compound, detailing its intrinsic properties, synthesis, and, most importantly, its strategic applications in the construction of complex organic frameworks. We will delve into its role in advanced materials, particularly in the synthesis of functional dyes and materials with specific optoelectronic properties. Furthermore, this document will explore its utility in sophisticated catalytic cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging the full potential of this multifaceted molecule.

Introduction: Unveiling the Potential of this compound

This compound (C₂₂H₃₉N) is a high-molecular-weight aromatic amine that presents a unique confluence of chemical functionalities.[1][2] The presence of the electron-donating dioctylamino group significantly activates the aniline ring, making the para and, to a lesser extent, the ortho positions highly susceptible to electrophilic substitution. Concurrently, the two long, flexible octyl chains render the molecule and its derivatives highly soluble in nonpolar organic solvents and polymeric matrices, a critical attribute for applications in materials science.

The strategic importance of this compound lies in this dual character. While structurally similar to more common dialkylanilines like N,N-dimethylaniline or N,N-diethylaniline, the extended alkyl chains introduce a lipophilic character that is instrumental in tailoring the physical properties of the final products, such as solubility, processability, and intermolecular interactions. This guide will illuminate the synthetic pathways where this unique combination of reactivity and physicality is harnessed to create value-added molecules for diverse applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₂₂H₃₉N[2]
Molecular Weight 317.55 g/mol [2]
CAS Number 3007-75-8[2][3]
Appearance Pale yellow oily liquid[4]
Boiling Point ~416.5 °C at 760 mmHg (Predicted)
Density ~0.87 g/cm³ (Predicted)
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)
Ionization Energy 7.1 eV[2]

Note: Some physical properties are predicted values and should be confirmed with experimental data where critical.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable aniline precursor with an octyl halide. A general and robust protocol involves the double alkylation of aniline.

Generalized Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred solution of aniline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.5 eq.).

  • Alkylation: Add 1-bromooctane (2.2 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Core Applications in Organic Synthesis

The utility of this compound as a building block is most prominently demonstrated in its application in the synthesis of functional dyes and its participation in metal-catalyzed cross-coupling reactions.

Building Block for Functional Dyes and Materials

The electron-rich nature of the N,N-dioctylanilino group makes it a powerful donor moiety in donor-acceptor (D-A) chromophores. These materials are of significant interest for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). The long octyl chains enhance the solubility and processability of these often large, planar molecules, preventing aggregation and improving film-forming properties.

While direct examples for this compound are specialized, the principle is well-established with similar N,N-dialkylanilines. For instance, N,N-dimethylaniline is a common building block for chromophores used in studies of nonlinear optical properties.[5] The synthesis of such dyes often involves the Knoevenagel condensation.[5]

Conceptual Workflow: Synthesis of a Donor-Acceptor Dye

The following workflow illustrates how this compound can be incorporated into a donor-acceptor dye architecture.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation A This compound C 4-(dioctylamino)benzaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E Donor-Acceptor Dye C->E Knoevenagel Condensation D Acceptor Moiety (e.g., Malononitrile) D->E

Caption: Conceptual workflow for the synthesis of a donor-acceptor dye using this compound.

Participant in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[6] While the aniline nitrogen itself can act as a nucleophile in Buchwald-Hartwig amination, the aromatic ring of this compound can also be functionalized and subsequently participate in cross-coupling reactions.

For instance, halogenation of the electron-rich aromatic ring, preferentially at the para-position, provides a substrate for Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of various substituents, further extending the molecular complexity.

Generalized Protocol: Para-Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Bromination: Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, the crude product can be purified by column chromatography to yield 4-bromo-N,N-dioctylaniline.

This halogenated intermediate can then be used in various cross-coupling reactions. The development of nickel-catalyzed cross-coupling reactions has also expanded the scope of possible transformations.[7][8][9]

Illustrative Reaction Scheme: Suzuki Coupling of 4-bromo-N,N-dioctylaniline

G cluster_reaction Reactant1 4-bromo-N,N-dioctylaniline Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reactant1->Catalyst Reactant2 Arylboronic Acid Reactant2->Catalyst Product 4-Aryl-N,N-dioctylaniline Catalyst->Product

Caption: Suzuki cross-coupling reaction of 4-bromo-N,N-dioctylaniline with an arylboronic acid.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While specific toxicity data for this compound is not extensively documented, data for analogous compounds like N,N-dimethylaniline and N,N-diethylaniline suggest that it should be handled with care.[4][10][11][12]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

N,N-dialkylanilines are known to be toxic and can be absorbed through the skin.[10][12] Acute exposure can affect the central nervous system and the circulatory system.[12] Chronic exposure may have effects on the blood and liver.[12]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of an electron-rich aromatic system and long, solubilizing alkyl chains provides a versatile platform for the construction of a wide range of functional organic molecules. From vibrant, high-performance dyes to complex molecular architectures assembled via cross-coupling strategies, the applications of this compound are continually expanding.

Future research will likely focus on leveraging its unique properties in the development of novel materials for organic electronics, advanced coatings, and as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets. As our understanding of structure-property relationships deepens, the strategic incorporation of the N,N-dioctylanilino moiety will undoubtedly lead to the discovery of new materials with enhanced performance and functionality.

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An In-depth Technical Guide to the Discovery and Historical Background of N,N-Dialkylanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Chemical Evolution, Mechanistic Insights, and Modern Applications

Preamble: From Coal Tar Sludge to Cornerstone of Modern Chemistry

The story of N,N-dialkylanilines is not merely a chapter in the annals of organic chemistry; it is a narrative that mirrors the ascent of the chemical industry itself. Born from the black, viscous waste of the Industrial Revolution's coal gasification process, these seemingly simple tertiary amines became pivotal molecules that colored the world with vibrant synthetic dyes, accelerated the age of polymers, and continue to be indispensable building blocks in the development of life-saving pharmaceuticals. This guide provides an in-depth exploration of the discovery, historical context, and evolving synthetic landscape of N,N-dialkylanilines, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational chemistry laid down by pioneers like August Wilhelm von Hofmann, trace the evolution of synthetic methodologies from rudimentary batch processes to sophisticated catalytic systems, and examine the structure-property relationships that underpin their diverse applications.

Chapter 1: The Genesis of an Archetype - The Discovery of Aniline and its N-Alkylated Progeny

The mid-19th century was a period of fervent discovery in organic chemistry, largely fueled by the burgeoning coal industry, which provided a readily available, yet chemically complex, raw material: coal tar. It was from this unlikely source that the parent compound, aniline, was first isolated and characterized, setting the stage for the development of its N,N-dialkylated derivatives.

The Unveiling of Aniline: A Multifaceted Discovery

The history of aniline's discovery is a testament to the iterative nature of scientific progress, with several chemists independently isolating the same compound and assigning it different names.

  • In 1826, Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.

  • In 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, naming it kyanol or cyanol.

  • In 1840, Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named aniline, after the indigo-yielding plant Anil (Indigofera suffruticosa).

  • Finally, in 1842, Nikolay Nikolaevich Zinin reduced nitrobenzene to obtain a base he called benzidam.

It was the seminal work of the German chemist August Wilhelm von Hofmann that unified these disparate findings. Hofmann's meticulous research on coal tar derivatives demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the same chemical entity.[1] His work not only clarified the identity of aniline but also established its fundamental importance, paving the way for the synthetic dye industry.[2]

Hofmann's Pioneering Synthesis of N,N-Dimethylaniline

Building upon his foundational work with aniline, August Wilhelm von Hofmann was the first to report the synthesis of N,N-dimethylaniline (DMA) in 1850.[3] His initial method involved the reaction of aniline with iodomethane, a process now known as Hofmann alkylation. This reaction established the principle of N-alkylation of amines and demonstrated the structural relationship between aniline and ammonia.[4][5]

Hofmann's contributions to the understanding of amine chemistry were profound. He systematically investigated the reactions of amines, prepared the three ethylamines (mono-, di-, and triethylamine) and tetraethylammonium compounds, and established their structural relationship to ammonia.[6] His work laid the theoretical groundwork for the development of a vast array of N-alkylated aromatic compounds.

Chapter 2: The Evolution of Synthetic Methodologies

The journey from Hofmann's laboratory-scale synthesis to the industrial production of N,N-dialkylanilines is a story of continuous innovation, driven by the need for more efficient, cost-effective, and environmentally benign processes.

Early Industrial Synthesis: The Pressure-Cooker Era

The burgeoning synthetic dye industry in the late 19th and early 20th centuries demanded large quantities of N,N-dimethylaniline. The early industrial processes were often brutal, relying on high temperatures and pressures. A common method involved heating aniline with methanol and a strong acid, such as sulfuric acid, in an autoclave.[7][8]

Reaction Scheme:

This liquid-phase method, while effective, suffered from several drawbacks, including the need for corrosion-resistant equipment, high energy consumption, and the generation of significant waste streams.[7]

The Dawn of Catalysis: Gas-Phase Synthesis

A significant advancement in the production of N,N-dimethylaniline was the development of gas-phase catalytic processes. These methods involve passing a vaporized mixture of aniline and methanol over a solid-acid catalyst at elevated temperatures.[7]

Typical Catalysts:

  • Alumina (Al₂O₃)

  • Zeolites

  • Mixed metal oxides (e.g., Cu-Mn, Cu-Zn-Cr)[9]

The gas-phase approach offers several advantages over the liquid-phase method, including continuous operation, higher throughput, improved selectivity, and reduced waste generation.[7]

Detailed Reaction Mechanism: Acid-Catalyzed N-Alkylation of Aniline

The acid-catalyzed N-alkylation of aniline with methanol proceeds through a series of nucleophilic substitution reactions. The catalyst, whether a Brønsted or Lewis acid, plays a crucial role in activating the methanol for nucleophilic attack by the aniline nitrogen.

G cluster_activation Methanol Activation cluster_step1 First N-Alkylation (SN2) cluster_deprotonation1 Deprotonation cluster_step2 Second N-Alkylation (SN2) cluster_deprotonation2 Deprotonation CH3OH Methanol CH3OH2+ Protonated Methanol (Methyloxonium ion) CH3OH->CH3OH2+ Protonation H+ Acid Catalyst (H⁺) H+->CH3OH2+ TransitionState1 Transition State CH3OH2+->TransitionState1 TransitionState2 Transition State CH3OH2+->TransitionState2 Aniline Aniline (C₆H₅NH₂) Aniline->TransitionState1 Nucleophilic Attack NMA_H+ Protonated N-Methylaniline TransitionState1->NMA_H+ Water leaves NMA N-Methylaniline NMA_H+->NMA -H⁺ NMA->TransitionState2 Nucleophilic Attack DMA_H+ Protonated N,N-Dimethylaniline TransitionState2->DMA_H+ Water leaves DMA N,N-Dimethylaniline DMA_H+->DMA -H⁺ G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BPO Benzoyl Peroxide (Initiator) Radical_Complex Radical Complex BPO->Radical_Complex DMA N,N-Dimethylaniline (Accelerator) DMA->Radical_Complex Monomer Styrene Monomer Radical_Complex->Monomer Radical Addition Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Propagation Polymer Cured Polyester Resin Growing_Chain->Polymer Chain Termination

Figure 2: Role of N,N-dimethylaniline in polyester resin curing.

Pharmaceutical and Agrochemical Synthesis

N,N-dialkylanilines are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. [10][11]Their ability to undergo various electrophilic substitution and C-H functionalization reactions makes them valuable scaffolds for building molecular complexity. [5]

Modern Applications in Organic Synthesis

Recent research has expanded the synthetic utility of N,N-dialkylanilines:

  • C-H Functionalization: The development of methods for the direct functionalization of the C-H bonds of the N-alkyl groups and the aromatic ring has opened up new avenues for the synthesis of complex molecules. [9]* Catalysis: N,N-dialkylanilines and their derivatives can act as organocatalysts in various transformations. [1]* Organic Electronics: The electron-rich nature of N,N-dialkylanilines makes them interesting building blocks for n-type organic semiconductors used in organic field-effect transistors (OFETs). [12]

Chapter 5: Structure-Activity Relationships in Drug Discovery

For drug development professionals, understanding the structure-activity relationship (SAR) of N,N-dialkylaniline derivatives is crucial for designing potent and selective therapeutic agents. The N,N-dialkylaniline moiety can serve as a key pharmacophore or as a modifiable scaffold to optimize drug properties.

The N,N-Dialkylaniline Scaffold as a Pharmacophore

The N,N-dialkylaniline substructure is present in numerous biologically active compounds, where it often plays a critical role in binding to the target protein. For example, in the design of certain kinase inhibitors, the dialkylamino group can form crucial hydrogen bonds or engage in favorable electrostatic interactions within the ATP-binding pocket of the enzyme. [13]

Modulating Physicochemical and Pharmacokinetic Properties

Systematic modification of the N,N-dialkylaniline core can be used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate:

  • Lipophilicity: Altering the nature of the N-alkyl groups (e.g., from methyl to ethyl) or introducing substituents on the aromatic ring can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The N-alkyl groups of N,N-dialkylanilines are susceptible to metabolic N-dealkylation by cytochrome P450 enzymes. [14]Modifying these groups or introducing blocking substituents can enhance the metabolic stability of a drug.

  • Target Selectivity: Subtle structural changes to the N,N-dialkylaniline scaffold can have a profound impact on a compound's selectivity for its intended biological target over off-targets, thereby reducing the potential for side effects.

A notable example is the development of 4-anilinoquinazoline-based inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, where modifications to the aniline moiety were critical in achieving high potency and selectivity. [10]

Chapter 6: Safety and Toxicology

A comprehensive understanding of the toxicological properties of N,N-dialkylanilines is essential for their safe handling and use.

Toxicological Profile

N,N-dimethylaniline is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin. [3]The primary toxic effect of N,N-dimethylaniline is methemoglobinemia, a condition in which the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. [15]Chronic exposure can lead to effects on the central nervous system, blood, and liver. [16]

Compound LD₅₀ (Oral, Rat) LC₅₀ (Inhalation, Rat)
N,N-Dimethylaniline 951 mg/kg 50 ppm (4h)

| N,N-Diethylaniline | 538 mg/kg | Not available |

Table 3: Acute toxicity data for N,N-dimethylaniline and N,N-diethylaniline. [3][15]

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling N,N-dialkylanilines. Work should be conducted in a well-ventilated fume hood. [17]* Storage: Store N,N-dialkylanilines in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. [17]* Disposal: Dispose of waste N,N-dialkylanilines in accordance with local, state, and federal regulations.

Chapter 7: Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and purification of N,N-dialkylanilines. Researchers should always consult the primary literature and adhere to all safety precautions.

Laboratory Synthesis of N,N-Dimethylaniline via Alkylation with Trimethyl Phosphate

This method offers a convenient laboratory-scale synthesis of N,N-dimethylaniline.

Materials:

  • Aniline

  • Trimethyl phosphate

  • 25% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and trimethyl phosphate (2.2 equivalents).

  • Heat the mixture to a gentle reflux for 1 hour.

  • Cool the reaction mixture and add 25% sodium hydroxide solution.

  • Continue to reflux for an additional 30 minutes to hydrolyze any remaining trimethyl phosphate.

  • After cooling, transfer the mixture to a separatory funnel. The oily N,N-dimethylaniline layer will separate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation, and purify the crude N,N-dimethylaniline by distillation.

Purification of Commercial N,N-Dimethylaniline

Commercial N,N-dimethylaniline may contain impurities such as aniline and N-methylaniline. A common purification method involves treatment with acetic anhydride to remove primary and secondary amine impurities.

Materials:

  • Commercial N,N-dimethylaniline

  • Acetic anhydride

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • To the commercial N,N-dimethylaniline, add acetic anhydride (approximately 10% by volume).

  • Allow the mixture to stand overnight. The acetic anhydride will react with any primary and secondary amines to form the corresponding acetanilides.

  • Add an excess of dilute hydrochloric acid to dissolve the N,N-dimethylaniline as its hydrochloride salt.

  • Extract the mixture with diethyl ether to remove the non-basic acetanilides.

  • To the aqueous layer, add a concentrated sodium hydroxide solution until the solution is strongly basic. The N,N-dimethylaniline will separate as an oily layer.

  • Separate the N,N-dimethylaniline layer and dry it over anhydrous potassium carbonate.

  • Purify the N,N-dimethylaniline by distillation.

Conclusion

The journey of N,N-dialkylanilines from the industrial waste of the 19th century to their current status as indispensable chemical building blocks is a powerful illustration of the transformative potential of organic chemistry. From the foundational discoveries of Hofmann to the sophisticated catalytic systems of today, the story of these compounds is one of continuous innovation. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, properties, and applications of N,N-dialkylanilines is not merely an academic exercise but a practical necessity for driving future advancements in medicine, materials science, and beyond.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

  • August Wilhelm von Hofmann. In Wikipedia. Retrieved from [Link]

  • Aniline Alkylation over Solid Acid Catalysts. (2007). ResearchGate. Retrieved from [Link]

  • N,N-Dimethylaniline. In Wikipedia. Retrieved from [Link]

  • Hofmann, August Wilhelm von. In Britannica. Retrieved from [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). PubMed Central. Retrieved from [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (2001). PubMed. Retrieved from [Link]

  • August Wilhelm von Hofmann. In Grokipedia. Retrieved from [Link]

  • August Wilhelm von Hofmann Facts for Kids. (2023). Kiddle. Retrieved from [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). RSC Publishing. Retrieved from [Link]

  • Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. ResearchGate. Retrieved from [Link]

  • ¹H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. Retrieved from [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • N‐Alkylation of aniline using carboxylic acid as the alkyl source. ResearchGate. Retrieved from [Link]

  • n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • n,n-Dimethylaniline - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Metal-Free Functionalization of N,N‑Dialkylanilines via Temporary Oxidation to N,N‑Dialkylaniline N‑Oxides and Group Transfer. (2014). Semantic Scholar. Retrieved from [Link]

  • N,N-Dimethylaniline - IDLH. NIOSH | CDC. Retrieved from [Link]

  • Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for N,N-Dimethylaniline (CASRN 121-69-7). PPRTV Library. Retrieved from [Link]

  • 91-66-7 N,N-Diethylaniline C10H15N. Molbase. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Human Metabolome Database. Retrieved from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides. ResearchGate. Retrieved from [Link]

  • N,N-Dimethylaniline. EPA. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved from [Link]

  • N-Dealkylation of Amines. (2022). University of Groningen research portal. Retrieved from [Link]

  • Synthesis, properties and aplications of functionalized polyanilines. ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. Retrieved from [Link]

  • Violet dyes of the 1860s: Hofmann, Britannia, violet de Paris, Wanklyn's, and Crystal violet (1883). AURA. Retrieved from [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2024). NIH. Retrieved from [Link]

  • Structure-activity Relationship Study of Acridine Analogs as Haspin and DYRK2 Kinase Inhibitors. (2010). PubMed. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • August Wilhelm Hofmann-"Reigning Chemist-in-Chief". (1992). Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved from [Link]

  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. (2014). ACS Publications. Retrieved from [Link]

  • Chlorophyll-Catalyzed Visible-Light-Mediated Synthesis of Tetrahydroquinolines from N,N-Dimethylanilines and Maleimides. (2017). ACS Publications. Retrieved from [Link]

  • N, N-dimethylaniline (NNDMA). ResearchGate. Retrieved from [Link]

  • Recent progress in the development of n-type organic semiconductors for organic field effect transistors. (2013). Journal of Materials Chemistry C. Retrieved from [Link]

  • Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. ResearchGate. Retrieved from [Link]

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Methodological & Application

N,N-Dioctylaniline as a Promising Ligand for Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] The heart of these transformations is a palladium catalyst, the reactivity and selectivity of which are intricately controlled by the ligands coordinated to the metal center. The judicious choice of a ligand is paramount, as it influences the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

Generally, ligands that are both sterically bulky and electron-rich have proven to be highly effective in promoting these reactions.[4][5] Steric bulk can facilitate the formation of the catalytically active monoligated Pd(0) species and accelerate the final reductive elimination step to release the product.[3][5] Concurrently, strong electron-donating properties increase the electron density on the palladium atom, which typically accelerates the initial oxidative addition of the electrophile to the Pd(0) center.[5]

This application note explores the potential of N,N-Dioctylaniline, a readily available tertiary aniline, as a novel, ancillary ligand for palladium-catalyzed cross-coupling reactions. While not a conventional phosphine or N-heterocyclic carbene (NHC) ligand, its inherent electronic and steric properties make it an intriguing candidate for enhancing catalytic efficiency.

This compound: A Profile

This compound is a tertiary amine characterized by a nitrogen atom bonded to a phenyl group and two octyl chains.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 3007-75-8

  • Molecular Formula: C₂₂H₃₉N

  • Molecular Weight: 317.55 g/mol

The key features of this compound that suggest its potential as a ligand are:

  • Electron-Donating Nitrogen: The nitrogen atom possesses a lone pair of electrons that can be donated to the palladium center, thereby increasing its electron density. This property is analogous to that of widely used electron-rich phosphine ligands and is expected to facilitate the oxidative addition step.

  • Steric Hindrance: The two long octyl chains provide significant steric bulk around the nitrogen atom. This steric hindrance can promote the dissociation of ligands from the palladium center to generate a coordinatively unsaturated, highly reactive species. Furthermore, this bulk can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Proposed Mechanistic Role of this compound

The proposed role of this compound in the catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions is to stabilize and activate the palladium catalyst. It is hypothesized to function as a monodentate, L-type ligand.

Suzuki-Miyaura Coupling: Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. The proposed catalytic cycle involving this compound (L) is depicted below.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L) ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product Reactants1 Ar-X Reactants2 Ar'-B(OR)2 Base Base

Caption: Proposed Suzuki-Miyaura catalytic cycle with this compound (L).

Buchwald-Hartwig Amination: Catalytic Cycle

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine. The proposed catalytic cycle with this compound (L) is shown below.

Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX OxAdd Oxidative Addition ArPdAmido Ar-Pd(II)-NR'R'' ArPdX->ArPdAmido AmineCoord Amine Coordination & Deprotonation ArPdAmido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' (Product) ArPdAmido->Product Reactants1 Ar-X Reactants2 HNR'R'' Base Base

Caption: Proposed Buchwald-Hartwig amination cycle with this compound (L).

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for researchers wishing to investigate the efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, base, and ligand loading) is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd(OAc)₂ precatalyst and this compound as the ligand.

Workflow Diagram:

Suzuki_Workflow Start Start Setup Combine Aryl Chloride, Arylboronic Acid, Base, Pd(OAc)2, and this compound in a reaction vessel Start->Setup Inert Establish Inert Atmosphere (e.g., N2 or Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC, GC/MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialSuggested Supplier
Aryl ChlorideCommercially Available
Arylboronic AcidCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals
This compoundTCI Chemicals
Potassium Phosphate (K₃PO₄)Acros Organics
Toluene (anhydrous)Sigma-Aldrich
Reaction Tube with Stir BarVWR
Inert Gas (Nitrogen or Argon)Airgas

Procedure:

  • To an oven-dried reaction tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add this compound (0.04 mmol, 4 mol%).

  • Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the C-N coupling of an aryl bromide with a secondary amine using a Pd₂(dba)₃ precatalyst and this compound.

Workflow Diagram:

Buchwald_Hartwig_Workflow Start Start Setup Combine Aryl Bromide, Amine, Base, Pd2(dba)3, and this compound in a reaction vessel Start->Setup Inert Establish Inert Atmosphere (e.g., N2 or Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC, GC/MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialSuggested Supplier
Aryl BromideCommercially Available
Secondary AmineCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals
This compoundTCI Chemicals
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich
Dioxane (anhydrous)Acros Organics
Schlenk Tube with Stir BarVWR
Inert Gas (Nitrogen or Argon)Airgas

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube, remove from the glovebox (if applicable), and add anhydrous dioxane (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 90 °C and stir.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Outlook

This compound presents an intriguing, yet underexplored, candidate as a ligand for palladium-catalyzed cross-coupling reactions. Its combination of electron-donating character and steric bulk aligns with the established principles of effective ligand design for these transformations. The hypothetical protocols provided herein offer a rational starting point for investigating its potential. Further research, including systematic screening of reaction conditions and mechanistic studies, is warranted to fully elucidate the utility of this compound and other tertiary anilines as a novel class of ligands in catalysis.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • N,N-Di-n-octylaniline. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. (2023, December 13). [Link]

  • Suzuki reaction. In Wikipedia. (2023, December 26). [Link]

  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650–15657. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • This compound. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

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The Strategic Application of N,N-Dioctylaniline as a Phase-Transfer Catalyst in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of organic synthesis, the pursuit of efficient, selective, and environmentally benign reaction methodologies is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to bridge the reactivity gap between immiscible reactants, enabling a vast array of transformations under mild conditions.[1][2] This guide provides an in-depth exploration of N,N-Dioctylaniline, a lipophilic tertiary amine, as a versatile and effective phase-transfer catalyst. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed application notes and protocols for its use in key organic reactions, designed for researchers, scientists, and professionals in drug development.

The Principle of Phase-Transfer Catalysis: A Conceptual Overview

Many crucial organic reactions involve the reaction of an organic substrate, soluble in a nonpolar organic solvent, with an inorganic or organometallic nucleophile, which is typically soluble only in an aqueous phase. Due to the phase incompatibility of the reactants, the reaction rate is often negligible. Phase-transfer catalysis circumvents this limitation by introducing a catalyst, the phase-transfer agent, which facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction can proceed.[3]

Quaternary ammonium and phosphonium salts are the most common types of phase-transfer catalysts.[4] However, tertiary amines, such as this compound, can also function as highly effective catalyst precursors. In the presence of an alkylating agent, the tertiary amine is quaternized in situ to form the active quaternary ammonium salt. The lipophilic nature of the long octyl chains in this compound renders the resulting quaternary cation highly soluble in the organic phase, a critical attribute for an efficient phase-transfer catalyst.[5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 3007-75-8[6]
Molecular Formula C₂₂H₃₉N[6][7]
Molecular Weight 317.55 g/mol [6][8]
Boiling Point 197-198 °C at 3 mmHg[9]
Density 0.885 g/cm³[8]

The Catalytic Cycle of this compound in Phase-Transfer Catalysis

The catalytic action of this compound in a typical liquid-liquid phase-transfer catalyzed reaction, such as a nucleophilic substitution, can be visualized through a cyclic mechanism.

PTC_Mechanism cluster_aqueous Aqueous Phase org_start R-X (Substrate) org_product R-Nu (Product) org_start->org_product Reaction catalyst_return [R'₃N-R'']⁺X⁻ catalyst_org [R'₃N-R'']⁺Nu⁻ (Quaternary Ammonium Nucleophile Complex) catalyst_org->org_product catalyst_aq [R'₃N-R'']⁺X⁻ catalyst_return->catalyst_aq Phase Transfer aq_start M⁺Nu⁻ (Nucleophile Source) aq_product M⁺X⁻ (Byproduct) catalyst_aq->catalyst_org Phase Transfer

Figure 1. Generalized mechanism of phase-transfer catalysis using a tertiary amine precursor.

The process begins with the in situ formation of the quaternary ammonium salt from this compound and the alkylating agent in the organic phase. This lipophilic cation then migrates to the aqueous interface where it exchanges its counter-ion (typically a halide) for the desired nucleophile. The resulting ion pair, now soluble in the organic phase, diffuses into the bulk organic medium and reacts with the substrate. The leaving group from the substrate then associates with the quaternary cation, which subsequently returns to the aqueous phase to repeat the cycle.

Application Notes & Protocols

The highly lipophilic nature of this compound makes it an ideal catalyst for a range of phase-transfer reactions. Its long alkyl chains enhance its solubility in organic solvents, thereby increasing the concentration of the nucleophile in the organic phase and accelerating the reaction rate.

N-Alkylation of Anilines and Heterocycles

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals and agrochemicals.[10][11] Phase-transfer catalysis provides a mild and efficient method for these reactions, often avoiding the need for strong bases and harsh conditions.[12][13]

Causality of Experimental Choices:

  • Catalyst Loading: A catalytic amount (1-5 mol%) of this compound is typically sufficient. Higher loadings may not significantly increase the reaction rate and can complicate purification.

  • Solvent: A non-polar aprotic solvent like toluene or heptane is ideal to ensure the immiscibility of the two phases.

  • Base: A concentrated aqueous solution of a strong base (e.g., 50% NaOH) is used to deprotonate the amine nucleophile in the aqueous phase.

  • Temperature: The reaction is often carried out at elevated temperatures (e.g., 70-90 °C) to increase the reaction rate, although milder conditions can be employed for highly reactive substrates.

Experimental Protocol: N-Benzylation of Aniline

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 g, 10.7 mmol), toluene (20 mL), and this compound (0.17 g, 0.54 mmol, 5 mol%).

  • With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (10 mL).

  • Slowly add benzyl chloride (1.50 g, 11.8 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzylaniline.

N_Alkylation_Workflow start Combine Aniline, Toluene, and this compound add_base Add 50% aq. NaOH start->add_base add_alkylating_agent Add Benzyl Chloride add_base->add_alkylating_agent heat Heat to 80°C and Monitor add_alkylating_agent->heat workup Cool, Add Water, and Separate Phases heat->workup extract Extract Aqueous Phase with Toluene workup->extract dry Combine, Wash, and Dry Organic Layers extract->dry purify Concentrate and Purify by Chromatography dry->purify end Obtain Pure N-Benzylaniline purify->end

Figure 2. Workflow for the N-alkylation of aniline.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[14] The use of phase-transfer catalysis significantly enhances the scope and practicality of this reaction, allowing for the use of solid bases and milder conditions.[15][16]

Causality of Experimental Choices:

  • Base: Solid potassium carbonate is a convenient and effective base for deprotonating the phenol. The use of a solid base constitutes a solid-liquid PTC system.

  • Alkylating Agent: A reactive alkyl halide, such as an alkyl bromide or iodide, is preferred to ensure a good reaction rate.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF can be used, although less polar solvents like toluene are also effective, particularly with a highly lipophilic catalyst like this compound.

  • Co-catalyst: The addition of a catalytic amount of potassium iodide can be beneficial when using less reactive alkyl chlorides, as it participates in a Finkelstein reaction to generate the more reactive alkyl iodide in situ.

Experimental Protocol: Synthesis of Butyl Phenyl Ether

  • In a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol (5.0 g, 53.1 mmol), potassium carbonate (11.0 g, 79.6 mmol), and this compound (0.84 g, 2.66 mmol, 5 mol%) in toluene (100 mL).

  • Stir the suspension vigorously and add 1-bromobutane (8.0 g, 58.4 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by GC.

  • Upon completion, cool the mixture to ambient temperature and filter to remove the inorganic salts.

  • Wash the filtrate with 1 M aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with water (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure butyl phenyl ether.

C-C Bond Formation: Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds is at the heart of organic synthesis.[17] Phase-transfer catalysis provides a powerful tool for the alkylation of active methylene compounds, such as malonic esters and β-keto esters, under basic conditions.[18]

Causality of Experimental Choices:

  • Substrate: The substrate should possess acidic protons (pKa < 15) to be effectively deprotonated by the aqueous base.

  • Phase-Transfer Catalyst: The high lipophilicity of this compound is particularly advantageous here, as it efficiently transports the enolate anion into the organic phase.

  • Reaction Control: For substrates with two acidic protons, the stoichiometry of the alkylating agent can be controlled to favor mono- or di-alkylation.

Experimental Protocol: Mono-Ethylation of Diethyl Malonate

  • Set up a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge the flask with diethyl malonate (5.0 g, 31.2 mmol), this compound (0.50 g, 1.56 mmol, 5 mol%), and toluene (25 mL).

  • Add a 50% (w/v) aqueous solution of potassium hydroxide (15 mL) to the flask with efficient stirring.

  • Add ethyl bromide (4.1 g, 37.4 mmol) dropwise over 15 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to 60 °C for 2-3 hours. Check for the disappearance of the starting material by GC analysis.

  • Cool the reaction, add water (20 mL), and separate the layers.

  • Extract the aqueous phase with toluene (15 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain diethyl 2-ethylmalonate.

Conclusion and Future Outlook

This compound serves as a highly effective and versatile phase-transfer catalyst precursor for a variety of important organic transformations. Its pronounced lipophilicity, a consequence of the two long octyl chains, ensures efficient transport of anionic nucleophiles into the organic phase, leading to enhanced reaction rates under mild conditions. The protocols detailed herein for N-alkylation, O-alkylation, and C-C bond formation demonstrate the practical utility of this catalyst in a research and development setting. As the principles of green chemistry continue to guide synthetic strategies, the use of phase-transfer catalysts like this compound, which can reduce the need for harsh reagents and anhydrous solvents, will undoubtedly become increasingly important.[3]

References

Application of N,N-Dioctylaniline in the Synthesis of Azo Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N-dioctylaniline as a key coupling component in the synthesis of azo dyes. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the unique characteristics and potential applications of the resulting dyes.

Introduction: The Strategic Role of this compound in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the most diverse and widely used class of synthetic organic colorants.[1] Their synthesis is a cornerstone of industrial and laboratory chemistry, traditionally involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This compound stands out as a strategic coupling component due to the electron-donating nature of its tertiary amino group, which strongly activates the aromatic ring for electrophilic substitution by the diazonium salt. The two long octyl chains impart significant hydrophobicity to the resulting dye molecules. This property is highly desirable for applications requiring solubility in non-polar solvents and for coloring polymeric materials and plastics from within the matrix.[3][4]

Mechanistic Insights: The Diazotization-Coupling Pathway

The synthesis of azo dyes using this compound follows the well-established mechanism of diazotization followed by electrophilic aromatic substitution.

1. Diazotization: A primary aromatic amine is converted into a reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite.[5] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

2. Azo Coupling: The diazonium salt then acts as an electrophile and reacts with the electron-rich aromatic ring of this compound. The bulky octyl groups on the nitrogen atom direct the substitution to the para position of the aniline ring.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative hydrophobic azo dye using 4-nitroaniline as the diazo component and this compound as the coupling component.

Protocol 1: Diazotization of 4-Nitroaniline

This protocol details the formation of the 4-nitrobenzenediazonium salt.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear to slightly yellow and is used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol describes the reaction of the diazonium salt with this compound to form the azo dye.

Materials:

  • 4-Nitrobenzenediazonium salt solution (from Protocol 1)

  • This compound

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 3.31 g (0.01 mol) of this compound in 50 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the this compound solution. A deep-colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Gradually add a saturated solution of sodium acetate to neutralize the excess acid until the pH of the mixture is between 4 and 5.

  • Filter the crude dye precipitate using a Buchner funnel.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

  • Dry the purified dye in a vacuum oven at a low temperature.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Work-up & Purification AromaticAmine Primary Aromatic Amine (e.g., 4-Nitroaniline) Reagents_Diaz NaNO₂ / HCl 0-5 °C AromaticAmine->Reagents_Diaz Step 1 DiazoniumSalt Diazonium Salt Reagents_Diaz->DiazoniumSalt AzoDye Hydrophobic Azo Dye DiazoniumSalt->AzoDye Coupling Reaction NNDioctylaniline This compound (Coupling Component) Reagents_Coup Glacial Acetic Acid 0-5 °C NNDioctylaniline->Reagents_Coup Step 2 Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PurifiedDye Purified Azo Dye Recrystallization->PurifiedDye caption Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Characterization of this compound-Based Azo Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a model azo dye synthesized from 4-nitroaniline and this compound.

Analytical Technique Expected Observations
Appearance Deeply colored crystalline solid (e.g., red, orange, or yellow).
Melting Point A sharp and defined melting point indicates high purity.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-600 nm), characteristic of the extended π-conjugated system. The solvent can influence the exact λmax.[7]
FT-IR Spectroscopy Characteristic peaks for the azo group (N=N stretch) around 1400-1500 cm⁻¹, aromatic C=C stretching, C-N stretching, and in the case of a nitro-substituted dye, strong N-O stretching bands.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both rings and the aliphatic protons of the octyl chains. The chemical shifts and splitting patterns will confirm the para-substitution.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the octyl chains.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

Applications and Future Perspectives

Azo dyes derived from this compound exhibit excellent solubility in non-polar organic solvents and polymer matrices due to their long alkyl chains. This makes them particularly suitable for a range of specialized applications:

  • Coloration of Plastics and Polymers: These dyes can be incorporated into various plastics such as polystyrene, PVC, and acrylics to provide vibrant and long-lasting color.[4]

  • Solvent-Based Inks: Their solubility in organic solvents makes them ideal for use in printing inks for non-porous surfaces.

  • Hydrophobic Coatings: They can be used to color varnishes, lacquers, and other protective coatings.

  • Research in Advanced Materials: The long alkyl chains can influence the self-assembly and liquid crystalline properties of the dye molecules, opening avenues for research in functional materials.

The synthesis of azo dyes using this compound offers a versatile platform for creating novel colorants with tailored properties. By judiciously selecting the primary aromatic amine (the diazo component), a wide spectrum of colors and functionalities can be achieved, paving the way for the development of advanced materials for a variety of technological applications.

References

  • MySkinRecipes. N,N-Di-n-octylaniline. [Link]

  • Ali, S. H., et al. (2019). Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate. [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]

  • Hassan, S. A., et al. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. University of Thi-Qar Journal of Science, 10(1), 1-8. [Link]

  • Khan, M. A. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26958-26985. [Link]

  • Sui, Y., et al. (2020). Azo coupling reactions structures and mechanisms. ResearchGate. [Link]

  • Unknown. (n.d.). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. ResearchGate. [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Columbia University. [Link]

  • Unknown. (n.d.). Synthesis of new azodyes for dyeing of cotton and polymer materials. Journal of Chemists, Technologists and Environmentalists. [Link]

  • Unknown. (n.d.). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. ResearchGate. [Link]

  • Unknown. (n.d.). The Crucial Role of N,N-Diethylaniline in Dye Synthesis and Beyond. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Unknown. (n.d.). Azo dyes, a process for their preparation and their use in the production of coloured plastics or polymeric colour particles, and in the dyeing or printing of hydrophobic fibre materials.
  • Aslam, S., et al. (2025). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 6, 6991-7015. [Link]

  • Noroozi Pesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Iranian Chemical Communication, 7(1), 71-89. [Link]

Sources

Application Note: A Researcher's Guide to Metal Ion Extraction Using N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N,N-Dioctylaniline in Liquid-Liquid Extraction

Liquid-liquid extraction (LLE), or solvent extraction, is a cornerstone technique for the separation and preconcentration of metal ions from complex aqueous matrices.[1] The method's efficacy hinges on the selective partitioning of a metal species between two immiscible liquid phases—typically an aqueous phase containing the metal ion and an organic phase containing a specialized extractant.[1][2] High molecular weight amines, such as this compound, have emerged as powerful and versatile extractants, functioning as liquid anion exchangers.[3]

This compound, a secondary amine, offers distinct advantages including cost-effectiveness, high purity, excellent miscibility with common organic diluents, and resistance to emulsion formation.[4][5] Its utility has been demonstrated for the extraction of a range of metal ions, including rare earth elements like yttrium(III)[4][5], heavy metals like lead(II)[3], and platinum group metals like platinum(IV)[6].

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for employing this compound in metal ion extraction workflows.

The Extractant: Physicochemical Profile of this compound

This compound is a secondary amine where the nitrogen atom is bonded to a phenyl group and two octyl chains. This structure is fundamental to its function.

  • Amine Functionality : The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, enabling it to be protonated in acidic conditions. This protonation is the critical first step in the anion exchange mechanism.

  • Hydrophobicity : The two long octyl chains render the molecule highly hydrophobic, ensuring it remains partitioned in the organic phase with minimal aqueous solubility.[4]

  • Solvent Compatibility : It is readily soluble in a variety of non-polar organic solvents such as xylene, toluene, and chloroform, which serve as the diluent in the organic phase.[4][7]

A key advantage of N-n-octylaniline and its analogues is that they can be synthesized in the laboratory, offering a cost-effective alternative to some commercial extractants.[3][4]

Principle of Extraction: The Anion Exchange Mechanism

The extraction of metal ions using this compound typically proceeds via an anion exchange or ion-pair formation mechanism. This is a multi-step process that depends on the precise chemistry of the aqueous phase.

Step 1: Protonation of the Amine In the presence of an acid, the this compound (RR'NH) in the organic phase is protonated at the aqueous-organic interface, forming an alkylammonium cation (RR'NH₂⁺).

Step 2: Formation of an Anionic Metal Complex For extraction to occur, the target metal ion (Mⁿ⁺) in the aqueous phase must first form a stable, negatively charged complex. This is achieved by introducing specific anions (A⁻) into the aqueous solution, such as salicylate, chloride, or iodide. The resulting species is an anionic complex, for example, [MAₓ]⁽ˣ⁻ⁿ⁾⁻.

Step 3: Ion-Pair Formation and Extraction The protonated amine cation (RR'NH₂⁺) from the organic phase and the anionic metal complex ([MAₓ]⁽ˣ⁻ⁿ⁾⁻) from the aqueous phase associate at the interface to form a large, neutral, and hydrophobic ion-pair. This ion-pair has high solubility in the organic diluent and thus partitions quantitatively from the aqueous phase.

The overall equilibrium can be represented as: y[RR'NH₂⁺]org + [MAₓ]ʸ⁻aq ⇌ [(RR'NH₂⁺)y(MAₓ)ʸ⁻]org

This mechanism has been proposed for the extraction of yttrium(III) from salicylate media[4][5] and lead(II) from iodide media.[3]

ExtractionMechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_amine This compound (RR'NH) org_protonated Protonated Amine (RR'NH₂⁺) aq_acid Acid (H⁺) ion_pair Extractable Ion-Pair [(RR'NH₂⁺)y(MAₓ)ʸ⁻] org_protonated->ion_pair 3. Ion-Pair Formation & Extraction aq_complex Anionic Metal Complex ([MAₓ]ʸ⁻) aq_metal Metal Ion (Mⁿ⁺) aq_metal->aq_complex 2. Complexation aq_anion Complexing Anion (A⁻) aq_anion->aq_complex 2. Complexation aq_complex->ion_pair 3. Ion-Pair Formation & Extraction aq_acid->org_protonated

Fig. 1: Anion exchange mechanism for metal ion extraction.

Critical Experimental Parameters

Optimization of the following parameters is crucial for achieving quantitative and selective metal ion extraction.

  • Aqueous Phase pH / Acidity : The pH or acid concentration of the aqueous phase is arguably the most critical parameter. It directly influences both the protonation of the this compound and the formation and stability of the specific anionic metal complex.[8][9][10] For instance, the quantitative extraction of Yttrium(III) from a salicylate medium is achieved at a highly alkaline pH of 9.7 – 10.5.[4][5] In contrast, Zinc(II) extraction using a similar amine is performed in a highly acidic medium of 3M HCl.[7] A systematic study of the effect of pH on extraction percentage is the necessary first step in developing a new separation protocol.

  • Complexing Agent Concentration : The concentration of the anion that forms the extractable complex (e.g., salicylate, iodide, chloride) must be sufficient to ensure complete complexation of the target metal ion. For Yttrium(III), a sodium salicylate concentration of 0.02–0.05 mol dm⁻³ was found to be optimal.[4]

  • Extractant Concentration : The concentration of this compound in the organic phase must be adequate to form ion-pairs with all the anionic metal complexes. A concentration of 0.17 mol dm⁻³ in xylene was used for complete Yttrium(III) extraction.[4] Similarly, 0.5 M N-n-heptylaniline was sufficient for quantitative extraction of Zinc(II).[7] Plotting the distribution ratio (D) against the extractant concentration on a log-log scale can help determine the stoichiometry of the extracted species.

  • Choice of Organic Diluent : The diluent not only solubilizes the extractant and the resulting ion-pair but can also influence the extraction efficiency and phase separation.[11] Aromatic hydrocarbons like xylene and toluene are commonly used and often provide better phase separation and higher extraction efficiency compared to aliphatic or chlorinated solvents.[7] Xylene is often preferred due to its low cost, ready availability, and good phase separation characteristics.[7]

  • Equilibration Time : The aqueous and organic phases must be shaken together for a sufficient time to allow the extraction equilibrium to be reached. This time can vary but is often in the range of 1 to 5 minutes.[3][4][7]

Experimental Protocols & Workflow

The following protocols provide a generalized procedure and a specific case study for using this compound.

ExperimentalWorkflow A 1. Aqueous Phase Preparation C 3. Liquid-Liquid Extraction A->C B 2. Organic Phase Preparation B->C D 4. Phase Separation C->D E 5. Stripping (Back-Extraction) D->E Organic Phase F 6. Analysis of Aqueous Phase D->F Aqueous Phase (Raffinate) E->F

Sources

N,N-Dioctylaniline: Advanced Protocols for Corrosion Inhibition of Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion of mild steel remains a critical challenge across numerous industrial and research sectors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of N,N-Dioctylaniline as a potent corrosion inhibitor. We will explore the fundamental mechanisms of its protective action, detail rigorous experimental protocols for its evaluation, and present a framework for data interpretation. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Advanced Corrosion Mitigation

Mild steel, despite its widespread use due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, particularly in acidic or chloride-rich environments. This degradation compromises structural integrity and can lead to catastrophic failures. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions driving corrosion.

This compound, a tertiary amine with two long alkyl chains, emerges as a promising candidate. Its molecular structure combines the electron-donating properties of the aniline ring and the hydrophobic nature of the octyl groups, suggesting a multi-faceted inhibition mechanism. This guide will provide the technical details necessary to harness and validate its protective capabilities.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor for mild steel is rooted in its ability to form a stable, passivating film on the metal surface. This process is governed by the principles of adsorption, which can be a combination of physisorption and chemisorption.

  • Chemisorption: The nitrogen atom in the aniline group possesses a lone pair of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond. This strong interaction anchors the inhibitor molecule to the surface. The aromatic ring also contributes to this process through the delocalized π-electrons, which can interact with the metal surface.

  • Physisorption: In acidic environments, the nitrogen atom can become protonated, forming a cationic species (R₂NH₂⁺). This positively charged molecule can then be electrostatically attracted to a negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Protective Barrier Formation: The two long, hydrophobic octyl chains extend away from the metal surface, creating a dense, non-polar layer. This barrier displaces water and aggressive corrosive species (like chloride and hydronium ions) from the surface, physically hindering the corrosion process.

The overall mechanism involves the inhibitor molecules adsorbing onto the steel surface, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.

Visualizing the Inhibition Mechanism

cluster_solution Corrosive Solution (e.g., HCl) cluster_steel Mild Steel Surface cluster_interface Protective Film Formation H+ H⁺ Fe_surface Fe (Cathodic Site) H+->Fe_surface Attack Cl- Cl⁻ Fe Fe (Anodic Site) Cl-->Fe Attack H2O H₂O Inhibitor This compound Adsorbed_Inhibitor Adsorbed this compound (Hydrophobic Barrier) Inhibitor->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->Fe Blocks Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Adsorbed_Inhibitor->Fe_surface Blocks Cathodic Reaction (2H⁺ + 2e⁻ → H₂) cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Interpretation Prep Mild Steel Coupon Polishing & Cleaning OCP Stabilize Open Circuit Potential (30-60 min) Prep->OCP Sol_prep Prepare Corrosive Media & Inhibitor Solutions Sol_prep->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP EIS_analysis Model EIS Data (EEC) Calculate Rct & Cdl EIS->EIS_analysis PDP_analysis Tafel Extrapolation Calculate icorr & Ecorr PDP->PDP_analysis IE_calc Calculate Inhibition Efficiency (IE%) EIS_analysis->IE_calc PDP_analysis->IE_calc Mechanism Determine Inhibition Mechanism (Anodic/Cathodic/Mixed) PDP_analysis->Mechanism IE_calc->Mechanism

The Versatile Role of N,N-Dioctylaniline in Advanced Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N-Dioctylaniline, a tertiary amine with two C8 alkyl chains attached to the nitrogen atom of an aniline molecule, is a versatile additive in the formulation of advanced polymer composites. Its unique molecular structure—a polar aromatic amine head and substantial nonpolar aliphatic tails—imparts multifunctionality, allowing it to act as a catalyst, a processability modifier, and a property enhancer in various polymer systems. This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the use of this compound in polyurethane foams, conductive polymer composites, and flexible PVC formulations.

Part 1: Application in Polyurethane (PU) Foam Systems

Core Function: Non-Fugitive Gelling Catalyst

In the synthesis of polyurethane, tertiary amines are crucial catalysts for both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] this compound functions primarily as a gelling catalyst. The lone pair of electrons on the nitrogen atom facilitates the nucleophilic attack of the polyol's hydroxyl group on the isocyanate's carbonyl carbon.[3]

Key Advantages:

  • Reduced Volatility: The two long octyl chains give this compound a high molecular weight and boiling point compared to traditional amine catalysts like triethylenediamine (TEDA). This significantly reduces its volatility and the potential for volatile organic compound (VOC) emissions from the final foam product.[4]

  • Non-Fugitive Nature: While not a "reactive" catalyst that covalently bonds into the polymer matrix, its large size and high boiling point minimize its migration or "bleeding" from the finished product. This is critical in applications where the foam is in contact with other materials that could be stained or degraded, such as automotive interiors.[5]

  • Hydrophobicity: The aliphatic character of this compound can enhance the moisture resistance of the catalyst package.

Mechanistic Insight: Catalytic Action

The catalytic mechanism of tertiary amines in urethane formation involves the formation of an active complex with either the isocyanate or the alcohol. The generally accepted mechanism involves the amine activating the hydroxyl group of the polyol, making it a more potent nucleophile for attacking the isocyanate group.[3][6]

PU_Catalysis Polyol Polyol (R'-OH) ActivatedComplex Activated Complex [R'-OH···NR₃] Polyol->ActivatedComplex NNDOA This compound NNDOA->ActivatedComplex Forms Complex Isocyanate Isocyanate (R-NCO) Product Polyurethane Isocyanate->Product ActivatedComplex->Product Nucleophilic Attack NNDOA_out This compound (Regenerated) Product->NNDOA_out

Figure 1: Catalytic mechanism of this compound in polyurethane formation.

Experimental Protocol: Preparation of a Flexible Polyurethane Foam

This protocol outlines the preparation of a lab-scale flexible polyurethane foam block. Safety Precaution: Isocyanates are sensitizers and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials & Equipment:

  • Polyether Polyol (e.g., 3000 MW, functionality 3)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (Foam Stabilizer)

  • Stannous Octoate (Co-catalyst)

  • This compound

  • High-speed laboratory mixer (2000-5000 rpm)

  • Paper cup or plastic beaker

  • Fume hood

  • Digital scale

Component Formulation:

ComponentParts by Weight (pbw)Function
Polyether Polyol100.0Polymer Backbone
Deionized Water4.0Blowing Agent
Silicone Surfactant1.0Cell Stabilizer
This compound0.3 - 0.8Gelling Catalyst
Stannous Octoate0.2Co-catalyst (Gelling)
Toluene Diisocyanate (TDI)48.0 (NCO Index: 105)Cross-linker

Protocol:

  • Premix Preparation: In a paper cup, accurately weigh and combine the polyether polyol, deionized water, silicone surfactant, and this compound.

  • Mixing Step 1: Mix the components for 30 seconds at 3000 rpm until a homogenous mixture is obtained.

  • Catalyst Addition: Add the stannous octoate to the premix and stir for another 15 seconds. The dual catalyst system allows for balanced reaction kinetics.[1]

  • Isocyanate Addition: Add the pre-weighed TDI to the mixture.

  • Final Mixing: Immediately mix at high speed (3000-5000 rpm) for 5-7 seconds. The mixture will begin to change color and viscosity.

  • Pouring & Curing: Quickly pour the reacting mixture into a mold or onto a surface within the fume hood. Allow the foam to rise freely. Note the cream time, rise time, and tack-free time.

  • Post-Curing: Allow the foam to cure at ambient temperature for at least 24 hours before handling and characterization.

Part 2: Application in Conductive Polyaniline (PANI) Composites

Core Function: Processability Enhancer and Secondary Dopant

While the bulky octyl groups on this compound inhibit its ability to form a homopolymer with high conductivity, it can be incorporated into polyaniline (PANI) composites to improve their properties.[7]

Key Advantages:

  • Enhanced Solubility & Dispersibility: The long alkyl chains of this compound increase the organophilic nature of the PANI composite. This dramatically improves its solubility in common organic solvents and its dispersibility in non-polar polymer matrices (e.g., polyethylene, polypropylene), which is a major challenge for pure PANI.[8]

  • Plasticization Effect: By inserting itself between PANI chains, this compound disrupts chain-to-chain interactions, increasing flexibility and making the composite easier to process via techniques like melt extrusion or solvent casting.

  • Synergistic Doping: When used with a primary protonic acid dopant (like HCl), the amine group can interact with the doped PANI chain, influencing the electronic environment and potentially contributing to charge stabilization.

Workflow for Composite Preparation

The in-situ polymerization method is highly effective for creating an intimate blend of PANI and this compound, often resulting in a finely dispersed nanocomposite.[9]

PANI_Workflow A 1. Monomer Solution Prep Aniline + this compound in HCl (aq) B 2. Cooling Cool to 0-5 °C A->B C 3. Oxidant Addition Slowly add (NH₄)₂S₂O₈ (aq) B->C D 4. Polymerization Stir for 2-4 hours at 0-5 °C C->D E 5. Isolation Filter and wash with HCl & H₂O D->E F 6. Drying Dry under vacuum at 60 °C E->F G Final Product PANI/NNDOA Composite Powder F->G

Figure 2: Workflow for the in-situ synthesis of a PANI/N,N-Dioctylaniline composite.

Experimental Protocol: In-situ Chemical Oxidative Polymerization

This protocol describes the synthesis of a PANI composite modified with this compound.

Materials & Equipment:

  • Aniline (distilled before use)

  • This compound

  • Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • Hydrochloric acid (HCl), 1M

  • Methanol

  • Beaker, magnetic stirrer, ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Monomer Solution: In a 250 mL beaker, prepare a solution by dissolving 2.0 mL of aniline and 0.5 mL of this compound in 100 mL of 1M HCl. This creates the aqueous phase containing the monomers.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Solution: In a separate beaker, dissolve 5.0 g of ammonium persulfate in 50 mL of 1M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 20-30 minutes. The reaction mixture will gradually turn from colorless to blue and finally to a dark green, indicating the formation of the conductive emeraldine salt form of polyaniline.[9]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 2 hours to ensure complete polymerization.

  • Product Isolation: Collect the dark green precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter paper sequentially with 100 mL of 1M HCl, followed by 100 mL of methanol, and finally with deionized water until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.

  • Drying: Dry the resulting composite powder in a vacuum oven at 60 °C for 24 hours. The final product is a dark green powder ready for characterization or incorporation into a host polymer matrix.

Part 3: Application in Flexible Poly(vinyl chloride) (PVC) Composites

Core Function: Secondary Plasticizer and Thermal Stabilizer

This compound can be employed as a specialty additive in flexible PVC formulations, functioning as both a secondary plasticizer and a co-stabilizer.

Key Advantages:

  • Plasticization: The long, flexible octyl chains intersperse between the rigid PVC chains, increasing the free volume and lowering the glass transition temperature (Tg). This imparts flexibility to the otherwise rigid polymer. While not as potent as primary plasticizers like dioctyl phthalate (DOP), it can be used in combination to modify properties.[10]

  • Heat Stabilization: The tertiary amine group can act as an acid scavenger. During thermal degradation, PVC releases HCl. This compound can neutralize this HCl, preventing it from catalyzing further degradation of the polymer backbone.

  • UV Stability: Aromatic amines are known to have antioxidant properties and can contribute to the UV stability of the polymer composite.

Formulation and Processing Overview

This compound is incorporated into PVC along with other additives using standard polymer processing techniques like melt compounding.

PVC_Processing A 1. Dry Blending Combine PVC resin, primary plasticizer, stabilizers, and This compound B 2. Melt Compounding Process the blend in a two-roll mill or twin-screw extruder (160-180 °C) A->B C 3. Sheet Formation Press the compounded material into sheets using a hydraulic press B->C D 4. Characterization Perform mechanical (tensile, hardness) and thermal (TGA, DSC) testing C->D

Figure 3: General workflow for preparing flexible PVC composites.

Experimental Protocol: Preparation of a Flexible PVC Sheet

This protocol details the formulation and processing of a flexible PVC sheet incorporating this compound.

Materials & Equipment:

  • PVC Resin (K-value 67)

  • Dioctyl Phthalate (DOP) or Dioctyl Sebacate (DOS) (Primary Plasticizer)[11]

  • Calcium/Zinc Stearate (Primary Stabilizer)

  • This compound

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

  • Molding frame

Component Formulation:

ComponentParts per Hundred Resin (phr)Function
PVC Resin100Polymer Matrix
DOP (Primary Plasticizer)30 - 50Primary Plasticizer
Ca/Zn Stearate2.0Heat Stabilizer
This compound5 - 15Secondary Plasticizer / Co-stabilizer

Protocol:

  • Pre-blending: In a high-speed mixer or a simple beaker, thoroughly dry-blend the PVC resin powder with the Ca/Zn stearate stabilizer.

  • Liquid Addition: Slowly add the liquid components (DOP and this compound) to the powder blend while mixing until a free-flowing, slightly damp powder (dry-blend) is obtained.

  • Melt Compounding: Set the temperature of the two-roll mill to 160-170 °C. Add the dry-blend to the mill.

  • Milling: Continuously work the material on the mill for 5-10 minutes until a homogenous, leathery sheet is formed. This ensures complete fusion and uniform distribution of all additives.

  • Sheet Preparation: Remove the compounded PVC sheet from the mill. Cut it into appropriate sizes for the molding frame.

  • Compression Molding: Place the PVC pieces into a 2 mm thick mold frame between two polished steel plates. Press in a hydraulic press at 175-180 °C for 5 minutes with light pressure, followed by 2 minutes at high pressure (approx. 10 MPa).

  • Cooling: Cool the mold under pressure to below 50 °C before removing the final flexible PVC sheet.

References

  • Khodieva, I. Y., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers (Basel).
  • Jamal, R., et al. (2021). Synthesis and Characterization of Conducting Polymer.
  • Anakli, D., et al. (2013). Synthesis and characterization of poly(N-Ethyl aniline) / talc composite materials.
  • Hansson, S. (2013). Environmentally Friendly Plasticizers for PVC. DiVA portal.
  • Al-Haque, A., et al. (2018). Synthesis of Polymer Nanocomposites: Review of Various Techniques. Wiley-VCH.
  • Kiso, H., & Tamano, Y. (2009). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. API Conference.
  • Galbis, J. A., et al. (2017). Catalysts for the synthesis of PU via diisocyanate-based polymerization.
  • Unknown Author. (2022). How to choose the catalyst for polyurethane rationally. Knowledge - Polyurethane World.
  • Decker, U., et al. (2020). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
  • Sardon, H., et al. (2012). Catalyst composition for production of rigid polyurethane foam and isocyanurate-modified rigid polyurethane foam and raw-material composition containing the same.
  • Notario, R., et al. (2021).
  • Tamano, Y., et al. (1992). Amine catalyst for producing polyurethane foams and process for producing polyurethane foams.
  • Sardon, H., et al. (2018). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism.
  • Unknown Author. (2019). Synthesis and characterization of polymer nanocomposite materials for advanced application.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137791, this compound. PubChem.
  • Ghasemi-Mobarakeh, L., et al. (2020).
  • Porrazzo, R., et al. (2021).
  • Unknown Author. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic.
  • Shahid, A., & Kayani, Z. N. (2020). Polyaniline and Its Nanocomposites: From Synthesis to Functional Applications.
  • Unknown Author. (2021). Synthesis and Characterization of Conducting Polyaniline Based on ANI-PVA-MgCl2 Composites Using Gamma Radiation Technique.
  • Shandong Kexing Chemical Co., Ltd. PVC Plasticizer Sebacic Acid Di-N-Octyl Ester DOS CAS: 2432-87-3. Made-in-China.com.
  • Smith, W. C. (1945). Vulcanization of rubber.
  • Coran, A. Y. (2003). Chapter 7. Vulcanization.
  • Hayeemasae, N., et al. (2020). Influence of different vulcanizing agents on structures and properties of sepiolite-filled natural rubber composites. Express Polymer Letters.
  • Unknown Author. (2021). Effect of Polyaniline on the Structural, Conductivity, and Dielectric Properties of Chitosan.
  • Henan Kingway Chemicals Co., Ltd.
  • Kayani, Z. N. (2020). POLYANILINE: A FUNCTIONAL STABILIZER FOR NANO-COMPOSITE SYSTEMS. University of Johannesburg Repository.
  • Pan, J., et al. (1991). Synthesis of new polymeric stabilizers for polymers.
  • Wang, J. (2008). Method for producing rubber vulcanizing agent N,N-dithiodimorpholine.
  • Shandong Kexing Chemical Co., Ltd. PVC Plasticizer Sebacic Acid Di-N-Octyl Ester DOS CAS: 2432-87-3. Made-in-China.com.

Sources

Application Note: A Validated HPLC Method for the Quantification of N,N-Dioctylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N,N-Dioctylaniline in complex reaction mixtures. The developed method is crucial for researchers, scientists, and drug development professionals for in-process control, yield optimization, and quality assessment of chemical reactions involving this analyte. The methodology is built upon a comprehensive understanding of the analyte's physicochemical properties and established chromatographic principles. This document provides a detailed protocol, from sample preparation to data analysis, and outlines the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

This compound is a tertiary aromatic amine characterized by a phenyl group attached to a nitrogen atom bearing two octyl chains.[5][6] Its hydrophobic nature, stemming from the long alkyl chains, presents specific challenges for analytical quantification, particularly within complex matrices such as reaction mixtures. Accurate and precise quantification is paramount for monitoring reaction kinetics, determining reaction completion, and ensuring the purity of the final product. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is an ideal technique for the separation and quantification of such nonpolar compounds.[7][8][9] This application note provides a starting point for a reliable HPLC method, emphasizing the rationale behind the selection of chromatographic conditions and the importance of rigorous method validation.

Chromatographic Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a nonpolar analyte, will have a strong affinity for the nonpolar stationary phase. By using a polar mobile phase, the analyte is retained on the column, allowing for its separation from more polar impurities that will elute earlier. The elution of this compound is then achieved by increasing the proportion of a less polar organic solvent in the mobile phase, which competes with the analyte for interaction with the stationary phase.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[10]

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Reaction mixture containing this compound

Chromatographic Conditions

The selection of these parameters is based on the hydrophobic nature of this compound and general principles for separating nonpolar compounds.[3]

ParameterRecommended ConditionRationale
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the nonpolar this compound, leading to good retention and separation from polar impurities.[1][2][4]
Mobile Phase A: WaterB: Acetonitrile or MethanolA mixture of water and a polar organic solvent is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency.[11][12][13]
Elution Mode GradientA gradient elution, starting with a higher proportion of water and increasing the organic solvent content, is recommended to ensure the elution of the highly retained this compound while also separating any polar impurities that elute early.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10]
Detection Wavelength ~254 nmBased on the UV absorbance of the aniline chromophore.[6] The optimal wavelength should be determined by scanning the UV spectrum of an this compound standard.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the analyte and the sensitivity of the detector.[10]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable organic solvent in which the analyte is freely soluble, such as acetonitrile or methanol.[14][15]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution with the mobile phase. The concentration range should bracket the expected concentration of this compound in the prepared reaction mixture samples.

Sample Preparation

The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[16][17]

  • Dilution: Accurately pipette a known volume of the reaction mixture into a volumetric flask.

  • Solvent Addition: Dilute the sample with a solvent that is miscible with the reaction mixture and the HPLC mobile phase (e.g., acetonitrile). The dilution factor should be chosen to bring the concentration of this compound within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Analytical Workflow

The overall analytical process is depicted in the following workflow diagram.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (Column, Pump, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Reaction Mixture Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Area) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Standard Curve) Peak_Integration->Calibration_Curve Quantification Quantification (Concentration Calculation) Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Method Validation

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][4] The following parameters should be assessed:

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The peak for this compound should be well-resolved from other peaks in the chromatogram of the reaction mixture. Peak purity analysis using a PDA detector is recommended.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations in the reaction mixture samples.
Accuracy The closeness of test results obtained by the method to the true value.The recovery of spiked samples should be within 98.0% to 102.0%.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) should be ≤ 2.0%.Intermediate Precision (Inter-day): RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Interrelation of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Method Validation Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision->Range Precision->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Interconnectivity of method validation parameters.

Data Analysis and Calculation

  • Calibration Curve: Plot the peak area of the this compound reference standard against the corresponding concentration for the series of working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the prepared sample solution using the regression equation, where 'y' is the peak area of the analyte in the sample chromatogram and 'x' is the calculated concentration.

  • Correction for Dilution: Account for the initial dilution of the reaction mixture to report the final concentration of this compound in the original sample.

Concentration in reaction mixture (µg/mL) = (Concentration from calibration curve) x (Dilution factor)

Conclusion

This application note details a starting point for a reliable and robust RP-HPLC method for the quantification of this compound in reaction mixtures. The proposed method, based on sound chromatographic principles and validated according to ICH guidelines, provides a framework for accurate and precise analysis. Adherence to the described protocols will enable researchers and scientists to effectively monitor reaction progress and ensure the quality of their products. It is important to note that the provided chromatographic conditions may require optimization depending on the specific reaction matrix and available instrumentation.

References

  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2013, January 1). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • NIST. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... Retrieved from [Link]

  • PubMed Central. (n.d.). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. Retrieved from [Link]

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Application Notes and Protocols: N,N-Dioctylaniline as a High-Performance Reagent in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of pharmaceutical synthesis, the choice of reagents is paramount to achieving high yields, purity, and process robustness. N,N-Dioctylaniline, a sterically hindered, high-boiling tertiary amine, emerges as a valuable, albeit specialized, reagent for the synthesis of complex pharmaceutical intermediates. Its unique combination of properties—low nucleophilicity, high boiling point, and excellent solubility in organic solvents—makes it an ideal acid scavenger and non-nucleophilic base in a variety of critical synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in challenging acylation and cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of this compound

While a multitude of amine bases are available to the synthetic chemist, this compound (Figure 1) occupies a unique niche. Its two n-octyl chains create significant steric bulk around the nitrogen atom, rendering it an exceptionally poor nucleophile. This characteristic is of critical importance in reactions involving highly reactive electrophiles, such as acyl chlorides, where competitive acylation of the base can lead to unwanted byproducts and reduced yields.

Furthermore, with a boiling point of 197-198°C at 3 mmHg[1], this compound is well-suited for reactions requiring elevated temperatures to overcome high activation barriers. Its lipophilic nature ensures excellent solubility in a wide range of nonpolar organic solvents, facilitating homogeneous reaction conditions. These properties position this compound as a problem-solving reagent for specific, challenging steps in the synthesis of active pharmaceutical ingredients (APIs).

Figure 1: Chemical Structure of this compound

This compound, with the chemical formula C22H39N, is a tertiary amine characterized by a phenyl group and two n-octyl substituents on the nitrogen atom.[2][3][4]

Core Application: Acid Scavenging in N-Acylation of Weakly Nucleophilic Substrates

A prominent application of this compound is as an acid scavenger in the N-acylation of weakly nucleophilic substrates, such as sulfonamides. The N-acyl sulfonamide moiety is a key functional group in a variety of pharmaceuticals, acting as a bioisostere for carboxylic acids with improved metabolic stability and pharmacokinetic properties[5][6].

The direct acylation of sulfonamides with acyl chlorides is an efficient method for the formation of N-acyl sulfonamides. However, this reaction generates one equivalent of hydrochloric acid (HCl), which can lead to side reactions or decomposition of sensitive functional groups. A base is therefore required to neutralize the HCl as it is formed.

Why this compound is an Ideal Choice:

  • Low Nucleophilicity: Prevents the formation of the corresponding N,N-dioctylamide by reacting with the acyl chloride, thus maximizing the yield of the desired N-acyl sulfonamide.

  • High Boiling Point: Allows the reaction to be conducted at elevated temperatures, which is often necessary to drive the acylation of the weakly nucleophilic sulfonamide nitrogen to completion.

  • Excellent Solubility: Ensures the base remains in the organic phase where the reaction is occurring.

Detailed Protocol: N-Acylation of a Sulfonamide using this compound

This protocol describes a general procedure for the N-acylation of an aromatic sulfonamide with an acyl chloride, employing this compound as the acid scavenger.

Materials:

  • Aromatic sulfonamide (1.0 eq)

  • Acyl chloride (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylenes, or dichlorobenzene)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic sulfonamide (1.0 eq) and the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of sulfonamide).

  • Addition of Reagents: Add this compound (1.2 eq) to the stirred suspension or solution. Then, add the acyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-110°C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess this compound, followed by saturated aqueous NaHCO3 to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-acyl sulfonamide.

Diagram of the N-Acylation Workflow:

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Sulfonamide Reaction Heating (80-110°C) A->Reaction B Acyl Chloride B->Reaction C This compound C->Reaction D Solvent (Toluene) D->Reaction Workup Aqueous Wash (HCl, NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure N-Acyl Sulfonamide Purification->Product

Caption: Workflow for N-acylation using this compound.

Mechanistic Considerations

The primary role of this compound in this reaction is to act as a proton sponge, neutralizing the HCl generated during the acylation. The steric hindrance provided by the two octyl groups prevents the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of the acyl chloride. This ensures that the acyl chloride is available to react with the intended nucleophile, the sulfonamide.

Diagram of the Reaction Mechanism:

Reaction_Mechanism Sulfonamide R-SO2-NH-R' (Sulfonamide) Intermediate [R-SO2-N(-)-R' + R''-CO-Cl] Sulfonamide->Intermediate Deprotonation by This compound (minor pathway) or direct reaction AcylChloride R''-CO-Cl (Acyl Chloride) AcylChloride->Intermediate NNDOA Ph-N(Oct)2 (this compound) Byproduct [Ph-N(+)H(Oct)2]Cl- NNDOA->Byproduct HCl Scavenging Product R-SO2-N(R')-CO-R'' (N-Acyl Sulfonamide) Intermediate->Product Nucleophilic Attack Intermediate->Byproduct + HCl

Caption: Simplified mechanism of N-acylation with an acid scavenger.

Broader Applications in Pharmaceutical Synthesis

Beyond N-acylation, the properties of this compound lend themselves to other synthetic transformations where a non-nucleophilic, high-boiling base is advantageous:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Buchwald-Hartwig amination, bulky tertiary amines can serve as ligands or bases.[3][7] While specific examples with this compound are not prevalent in top-level literature, its properties are consistent with the requirements for such transformations, particularly in high-temperature applications or with sterically demanding substrates.

  • Phase-Transfer Catalysis: Although typically quaternary ammonium salts are used, bulky tertiary amines can sometimes facilitate reactions between components in immiscible phases, especially when high temperatures are required.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized reagent that offers significant advantages in specific synthetic contexts within pharmaceutical development. Its role as a sterically hindered, non-nucleophilic, high-boiling acid scavenger makes it particularly valuable for the synthesis of N-acyl sulfonamides and other challenging acylation reactions. By understanding its unique properties and applying the protocols outlined in this guide, researchers can leverage this compound to overcome synthetic hurdles and streamline the preparation of complex pharmaceutical intermediates.

References

  • This compound | C22H39N | CID 137791 - PubChem. National Center for Biotechnology Information. [Link]

  • Process for the synthesis of dabigatran and its intermediates.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Process for the preparation of rivaroxaban and intermediates thereof.
  • Process for the preparation of Apixaban and intermediates thereof.
  • Preparation method for rivaroxaban intermediate and rivaroxaban.
  • Process for the preparation of apixaban and intermediates thereof.
  • Method for preparing rivaroxaban intermediate.
  • This compound | CAS 3007-75-8. Matrix Fine Chemicals. [Link]

  • Method for the preparation of dabigatran and its intermediates.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. European Patent Office. [Link]

  • A process for the preparation of apixaban.
  • Synthesis of dabigatran.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]

  • Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. National Institutes of Health. [Link]

  • Pd-Catalyzed Coupling of 1,2-Dibromoarenes and Anilines: Formation of N,N-Diaryl-o-phenylenediamines. ResearchGate. [Link]

  • A review on synthetic strategies of N-acylation in non-aqueous and aqueous medium. Scholars Research Library. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or solvent-free conditions. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-Dioctylaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of the reaction mechanism and the subtle interplay of experimental variables. This guide moves beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established methods for the N-alkylation of anilines. The most common for preparing tertiary amines like this compound is the direct nucleophilic substitution with an alkyl halide (e.g., 1-bromooctane). Other notable methods include reductive amination of an aldehyde with a secondary amine, and palladium-catalyzed Buchwald-Hartwig amination .[1][2] For industrial and green chemistry applications, methods utilizing alcohols as alkylating agents via "borrowing hydrogen" or auto-transfer hydrogen catalysis are also employed.[3]

Q2: How does the choice of alkylating agent affect the reaction?

The reactivity of the alkyl halide is critical. The general reactivity trend for the leaving group is I⁻ > Br⁻ > Cl⁻. While 1-iodooctane would be the most reactive, 1-bromooctane offers a good balance of reactivity and cost-effectiveness. Using a less reactive agent like 1-chlorooctane may result in sluggish or incomplete reactions, requiring more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of side reactions.[4]

Q3: What is the most critical parameter to control for maximizing the yield of the desired tertiary amine?

Stoichiometry. The N-alkylation of aniline proceeds in two steps. The first alkylation forms N-octylaniline. This secondary amine is often more nucleophilic and thus more reactive than the starting aniline.[4][5] To drive the reaction to completion and maximize the yield of this compound, it is crucial to use a stoichiometric excess of the alkylating agent (e.g., 2.2 to 2.5 equivalents of 1-bromooctane per equivalent of aniline).

Q4: How should I monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a nonpolar eluent system (e.g., hexane/ethyl acetate mixtures, starting with 95:5). You should see the aniline spot (highest polarity) disappear, followed by the transient appearance and then disappearance of the N-octylaniline spot (intermediate polarity), and the appearance of the this compound product spot (lowest polarity). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q5: My reaction has stalled, and I have a low yield of the desired product. What went wrong?

  • Inadequate Temperature: N-alkylation of anilines often requires significant thermal energy. If you are running the reaction at room temperature, it is likely to be extremely slow. Heating the reaction mixture to reflux in a suitable solvent is standard practice.[4]

  • Insufficient Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This will protonate the aniline and the amine products, rendering them non-nucleophilic. A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, must be present in at least stoichiometric amounts (relative to the alkyl halide) to neutralize this acid and regenerate the free amine.[3][6]

  • Poor Reagent Purity: Ensure your aniline is pure and your solvent is anhydrous. Water can interfere with the reaction, and impurities in the starting materials can inhibit the process.[4]

  • Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are effective as they can solvate the ions generated during the reaction without interfering with the nucleophile.

Q6: My main product is N-octylaniline (the mono-alkylated product). How do I push the reaction to the di-alkylated product?

This is a classic stoichiometry issue. The formation of the mono-alkylated product indicates that the alkylating agent was the limiting reagent in the second alkylation step.

  • Increase Alkylating Agent: Ensure you are using at least 2.2 equivalents of 1-bromooctane. An excess drives the equilibrium towards the formation of the tertiary amine.[4]

  • Increase Reaction Time/Temperature: Give the reaction more time or increase the temperature to ensure the second, often slower, alkylation step goes to completion. Monitor via TLC until the mono-alkylation spot has disappeared.

Q7: I see a significant amount of a polar, water-soluble byproduct. What is it and how can I avoid it?

This is likely the quaternary ammonium salt , [phenyl(trioctyl)ammonium bromide]. It forms when the this compound product acts as a nucleophile and reacts with a third molecule of the alkylating agent.

  • Control Stoichiometry: While an excess of the alkylating agent is needed, a large excess can promote this side reaction. Using around 2.2-2.5 equivalents is often the optimal range.

  • Moderate Temperature: Extremely high temperatures can sometimes favor this over-alkylation pathway. Run the reaction at the minimum temperature required for a reasonable reaction rate.[5]

Q8: Purification is difficult. The product is co-eluting with byproducts during column chromatography. What are my options?

Purifying tertiary amines from unreacted secondary and primary amines can be challenging due to their similar polarities.

  • Acid Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move into the aqueous layer, while the more sterically hindered and less basic tertiary amine will largely remain in the organic layer. Neutralize the aqueous layer and extract to recover the other amines if desired.

  • Acylation/Derivatization: A more advanced technique involves treating the crude mixture with an acid anhydride (e.g., acetic anhydride).[7] The primary and secondary amines will be converted to their corresponding amides, which are much more polar and easily separated from the unreacted tertiary amine by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction and Side-Product Pathways

The following diagram illustrates the desired synthetic route to this compound and the competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline Aniline Mono N-Octylaniline Aniline->Mono + 1-Octyl Bromide - HBr Di This compound (Desired Product) Mono->Di + 1-Octyl Bromide - HBr Quat Quaternary Ammonium Salt (Over-alkylation) Di->Quat + 1-Octyl Bromide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.

G cluster_analysis Diagnosis cluster_solutions Corrective Actions Start Problem: Low Yield or Stalled Reaction TLC Analyze Crude Mixture by TLC/GC-MS Start->TLC Unreacted_Aniline High % of Unreacted Aniline? TLC->Unreacted_Aniline Check Reactants Mono_Product Main Product is N-Octylaniline? Action_Temp Increase Temperature / Reflux Unreacted_Aniline->Action_Temp Yes Complex_Mixture Complex Mixture / Decomposition? Action_Stoich Increase Alkylating Agent (>= 2.2 eq.) & Reaction Time Mono_Product->Action_Stoich Yes Action_Conditions Lower Temperature / Check Reagent Purity Complex_Mixture->Action_Conditions Yes Action_Base Check Base Stoichiometry (>= 2 eq.) Action_Temp->Action_Base

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Standard N-Alkylation

This protocol describes a common and straightforward method for the synthesis.

Materials:

  • Aniline

  • 1-Bromooctane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for reflux

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the aniline.

  • Add anhydrous potassium carbonate (2.5 eq.).

  • Add 1-bromooctane (2.2 eq.) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (95:5 Hexane:EtOAc) until the starting aniline and mono-alkylated intermediate are consumed.

  • Once complete, cool the reaction to room temperature.

  • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Optimized Synthesis using Phase Transfer Catalysis

This method can improve reaction rates, allow for lower temperatures, and simplify the workup.[8]

Materials:

  • Aniline

  • 1-Bromooctane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq.), 1-bromooctane (2.2 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).

  • Heat the biphasic mixture to 70-80°C with vigorous stirring. The efficiency of phase transfer catalysis is highly dependent on the stirring rate to maximize the interfacial area.

  • Maintain the reaction for 4-8 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography.

Data Summary: Comparison of Synthetic Conditions

ParameterStandard N-AlkylationPhase Transfer Catalysis (PTC)
Alkylating Agent 1-Bromooctane1-Bromooctane
Base K₂CO₃ (solid)NaOH (50% aq.)
Solvent Acetonitrile, DMF (Homogeneous)Toluene/Water (Biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature Reflux (e.g., ~82°C in MeCN)70-80°C
Typical Time 12-24 hours4-8 hours
Advantages Simple setup, common reagentsFaster, lower temp, uses cheaper base
Disadvantages Slower, requires anhydrous solventRequires vigorous stirring, catalyst cost

References

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Available at Organic Chemistry Portal: [Link]

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Retrieved from [Link]

  • Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry, 2013, 989285. Retrieved from [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. Available at Organic Chemistry Portal: [Link]

  • Chemistry simplified. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 6517-6567.
  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Beller, M., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • Baran, P. S., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters, 21(19), 7853–7857.
  • Jackson, C. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Du, Z., et al. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry, 2013.
  • Google Patents. (2011). CN102040526A - Preparation method of N,N-diallyl aniline.
  • Google Patents. (2000). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.

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Common impurities in N,N-Dioctylaniline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dioctylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the handling, purification, and use of this compound.

Question 1: My this compound has a yellow to brownish color. Is it still usable, and how can I remove the color?

Answer:

The appearance of a yellow to brownish hue in this compound is a common observation, particularly in older batches or material that has been exposed to air and light. This discoloration is typically due to the formation of oxidation products. While minor discoloration may not significantly impact some applications, for sensitive experiments, it is crucial to use a colorless, pure product.

Causality: Aromatic amines, including this compound, are susceptible to aerial oxidation. The nitrogen lone pair electrons can be abstracted, leading to the formation of colored radical cations and subsequent complex polymeric byproducts.

Recommended Action:

  • Activated Carbon Treatment: This is an effective method for removing colored impurities.

    • Dissolve the colored this compound in a non-polar organic solvent (e.g., hexane or toluene).

    • Add a small amount of activated carbon (approximately 1-2% w/w).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of celite or a fine porosity filter paper to remove the activated carbon.

    • Remove the solvent under reduced pressure to obtain the decolorized product.

  • Vacuum Distillation: For higher purity, distillation under reduced pressure is recommended after the carbon treatment. This will also help to remove any non-volatile baseline impurities. Given the high boiling point of this compound (414.1°C at 760 mmHg), vacuum distillation is essential to prevent thermal decomposition.[1]

Question 2: I've analyzed my this compound by GC/HPLC and see two earlier eluting peaks that I suspect are impurities. What are they likely to be, and how can I remove them?

Answer:

The two most common process-related impurities in this compound are unreacted starting materials from its synthesis. These are typically aniline and the mono-alkylated intermediate, N-octylaniline. Their presence is a result of incomplete alkylation during the manufacturing process.

Impurity Identification:

  • Aniline: The primary amine starting material. It is more polar and has a much lower boiling point (184°C) than this compound.

  • N-Octylaniline: The mono-alkylated intermediate. It is a secondary amine and is more polar than the desired tertiary amine product, this compound.[2][3]

These impurities can interfere with subsequent reactions, particularly those sensitive to primary or secondary amines.

Recommended Removal Protocols:

There are two primary methods for effectively removing these impurities: Chemical Derivatization followed by Distillation, and Preparative Column Chromatography.

Method 1: Chemical Derivatization and Vacuum Distillation

This method leverages the difference in reactivity between primary/secondary amines and the desired tertiary amine.

  • Principle: Aniline and N-octylaniline will react with an acid anhydride, such as phthalic anhydride, to form high-boiling point phthalanilic acids.[4] this compound, being a tertiary amine, will not react. The significant difference in boiling points between the non-polar product and the polar, high-molecular-weight adducts allows for easy separation by vacuum distillation.

Detailed Experimental Protocol: Acylation and Distillation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the impure this compound.

  • Reagent Addition: For each mole of estimated primary and secondary amine impurity, add 1.1 molar equivalents of phthalic anhydride. Note: If the impurity concentration is unknown, a good starting point is to add 0.1 equivalents of phthalic anhydride based on the total mass of the crude product.

  • Acylation: Heat the mixture to 100-120°C and stir for 2-3 hours. The reaction converts aniline and N-octylaniline into their corresponding phthalanilic acids.

  • Vacuum Distillation: After cooling the reaction mixture, set up for vacuum distillation. It is crucial to use a good vacuum source to lower the boiling point and prevent thermal degradation. Collect the pure this compound as the distillate. The high-boiling phthalanilic acid derivatives will remain in the distillation flask.

Method 2: Preparative Column Chromatography

This technique separates compounds based on their differing affinities for a stationary phase, exploiting the polarity differences between the components.

  • Principle: Silica gel is a polar stationary phase. The most polar compound, aniline, will adhere most strongly, followed by the less polar N-octylaniline. The least polar compound, this compound, will elute first.

Detailed Experimental Protocol: Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent slurry (e.g., hexane).

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 98:2 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (those containing only this compound) and remove the solvent under reduced pressure.

Visual Workflow: Impurity Removal Strategy

PurificationWorkflow Impure_Product Impure this compound (with Aniline & N-Octylaniline) Method_Choice Choose Purification Method Impure_Product->Method_Choice Acylation Acylation with Phthalic Anhydride Method_Choice->Acylation Chemical Derivatization Chromatography Column Chromatography Method_Choice->Chromatography Physical Separation Distillation Vacuum Distillation Acylation->Distillation Pure_Product Pure this compound Distillation->Pure_Product Waste Impurities Removed Distillation->Waste Chromatography->Pure_Product Chromatography->Waste

Caption: Workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should be concerned about in commercial this compound? A1: The most common impurities are residual starting materials from synthesis: aniline and N-octylaniline. Additionally, colored degradation products can form due to oxidation, especially with improper storage.

Q2: How should I store this compound to minimize degradation? A2: To maintain its purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storage in a cool, dark place is recommended.

Q3: Can I use an acidic wash (liquid-liquid extraction) to remove aniline and N-octylaniline? A3: While an acidic wash can protonate and remove primary and secondary amines into an aqueous layer, it is generally not recommended for purifying this compound. The product itself is a tertiary amine and is also basic. It can be protonated and lost to the aqueous phase, leading to significant yield loss. The chemical derivatization method is far more selective and efficient.

Q4: What analytical techniques are best for assessing the purity of this compound? A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for quantitative purity analysis. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Thin-Layer Chromatography (TLC) is a quick and convenient tool for monitoring the progress of a purification, such as column chromatography.

Q5: My application is very sensitive to trace metal impurities. Is this a concern with this compound? A5: Metal impurities are not typically inherent to this compound itself but can be introduced from catalysts used during synthesis or from storage containers. If your application is sensitive to metals, it is advisable to use a high-purity grade of this compound or to purify it by vacuum distillation using an all-glass apparatus.

Data Summary Table

ImpurityChemical StructureTypical OriginRecommended Removal Method
Aniline C₆H₅NH₂Unreacted starting material1. Acylation followed by distillation2. Column chromatography
N-Octylaniline C₆H₅NH(C₈H₁₇)Incomplete alkylation intermediate1. Acylation followed by distillation2. Column chromatography
Oxidation Products Complex mixtureAerial oxidation1. Activated carbon treatment2. Vacuum distillation

References

  • Karki, S.B., Dinnocenzo, J.P., Jones, J.P., & Korzekwa, K.R. (1995). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society.
  • PubChem. (n.d.). N-Octylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., Lee, Y.-M., Davis, K.M., Wu, X., Seo, M.S., & Cho, K.-B. (2023).
  • Britton, E.C., & Holmes, R.D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S.
  • Chemsrc. (n.d.). N,N-Di-n-octylaniline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude N-Nonylaniline. Retrieved from a relevant BenchChem technical document.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Monopoli, A., Cotugno, P., Cortese, M., et al. (2012). Selective N-Alkylation of Arylamines with Alkyl Chloride in Ionic Liquids: Scope and Applications. European Journal of Organic Chemistry, 2012(16), 3105-3111.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Lu, M.-C., Masomboon, N., & Ratanatamskul, C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-8634.

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Side reactions to avoid during the N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this fundamental transformation. N-alkylation is a cornerstone of modern synthesis, yet it is frequently plagued by side reactions that can complicate product purification and reduce yields. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing success.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, common problems observed during the N-alkylation of anilines. Each entry is structured to help you diagnose the issue and implement a robust solution.

Q1: Why am I observing significant polyalkylation of my aniline? My goal is the mono-alkylated product, but I'm getting a mixture of di- and sometimes tri-alkylated species.

This is the most prevalent side reaction in the N-alkylation of anilines.[1] The root cause is that the desired N-monoalkylaniline product is often more nucleophilic than the starting aniline.[1][2] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a second, unwanted alkylation event.

Causality & Mechanism: The introduction of an electron-donating alkyl group onto the nitrogen atom increases its electron density, enhancing its nucleophilic character. This makes the secondary amine product a better nucleophile than the primary aniline reactant, creating a competitive reaction pathway that is often faster than the initial alkylation.

Core Troubleshooting Steps:

  • Control Stoichiometry: This is your first and most critical control parameter. Using a stoichiometric excess of the aniline relative to the alkylating agent significantly increases the probability that the alkylating agent will encounter and react with the more abundant primary amine.[2] Conversely, an excess of the alkylating agent will invariably drive the reaction towards di-alkylation.[1]

  • Lower the Reaction Temperature: The activation energy for the second alkylation is often higher. By lowering the reaction temperature, you can selectively disfavor the faster, subsequent alkylation of the mono-alkylated product.[2]

  • Solvent Choice: Employing a less polar solvent can help reduce the rate of the subsequent alkylation steps.[1] Aprotic solvents are often more efficient for N-alkylation.

  • Protecting Groups: For valuable or complex substrates where maximizing mono-selectivity is paramount, consider a protection strategy. Acylating the amino group to form an amide drastically reduces its nucleophilicity, preventing over-alkylation entirely.[2] The N-alkylation is then performed, followed by deprotection of the amide to yield the pure, mono-alkylated aniline.

Alternative Protocol: Reductive Amination for Superior Mono-Alkylation Control

When direct alkylation proves difficult to control, reductive amination is an excellent alternative that inherently avoids polyalkylation.[1] This two-step, one-pot process involves the formation of an imine from the aniline and an aldehyde or ketone, which is then reduced in situ.

Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination

  • Imine Formation: In a suitable reaction vessel, dissolve the aniline (1.0 equiv.) and the corresponding aldehyde or ketone (1.0-1.2 equiv.) in a solvent such as methanol or cyclopentyl methyl ether (CPME).[3]

  • Addition of Reducing Agent: Once the imine has formed (this can be monitored by TLC or GC-MS), add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity and tolerance for mildly acidic conditions.[4]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the imine intermediate.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography.

G cluster_0 Reaction Pathways cluster_1 Control Strategies Aniline Aniline (Primary Amine) Monoalkylated N-Monoalkylaniline (Product) (More Nucleophilic) Aniline->Monoalkylated k1 (Desired) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Monoalkylated Dialkylated N,N-Dialkylaniline (Side Product) AlkylatingAgent->Dialkylated Monoalkylated->Dialkylated k2 (Undesired) Often k2 > k1 Stoichiometry Excess Aniline Stoichiometry->Monoalkylated Favors k1 LowTemp Lower Temperature LowTemp->Monoalkylated Reduces k2 ReductiveAmination Use Reductive Amination ReductiveAmination->Monoalkylated Eliminates k2 Pathway

Caption: Competing pathways in aniline N-alkylation.

Q2: My reaction is producing unexpected C-alkylated isomers. How can I improve selectivity for N-alkylation?

C-alkylation is a competing electrophilic aromatic substitution reaction where the alkyl group attaches to the aniline ring, typically at the ortho and para positions, instead of the nitrogen atom.[2] This side reaction is particularly prevalent under certain conditions.

Causality & Mechanism: The aniline ring is activated towards electrophilic attack by the electron-donating amino group. The lone pair on the nitrogen can be delocalized into the ring, increasing the electron density at the ortho and para positions. High temperatures and the presence of certain acid catalysts can promote this pathway, sometimes even causing rearrangement of the N-alkylated product to the more thermodynamically stable C-alkylated product.[2]

Core Troubleshooting Steps:

  • Temperature Control: High temperatures strongly favor C-alkylation. Running the reaction at the lowest feasible temperature is crucial for maximizing N-alkylation selectivity.

  • Solvent Selection: The choice of solvent plays a critical role in directing selectivity. A recent study demonstrated a solvent-switchable system where a nonpolar solvent (toluene) favored N-alkylation, while a polar protic solvent (HFIP) promoted para-C-alkylation.[5] This highlights the intricate interplay between the solvent and the transition state energies of the competing pathways.

  • Catalyst Choice: For catalyzed reactions, the nature of the catalyst is key. Lewis acids can sometimes promote Friedel-Crafts-type C-alkylation. Switching to a catalyst system known to favor C-N bond formation, such as those used in Buchwald-Hartwig amination, can completely suppress C-alkylation.[6][7]

C_vs_N_Alkylation cluster_conditions Controlling Factors Aniline Aniline N_Alkylation N-Alkylated Aniline (Desired) Aniline->N_Alkylation Path A (Kinetic Product) C_Alkylation C-Alkylated Aniline (Side Product) Aniline->C_Alkylation Path B (Thermodynamic Product) AlkylatingAgent R+ Electrophile AlkylatingAgent->N_Alkylation AlkylatingAgent->C_Alkylation Low_Temp Lower Temperature Low_Temp->N_Alkylation Favors Nonpolar_Solvent Nonpolar Solvent Nonpolar_Solvent->N_Alkylation Favors High_Temp Higher Temperature High_Temp->C_Alkylation Favors Acid_Catalyst Acid Catalyst Acid_Catalyst->C_Alkylation Favors decision_tree start Goal: Synthesize N-Alkylated Aniline q1 Is over-alkylation a major concern? start->q1 q2 Is the aniline electron-deficient or sterically hindered? q1->q2 No reductive Use Reductive Amination q1->reductive Yes classical Use Classical N-Alkylation (e.g., with Alkyl Halide) q2->classical No buchwald Use Buchwald-Hartwig Amination q2->buchwald Yes

Caption: Decision tree for selecting an N-alkylation method.

References
  • BenchChem Technical Support. (2025).
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (n.d.).
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (n.d.).
  • BenchChem Technical Support. (2025).
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals.
  • Catalytic N-Alkylation of Anilines. (2025).
  • Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
  • Buchwald–Hartwig amin
  • Substituent effects on the physical properties and pKa of aniline. (2025).
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC - NIH.
  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
  • Buchwald-Hartwig Amin
  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. (2025).
  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C or 80 °C, 3 or 6 h and then MeOH, rT, 30 min). (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reductive amin
  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.

Sources

Preventing over-alkylation in the synthesis of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Over-alkylation and Other Side Reactions

Welcome to the technical support guide for the synthesis of N,N-Dioctylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-alkylation of aniline, with a primary focus on preventing undesired over-alkylation and other side reactions.

Understanding the Core Challenge: The Nucleophilicity Problem

The synthesis of this compound from aniline and an octyl halide is a classic nucleophilic substitution reaction. The primary challenge, over-alkylation, arises because the initial product, N-octylaniline (the secondary amine), is often more nucleophilic than the starting aniline (the primary amine).[1] This increased reactivity makes it susceptible to a second alkylation event, leading to the formation of a tertiary amine and potentially even a quaternary ammonium salt if excess alkylating agent is present.[1][2]

This guide provides detailed troubleshooting advice, proven protocols, and answers to frequently asked questions to help you achieve high selectivity and yield for your target compound.

Reaction and Side Reaction Pathway

The following diagram illustrates the desired reaction pathway to this compound and the common over-alkylation side reaction that can occur.

reaction_pathway Aniline Aniline (Primary Amine) Mono N-Octylaniline (Secondary Amine) Aniline->Mono + C8H17X (Alkylation 1) OctylHalide1 1-Octyl Halide (C8H17X) OctylHalide1->Mono Di This compound (Desired Tertiary Amine) Mono->Di + C8H17X (Alkylation 2 - Desired) Quat N,N,N-Trioctylanilinium Halide (Quaternary Salt Byproduct) Di->Quat + C8H17X (Over-alkylation) OctylHalide2 1-Octyl Halide (Excess) OctylHalide2->Di OctylHalide3 1-Octyl Halide (Excess) OctylHalide3->Quat

Caption: Reaction pathway for the synthesis of this compound showing potential over-alkylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yields a mixture of N-octylaniline and this compound. How can I favor the formation of the desired this compound?

A1: Achieving the desired dialkylation without significant mono-alkylation requires pushing the reaction equilibrium forward.

  • Stoichiometry Control: Ensure you are using at least two equivalents of the octyl halide relative to aniline. A slight excess (e.g., 2.1 to 2.2 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If N-octylaniline is still present, consider extending the reaction time or cautiously increasing the temperature.[3] High temperatures, however, can sometimes promote C-alkylation on the aromatic ring.[1][4]

  • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the intermediate ammonium salts formed after each alkylation step. Bases like sodium carbonate or potassium carbonate are commonly used. Ensure at least two equivalents of the base are used to neutralize the acid generated in both alkylation steps.

Q2: I am observing a significant amount of a highly polar, insoluble byproduct. What is it and how can I prevent it?

A2: This is likely the N,N,N-trioctylanilinium halide, a quaternary ammonium salt, which results from over-alkylation.[1][2] Its formation is favored by a large excess of the alkylating agent.

  • Precise Stoichiometry: Avoid using a large excess of the octyl halide. Carefully control the stoichiometry to be as close to 2.0 equivalents as possible, with only a minor excess to ensure the reaction goes to completion.

  • Lower Reaction Temperature: The activation energy for the third alkylation may be higher. Running the reaction at the lowest effective temperature can help minimize the formation of this byproduct.[1]

  • Alternative Alkylating Agents: While octyl halides are common, other alkylating agents could be considered. For instance, methods using alcohols as alkylating agents via "borrowing hydrogen" catalysis can sometimes offer better selectivity, though this represents a significant change in methodology.[5]

Q3: My TLC/LC-MS analysis shows impurities with the same mass as my product, and I'm also seeing some C-alkylation. What is happening?

A3: C-alkylation, the addition of the octyl group to the aniline ring (typically at the ortho and para positions), is a known side reaction, especially at higher temperatures.[1]

  • Temperature Management: This is the most critical factor. C-alkylation is often favored at temperatures above 300°C in vapor phase reactions but can occur at lower temperatures with certain catalysts or prolonged heating.[4] Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Catalyst Choice: Friedel-Crafts type catalysts (Lewis acids) can strongly promote C-alkylation. Aniline itself can react with Lewis acids, deactivating the ring.[6][7] For N-alkylation, it is best to avoid these conditions entirely. The reaction is typically run under basic conditions, which disfavors C-alkylation.

Q4: The reaction is very slow or appears to be stalled. What can I do?

A4: Several factors can lead to a sluggish reaction.

  • Leaving Group: The reactivity of the octyl halide is critical. The order of reactivity is Iodide > Bromide > Chloride. If you are using 1-chlorooctane and the reaction is slow, switching to 1-bromooctane or, if feasible, 1-iodooctane will significantly increase the reaction rate.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction. Ensure your reactants are fully dissolved.[3]

  • Phase Transfer Catalysis (PTC): If you are working in a biphasic system or with poorly soluble inorganic bases, adding a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can dramatically increase the reaction rate by transporting the base anion into the organic phase.[8]

Troubleshooting Decision Flowchart

This flowchart provides a logical path for diagnosing and solving common issues during synthesis.

troubleshooting_flowchart start Analyze Crude Product (TLC, LC-MS, NMR) issue What is the main issue? start->issue incomplete Incomplete Reaction (High Starting Material) issue->incomplete Incomplete Reaction overalkylation Over-alkylation (Quaternary Salt) issue->overalkylation Over-alkylation mono High Mono-alkylation (N-Octylaniline) issue->mono High Mono- alkylation c_alkylation C-Alkylation Impurities issue->c_alkylation C-Alkylation sol_incomplete Increase Temp/Time Use more reactive halide (I > Br > Cl) Consider PTC incomplete->sol_incomplete sol_overalkylation Reduce excess alkylating agent (Use ~2.1 eq.) Lower reaction temperature overalkylation->sol_overalkylation sol_mono Increase alkylating agent to >2.0 eq. Increase reaction time Ensure sufficient base (>2.0 eq.) mono->sol_mono sol_c_alkylation Lower reaction temperature Avoid Lewis acid catalysts Ensure basic conditions c_alkylation->sol_c_alkylation

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic method to ensure high selectivity for N,N-dialkylation?

A1: While direct alkylation with octyl halides is common, reductive amination often provides superior selectivity and avoids the formation of quaternary ammonium salts.[9] This method involves reacting aniline with two equivalents of octanal (octyl aldehyde) to form an enamine/iminium intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride or via catalytic hydrogenation.[9][10] This approach is highly efficient for producing tertiary amines.

Q2: Can I use 1-octanol instead of an octyl halide?

A2: Yes, this is the basis of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method uses a transition metal catalyst (e.g., based on Ru, Ir, or Mn) to temporarily oxidize the alcohol to an aldehyde in situ, which then undergoes reductive amination with the aniline.[5] The primary byproduct is water, making it a greener alternative to halide-based alkylations.[11] However, it requires specific catalysts and conditions.

Q3: How should I purify the final this compound product?

A3: Purification typically involves a standard aqueous workup followed by column chromatography or vacuum distillation.

  • Workup: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the inorganic base and salts.

  • Column Chromatography: Flash chromatography on silica gel is a very effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically used. The less polar this compound will elute before the more polar N-octylaniline and any remaining aniline.[12]

  • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.

Q4: What analytical techniques are best for monitoring the reaction?

A4: Thin Layer Chromatography (TLC) is the quickest and most common method. Use a solvent system like hexane/ethyl acetate. You should be able to visualize the spots for aniline, N-octylaniline, and this compound under UV light. The Rf values will increase with the degree of alkylation (Aniline < N-octylaniline < this compound). Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful tools for confirming the identity of the products and byproducts and for quantifying the reaction conversion and product distribution.

Experimental Protocol: Direct N,N-Dialkylation

This protocol details a standard laboratory procedure for the synthesis of this compound, optimized to favor the desired product.

Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Combine Aniline, Solvent, & Base heating 2. Heat to Reaction Temp reagents->heating addition 3. Add 1-Bromooctane (Slowly) heating->addition monitoring 4. Monitor by TLC (Stir for 12-24h) addition->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup chromatography 6. Column Chromatography workup->chromatography analysis 7. Characterization (NMR, MS) chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Materials and Reagents
  • Aniline (1.0 eq)

  • 1-Bromooctane (2.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add a suitable volume of dry acetonitrile or DMF to the flask (e.g., to make a 0.5 M solution with respect to aniline).

  • Heating: Begin stirring the mixture and heat it to 80 °C in an oil bath.

  • Alkylating Agent Addition: Once the reaction temperature is stable, add 1-bromooctane (2.1 eq) dropwise to the stirring suspension over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 12-24 hours. Monitor the consumption of the starting material and intermediates (N-octylaniline) by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the aniline and N-octylaniline spots are no longer visible.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of ethyl acetate.

  • Workup: Combine the filtrate and the washings. If DMF was used as the solvent, dilute the mixture with a large volume of ethyl acetate and wash extensively with water (3-4 times) to remove the DMF, followed by a brine wash. If acetonitrile was used, concentrate the solvent under reduced pressure, then dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 100% hexane up to 98:2 hexane:ethyl acetate to isolate the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References
  • BenchChem. (2025). Identifying side products in aniline alkylation reactions. BenchChem Technical Support.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Brainly.in. (2019).
  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Vedantu. (n.d.).
  • Semantic Scholar. (n.d.).
  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals.
  • YouTube. (2022).
  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Preventing over-alkylation in N-Nonylaniline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. BenchChem Technical Support.
  • BenchChem. (2025). Purification techniques for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" after synthesis. BenchChem Technical Support.

Sources

Technical Support Center: Improving the Selectivity of N,N-Dioctylation of Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective N,N-dioctylation of aniline. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Introduction

The N,N-dioctylation of aniline is a crucial transformation for synthesizing intermediates used in dyes, functional materials, and pharmaceuticals. The primary challenge in this reaction is controlling the selectivity to favor the desired tertiary amine (N,N-dioctylaniline) over the mono-alkylated secondary amine (N-octylaniline).[1] This guide addresses the most common issues encountered during this process and provides field-proven solutions. The core of the problem lies in the fact that the mono-alkylated product, N-octylaniline, is often more nucleophilic than the starting aniline, leading to a "runaway" reaction that can be difficult to control, resulting in a mixture of products.[1][2]

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has poor selectivity, yielding significant amounts of N-octylaniline. How can I drive the reaction towards complete dioctylation?

A1: This is the most common challenge and can be addressed by manipulating several key reaction parameters. The formation of the mono-alkylated intermediate is the first step, and its subsequent reaction is a competing process. To favor the tertiary amine, we must create conditions that accelerate the second alkylation step relative to the first.

Core Strategy: Managing Stoichiometry and Reactant Concentration

The most direct method to promote dioctylation is to use an excess of the octylating agent. By ensuring a high concentration of the alkylating agent relative to the amine intermediates, the probability of the mono-alkylated product reacting a second time is statistically increased.

  • Recommendation: Start with at least 2.2 to 3.0 equivalents of your octylating agent (e.g., 1-bromooctane) relative to aniline. A slight excess ensures that even as the reaction proceeds and aniline is consumed, sufficient alkylating agent remains to drive the mono-alkylated intermediate to the desired product. Some protocols for similar dialkylations have shown success with a 3:1 molar ratio of alkylating agent to aniline.[3]

Table 1: Effect of Alkylating Agent Stoichiometry on Product Selectivity (Illustrative)

Aniline : 1-Bromooctane (molar ratio)Aniline (%)N-Octylaniline (%)This compound (%)
1 : 1.0405010
1 : 2.052570
1 : 2.5<1594

Note: Data is illustrative and actual results will vary based on specific reaction conditions.

Core Strategy: Choice of Base and Solvent

The base is critical for deprotonating the aniline, making it a more potent nucleophile. For complete dioctylation, a strong base is required to also deprotonate the less acidic N-octylaniline intermediate. The solvent plays a crucial role in solubilizing reactants and influencing the reactivity of the nucleophile and electrophile.

  • Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH).[3][4] Potassium carbonate is often a good starting point due to its cost-effectiveness and efficacy.[3] Use at least 2.5-3.0 equivalents to neutralize the HBr formed in both alkylation steps.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective.[5] They solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile. They also help to dissolve all reaction components. Aprotic solvents are generally more efficient for N-alkylation reactions.[6]

Q2: My reaction is sluggish with low overall conversion, leaving a lot of unreacted aniline. What are the likely causes?

A2: Low conversion can stem from several factors, ranging from the intrinsic reactivity of your reagents to suboptimal reaction conditions.

  • Reactivity of Alkylating Agent: The leaving group on your octyl chain is paramount. The reactivity order is I > Br > Cl. If you are using 1-chlorooctane and seeing low conversion, consider switching to 1-bromooctane. Adding a catalytic amount of potassium iodide (KI) can be an effective strategy when using alkyl bromides or chlorides, as it participates in a Finkelstein reaction to generate the more reactive octyl iodide in situ.[5]

  • Reaction Temperature: N-alkylation reactions often require elevated temperatures to proceed at a practical rate.[6] Excessively high temperatures, however, can lead to side reactions like C-alkylation.[7]

    • Recommendation: Start your reaction at a moderate temperature (e.g., 70-80 °C) and monitor by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 100-120 °C.

  • Reagent Purity: Ensure your aniline and solvent are dry. Water can interfere with the base and reduce the reaction rate. Impurities in the starting materials can sometimes poison catalysts if one is being used.[6]

Q3: I'm observing byproducts that I suspect are a quaternary ammonium salt or products of C-alkylation. How can I minimize these?

A3: The formation of these side products indicates that the reaction conditions are either too harsh or that the stoichiometry is not well-controlled.

  • Quaternary Salt Formation: The this compound product is a tertiary amine and can itself be alkylated to form a quaternary ammonium salt. This is more likely to occur if a large excess of a highly reactive alkylating agent is used for a prolonged reaction time at high temperatures.

    • Solution: Carefully monitor the reaction. Once the this compound is formed (as judged by TLC/LC-MS), work up the reaction promptly. Avoid using a massive excess (>4 equivalents) of the alkylating agent unless necessary.

  • C-Alkylation: This side reaction, where the octyl group attaches to the aromatic ring, is generally favored at higher temperatures (>300 °C) or with specific catalysts like acidic zeolites.[7] Under the conditions typically used for N-alkylation with alkyl halides (below 150 °C), significant C-alkylation is less common but possible.

    • Solution: Maintain the reaction temperature within the optimal range for N-alkylation. If C-alkylation is a persistent issue, it may be necessary to explore alternative, milder alkylation methods.

The diagram below illustrates the desired reaction pathway and potential side reactions.

reaction_pathway cluster_main Desired N,N-Dioctylation Pathway cluster_side Potential Side Reactions Aniline Aniline Mono N-Octylaniline (Intermediate) Aniline->Mono + C₈H₁₇Br (k₁) C_Alk C-Alkylated Product (High Temp Side Reaction) Aniline->C_Alk + C₈H₁₇Br (High Temp) Di This compound (Product) Mono->Di + C₈H₁₇Br (k₂ > k₁) Quat Quaternary Salt (Over-alkylation) Di->Quat + C₈H₁₇Br (Excess Reagent/Time)

Caption: Reaction pathways in the N-alkylation of aniline.

Q4: How can I effectively purify the this compound from unreacted starting materials and the mono-octylaniline intermediate?

A4: Purification is critical for obtaining a high-purity final product. A combination of extraction and chromatography is typically the most effective method.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the bulk of the DMF/DMSO and inorganic salts.

  • Acid Wash (Optional but Recommended): To remove any remaining aniline and N-octylaniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move into the aqueous phase, while the tertiary this compound will remain in the organic layer. Be sure to re-neutralize the aqueous layer and extract back if you wish to recover the intermediates.

  • Column Chromatography: This is the definitive step for separating compounds with different polarities. This compound is significantly less polar than both N-octylaniline and aniline.

    • Eluent System: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. Start with pure hexanes and gradually increase the concentration of ethyl acetate. The desired this compound will elute first, followed by N-octylaniline, and finally the highly polar aniline.[3]

The flowchart below provides a systematic approach to troubleshooting common issues.

troubleshooting_flowchart cluster_problems Problem Identification cluster_solutions Corrective Actions Start Start Experiment Check_TLC Analyze Reaction Mixture (TLC/LC-MS) Start->Check_TLC Poor_Selectivity High Mono-alkylation? Check_TLC->Poor_Selectivity Yes Low_Conversion High Starting Material? Check_TLC->Low_Conversion No Sol_Selectivity Increase C₈H₁₇Br equivalents (>2.2) Increase reaction time Ensure strong base (K₂CO₃) Poor_Selectivity->Sol_Selectivity Side_Products Unknown Spots? Low_Conversion->Side_Products No Sol_Conversion Increase Temperature Switch to C₈H₁₇Br or add cat. KI Use polar aprotic solvent (DMF) Low_Conversion->Sol_Conversion Yes Sol_Side_Products Reduce Temperature Monitor reaction closely Purify via column chromatography Side_Products->Sol_Side_Products Yes Success Reaction Optimized Side_Products->Success No, Done Sol_Selectivity->Success Sol_Conversion->Success Sol_Side_Products->Success

Caption: Troubleshooting flowchart for N,N-dioctylation of aniline.

Experimental Protocol: Selective N,N-Dioctylation of Aniline

This protocol is a robust starting point for achieving high selectivity for this compound.

Materials:

  • Aniline (1.0 eq)

  • 1-Bromooctane (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq) and anhydrous DMF (to make a 0.5 M solution with respect to aniline).

  • Add Reagents: Add potassium carbonate (3.0 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add Alkylating Agent: Add 1-bromooctane (2.5 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material and mono-alkylated intermediate are consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M HCl (2x) to remove any residual primary/secondary amines, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to isolate the pure this compound.

References
  • Du, Z., et al. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry, Article ID 989285. Available at: [Link]

  • Sharma, V. K., & Van der Eycken, E. V. (2013). Sustainable Sonogashira Couplings. Chemical Society Reviews, 42(19), 7835-7860. (Note: While not directly on alkylation, this provides context on modern organic synthesis principles).
  • TSI Journals (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • ResearchGate (2020). Catalytic N-Alkylation of Anilines. Available at: [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Available at: [Link]

  • ACS Omega (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • ACS Publications (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Available at: [Link]

  • ResearchGate (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Available at: [Link]

  • The Journal of Organic Chemistry (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]

  • MDPI (2022). N-Dealkylation of Amines. Available at: [Link]

  • Google Patents (1986). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • IRIS UniCa (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • CCS Chemistry (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

  • Google Patents (1992). Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
  • Reddit (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • NIH (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

  • ACS Green Chemistry Institute (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • SciSpace (2019). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

  • Chemistry Steps (n.d.). Reactions of Aniline. Available at: [Link]

  • NIST WebBook (n.d.). This compound. Available at: [Link]

  • Google Patents (2000). Method for purifying N, N-dimethylaniline by acid anhydride.
  • ResearchGate (n.d.). Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. Available at: [Link]

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Degradation pathways of N,N-Dioctylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for researchers, scientists, and drug development professionals.

Welcome to the technical support center for N,N-Dioctylaniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its degradation under acidic conditions. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental observations and to provide robust, self-validating protocols for your research.

Section 1: Frequently Asked Questions (FAQs) - The Degradation Mechanism

This section addresses fundamental questions about the stability and degradation pathways of this compound in acidic environments.

Q1: What is the expected primary degradation pathway for this compound in an acidic solution?

The primary degradation pathway for a tertiary aniline like this compound under acidic conditions is acid-catalyzed hydrolysis.[1] The reaction is initiated by the protonation of the nitrogen atom, which is the most basic site on the molecule. This protonation increases the electrophilicity of the adjacent carbon atoms on the octyl chains, making the C-N bond susceptible to nucleophilic attack by water.[1] The long alkyl chains (octyl groups) will likely cleave sequentially. The overall process can be described as a slow, stepwise dealkylation.

The proposed mechanism involves the following key steps:

  • Protonation: The lone pair of electrons on the nitrogen atom attacks a proton (H⁺) from the acid, forming a positively charged anilinium ion.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the α-carbon atoms of an octyl chain. This is the rate-determining step.

  • Cleavage: The C-N bond breaks, releasing N-octylaniline and 1-octanol.

  • Further Degradation: The resulting secondary amine, N-octylaniline, can undergo a similar protonation and hydrolysis sequence, though typically at a different rate, to yield aniline and another molecule of 1-octanol.

Below is a diagram illustrating this proposed pathway.

G cluster_main Proposed Acid-Catalyzed Degradation of this compound A This compound B Protonated this compound (Anilinium Ion) A->B + H⁺ (Acid) (Fast Equilibrium) C N-Octylaniline B->C + H₂O (Slow, SN2-like attack) - H⁺ D 1-Octanol B->D + H₂O (Slow, SN2-like attack) - H⁺ E Aniline C->E + H⁺, +H₂O (Further Hydrolysis) - H⁺ F 1-Octanol C->F + H⁺, +H₂O (Further Hydrolysis) - H⁺

Caption: Proposed pathway for this compound acid hydrolysis.

Q2: What factors will have the most significant impact on the degradation rate?

Several factors critically influence the rate of degradation:

  • pH / Acid Strength: This is the most dominant factor. The rate of hydrolysis is directly dependent on the concentration of protons (H⁺). Stronger acids or lower pH values will accelerate the initial protonation step, leading to faster degradation.[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing stability studies at elevated temperatures (e.g., 40-80°C) is a common strategy in forced degradation studies to accelerate the process and predict long-term stability.

  • Solvent System: The polarity and water content of the solvent system are crucial. While water is the nucleophile that drives the reaction, the solubility of the highly non-polar this compound must be maintained. Co-solvents like acetonitrile or methanol are often used, but their concentration can influence the reaction kinetics.

Q3: Are other degradation pathways, such as oxidation, a concern under these conditions?

While hydrolysis is the primary pathway in a simple acidic solution, oxidation can become a competing pathway if oxidizing agents are present. Tertiary anilines can be susceptible to oxidation, potentially forming N-oxides or colored polymeric impurities.

Troubleshooting Insight: If you observe the formation of unexpected, often colored, byproducts that do not correspond to the expected hydrolysis products (N-octylaniline, aniline, octanol), consider the possibility of:

  • Oxidative Impurities: Trace metal ions or peroxides in your reagents could be catalyzing oxidation.

  • Photodegradation: Exposure to light, especially UV, can induce radical-based oxidation pathways. Ensure experiments are conducted in amber glassware or protected from light if this is a concern.[3]

Section 2: Experimental Design & Troubleshooting

This section provides practical guidance for setting up experiments and interpreting results.

Q4: I am setting up a stability study for a formulation containing this compound. How do I design the forced degradation experiment?

A well-designed forced degradation study aims to generate the likely degradation products without completely destroying the parent molecule.[3]

Experimental Workflow for Forced Degradation Study

G prep Step 1: Sample Preparation Prepare this compound solution in chosen solvent/co-solvent. Prepare acidic stress solutions (e.g., 0.1N, 1N HCl). stress Step 2: Stress Application Mix sample with acid solution. Incubate at controlled temp (e.g., 60°C). Include a control (no acid). prep->stress Initiate Stress sample Step 3: Time-Point Sampling Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24 hours). stress->sample During Incubation quench Step 4: Quench Reaction Immediately neutralize the aliquot with a base (e.g., 1N NaOH) to stop degradation. Dilute with mobile phase. sample->quench Stop Reaction analyze Step 5: Analysis Inject onto a validated stability-indicating RP-HPLC-UV/MS method. quench->analyze Prepare for Injection interpret Step 6: Data Interpretation Calculate % degradation. Identify degradant peaks by MS and/or comparison with standards. analyze->interpret Generate Data

Caption: Workflow for a typical forced acid degradation study.

Key Causality: The quenching step (neutralization) is critical.[3] It abruptly stops the acid-catalyzed hydrolysis, ensuring that the analytical results accurately reflect the state of the sample at that specific time point. Failure to quench can lead to continued degradation in the sample vial, skewing the kinetic data.

Q5: My HPLC analysis shows several unexpected peaks. How can I identify them?

Troubleshooting unexpected peaks requires a systematic approach.

  • Check Your Control: First, analyze your time-zero and control samples (where no acid was added). Any peaks present here are impurities from the starting material or reagents, not degradants.

  • Peak Tailing/Splitting: this compound is a basic compound. On standard silica-based C18 columns, it can interact with residual acidic silanols, causing poor peak shape.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) to keep the aniline protonated and minimize silanol interactions.[4] Alternatively, use a base-deactivated column.

  • Identify Degradants: For true degradant peaks that grow over time, mass spectrometry (LC-MS) is the most powerful tool.

    • Look for masses corresponding to N-octylaniline and aniline.

    • Remember that in a positive ion mode ESI-MS, you will observe the [M+H]⁺ ions.

Q6: Why is the degradation of my compound much slower than reported for similar molecules like N,N-dimethylaniline?

This is an expected result due to steric hindrance . The two bulky octyl chains physically obstruct the nitrogen atom, making it more difficult for water molecules to approach and attack the α-carbons. This steric shielding slows down the rate-determining nucleophilic attack step compared to less hindered anilines with smaller methyl or ethyl groups.

Section 3: Protocols & Methodologies

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating this compound from its primary acid degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Phosphoric Acid)[4]

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 254 nm[3][6]

  • Injection Volume: 10 µL

3. System Suitability:

  • Before analysis, inject a standard solution containing this compound, N-octylaniline, and aniline.

  • Acceptance Criteria:

    • Resolution between all peaks > 2.0

    • Tailing factor for this compound < 1.5

4. Sample Preparation (from Forced Degradation Study):

  • Withdraw 100 µL of the reaction mixture at a specific time point.

  • Add 100 µL of 1.0 N NaOH to neutralize the acid.

  • Dilute the mixture to 1.0 mL with the initial mobile phase composition (60:40 Acetonitrile:Water).

  • Vortex and filter through a 0.45 µm syringe filter before injection.

Data Summary: Impact of pH and Temperature

The following table summarizes hypothetical data from a forced degradation study to illustrate the expected trends.

ConditionTime (hours)% this compound RemainingAppearance of N-Octylaniline (Peak Area)
Control (pH 7, 60°C) 2499.8%< 0.05%
1N HCl, 40°C 2491.5%7.8%
1N HCl, 60°C 888.2%10.9%
1N HCl, 60°C 2465.7%31.4%
0.1N HCl, 60°C 2494.3%5.1%

Analysis: The data clearly shows that degradation is significantly accelerated by both higher temperature (60°C vs. 40°C) and higher acid concentration (1N HCl vs. 0.1N HCl), as expected from chemical kinetic principles.

References
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Zhang, Y., et al. (2014). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Journal of Chemistry.
  • ResearchGate. (n.d.). Research Article Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
  • Fiveable. (n.d.). Acid-catalyzed hydrolysis Definition. Organic Chemistry II Key Term.
  • Bekdemir, Y., et al. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry.
  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria.
  • Poulakakis, N., & Tsoleridis, C. A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Wimmer, E., & Schurig, V. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
  • Saini, G., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - PubMed Central - NIH.
  • Jiang, Z., et al. (2011). [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography]. PubMed.
  • Faghin, R., et al. (1993). Acid degradation studies of 6-deoxyerythromycin A. PubMed.

Sources

Managing exothermic reactions during the synthesis of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dioctylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this procedure, with a particular focus on managing its exothermic nature. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific rationale to empower you in your experimental work.

Section 1: Understanding and Managing the Exotherm

The N,N-dialkylation of aniline with octyl halides is a classic SN2 reaction. The formation of each C-N bond is an exothermic process, releasing significant heat.[1] The primary challenge in synthesizing this compound is managing this heat release to prevent a thermal runaway, which can lead to side reactions, product degradation, and significant safety hazards.[2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, causing the reaction rate to accelerate uncontrollably.[1]

FAQ 1: My reaction temperature is rising uncontrollably despite using an ice bath. What's happening and what should I do?

An uncontrolled temperature spike during the N-alkylation of aniline suggests that the rate of heat generation is overwhelming the cooling capacity of your setup. This is a critical situation that could lead to a runaway reaction.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the octyl halide.[4]

  • Enhance Cooling: If safe to do so, add a more potent cooling agent to your bath (e.g., supplementing ice with salt, or switching to a dry ice/acetone bath).

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath, preventing the formation of localized hot spots.[4]

  • Emergency Quenching: Have a pre-chilled, appropriate quenching agent on standby. For this reaction, a cold, inert solvent like toluene could be used to dilute the reaction mixture and absorb heat.

Root Cause Analysis and Prevention:

  • Addition Rate is Too Fast: The most common cause is adding the alkylating agent too quickly.[1] The rate of addition directly controls the rate of reaction and, consequently, the rate of heat generation.

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[5]

  • Insufficient Solvent: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated.

Preventative Protocol:

  • Calculate a Safe Addition Rate: For initial experiments, a very slow, dropwise addition is recommended.[4] Monitor the temperature closely. If the temperature rises more than a few degrees, pause the addition until it stabilizes.

  • Use an Appropriate Cooling System: For larger scale reactions, consider a cryostat or a larger cooling bath with a more efficient cooling medium.

  • Optimize Solvent Volume: Ensure the reaction is sufficiently dilute. While this may increase reaction time, it significantly improves safety.

Section 2: Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, from low yields to product purification challenges.

FAQ 2: My yield of this compound is low, and I have a significant amount of N-octylaniline (mono-alkylated product). How can I drive the reaction to completion?

The presence of a substantial amount of the mono-alkylated product indicates that the second alkylation step is incomplete. This can be due to several factors.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using at least two equivalents of the octyl halide for every one equivalent of aniline. An excess of the alkylating agent will favor the formation of the di-substituted product.[6]

  • Reaction Temperature: While managing the exotherm is crucial, the reaction may require a certain temperature to proceed at a reasonable rate.[6] If the reaction has been maintained at a very low temperature throughout, a controlled increase in temperature after the initial exotherm has subsided may be necessary.

  • Reaction Time: N-alkylation reactions can be slow, especially the second alkylation step due to steric hindrance. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has reached completion.[7]

  • Base Strength: A suitable base is required to neutralize the hydrohalic acid formed during the reaction. If the base is too weak or insufficient, the resulting ammonium salt of the aniline is a poor nucleophile, slowing down the reaction.[8] Common bases include potassium carbonate or triethylamine.

Experimental Protocol for Optimizing Di-alkylation:

  • Combine aniline and a suitable solvent (e.g., acetonitrile or DMF) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Add 2.5-3.0 equivalents of a non-nucleophilic base, such as potassium carbonate.

  • Cool the mixture in an ice bath.

  • Slowly add 2.2 equivalents of 1-bromooctane via the addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) while monitoring by TLC until the mono-alkylated intermediate is consumed.

FAQ 3: I'm observing the formation of a white precipitate during my reaction. What is it, and is it a problem?

The white precipitate is most likely the hydrohalide salt of the amine base used (e.g., triethylammonium bromide) or the product amine itself. Its formation is an expected consequence of the reaction.

  • Significance: The formation of this salt indicates that the alkylation reaction is proceeding and the acid byproduct is being neutralized.

  • Potential Issues: In some cases, excessive precipitation can make the reaction mixture difficult to stir, leading to poor heat transfer and localized overheating. If this occurs, adding more solvent may be necessary to maintain a mobile slurry.

  • Workup: This salt is typically removed during the aqueous workup at the end of the reaction.

FAQ 4: How can I effectively purify my this compound from unreacted starting materials and byproducts?

Purification is critical to obtaining a high-purity final product. The primary impurities are likely to be unreacted aniline, mono-alkylated N-octylaniline, and the base.

Purification Strategy:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and filter to remove the precipitated salts.

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline and base. The desired tertiary amine product, this compound, will remain in the organic layer as it is less basic.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography or Distillation:

    • For high purity, column chromatography on silica gel is an effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will separate the non-polar this compound from more polar impurities.

    • Alternatively, vacuum distillation can be used for larger quantities, as this compound has a high boiling point.

Section 3: Visual Guides and Data

Workflow for Managing Exothermic Reactions

The following diagram outlines the decision-making process for controlling the exotherm during the synthesis of this compound.

ExothermManagement Exotherm Management Workflow Start Start Synthesis: Aniline, Solvent, Base in Flask Add_Alkyl_Halide Begin Slow, Dropwise Addition of Octyl Halide Start->Add_Alkyl_Halide Monitor_Temp Continuously Monitor Internal Temperature Add_Alkyl_Halide->Monitor_Temp Temp_Stable Temperature Stable (< 5°C Rise)? Monitor_Temp->Temp_Stable Continue_Addition Continue Addition Temp_Stable->Continue_Addition Yes Temp_Spike Temperature Spike (> 5°C Rise) Temp_Stable->Temp_Spike No Addition_Complete Addition Complete? Continue_Addition->Addition_Complete Addition_Complete->Add_Alkyl_Halide No Proceed Proceed to Reaction Completion & Workup Addition_Complete->Proceed Yes Stop_Addition STOP ADDITION IMMEDIATELY Temp_Spike->Stop_Addition Assess_Cooling Assess & Enhance Cooling Stop_Addition->Assess_Cooling Wait Wait for Temperature to Stabilize Assess_Cooling->Wait Wait->Monitor_Temp

Caption: Decision-making workflow for controlling reaction temperature.

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended SettingRationale & Impact on Exotherm
Aniline:Octyl Halide Ratio 1 : 2.2A slight excess of the alkylating agent drives the reaction towards di-alkylation. A large excess can increase the rate of heat generation.[6]
Reagent Addition Rate Slow, dropwiseThis is the primary method for controlling the rate of heat evolution.[4]
Reaction Temperature 0-10°C during additionMaintaining a low temperature provides a larger buffer against temperature spikes.[4]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)These solvents are effective for SN2 reactions. Sufficient solvent volume is crucial for heat dissipation.[8]
Agitation VigorousEnsures uniform temperature throughout the reaction mixture and efficient heat transfer to the cooling bath.[4]

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
  • Monitoring for Thermal Runaways Due to Exothermic Reactions. (n.d.). Moore Industries.
  • Troubleshooting side reactions in the N-alkylation of aniline. (2025). BenchChem.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Preventing over-alkylation in N-Nonylaniline synthesis. (2025). BenchChem.
  • identifying side products in aniline alkylation reactions. (2025). BenchChem.
  • optimizing reaction conditions for N-alkylation of amines. (2025). BenchChem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications.
  • The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.

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Purification of crude N,N-Dioctylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying crude N,N-Dioctylaniline can present unique challenges due to its chemical nature. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Introduction: The Challenge of Purifying this compound

This compound is a tertiary aromatic amine. While the dual octyl chains lend it significant nonpolar character, the lone pair of electrons on the nitrogen atom makes it basic. This basicity is the primary source of difficulty during purification by standard column chromatography. The surface of conventional silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1] This creates a strong acid-base interaction, leading to a host of common issues:

  • Irreversible Adsorption: The basic amine can bind so strongly to the acidic silica that it fails to elute, causing significant yield loss.[2][3]

  • Peak Tailing: The strong, non-uniform interactions result in broad, streaking bands rather than sharp, well-defined peaks, leading to poor resolution and cross-contamination of fractions.[2][4]

  • Compound Degradation: The acidic environment of the silica surface can sometimes lead to the degradation of sensitive compounds.

This guide will address these issues head-on, providing you with practical, evidence-based solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification of this compound.

Q1: My this compound is streaking badly on the TLC plate and I'm seeing severe tailing from my column. What is causing this and how do I fix it?

Answer: This is the most common issue when purifying amines on silica gel. The streaking (tailing) is a direct result of the strong acid-base interaction between your basic this compound and the acidic silanol groups on the silica surface.[1][2][3][5] This interaction is often not uniform, causing molecules to "stick" and then slowly release as the solvent front passes, resulting in a smeared or tailed peak.

Solutions:

  • Mobile Phase Modification (Silica Deactivation): The most straightforward solution is to "neutralize" the acidic silica by adding a small amount of a competing base to your mobile phase.[2][3][6]

    • Mechanism: A small, volatile amine like triethylamine (TEA) or ammonia (often as a 1-2% solution in methanol) is added to the eluent.[6][7] This competing base will preferentially interact with the acidic silanol sites, effectively shielding your this compound from these strong interactions. The product then elutes based on polarity differences as intended, resulting in sharper peaks.

    • Recommended Action: Add 0.5-2% (v/v) of triethylamine to your entire mobile phase (both the nonpolar and polar components). Equilibrate the column with this modified solvent system before loading your sample.[8]

  • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., difficulty removing TEA later), consider a more inert or basic stationary phase.

    • Amine-functionalized Silica (NH2-Silica): This is an excellent choice. The silica surface is bonded with aminopropyl groups, making the surface environment basic.[3][9][10] This effectively repels the basic analyte, preventing strong interactions and eliminating the need for mobile phase additives.[5][9]

    • Basic or Neutral Alumina: Alumina is a viable alternative to silica. Ensure you are using neutral or, preferably, basic alumina, as acidic alumina will present the same problems.[11]

Q2: I ran my column but my yield is extremely low. I can't find my compound in any of the fractions. Where did it go?

Answer: This is a severe case of the issue described in Q1. Your this compound has likely been irreversibly adsorbed onto the silica column.[2][12] The acid-base interaction is so strong that the eluting solvent is not powerful enough to displace your compound from the stationary phase. It is essentially permanently stuck at the top of the column.

Solutions:

  • Pre-emptive Action: Never run a column with a basic amine on untreated silica without first confirming its mobility on a TLC plate. If you see significant streaking or the spot remains at the baseline even with a highly polar solvent system, you will face this issue on the column.

  • Recovery (Salvage Operation): You may be able to recover some of the material by flushing the column with a very strong, basic solvent system, such as 5-10% ammonia in methanol mixed with dichloromethane.[7][13] However, the recovered product may be contaminated with dissolved silica.

  • Definitive Solution: The best approach is to re-run the purification using one of the methods from Q1: either add triethylamine to your eluent or switch to an amine-functionalized silica or alumina column.[2][14]

Q3: My product is eluting, but it's co-eluting with an impurity. How can I improve the separation (resolution)?

Answer: Poor resolution can stem from several factors, including improper solvent selection or suboptimal column conditions.

Solutions:

  • Optimize the Solvent System: The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.[14]

    • TLC is Key: Systematically test different solvent ratios on TLC plates. Aim for an Rf value for your this compound of approximately 0.2-0.4.[8][15] This range typically provides the best separation on a column.

    • Try Different Solvents: If hexane/ethyl acetate isn't working, try other solvent combinations. For a nonpolar compound like this compound, consider pairs like petroleum ether/diethyl ether or toluene/hexane.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very nonpolar solvent and gradually increase the percentage of the polar solvent over the course of the separation.[8] This can help sharpen the peak of your desired compound while leaving more strongly adsorbed impurities behind.

  • Change the Stationary Phase: Sometimes, impurities have very similar polarity to the product on one stationary phase but not another. Switching from silica to amine-functionalized silica can alter the separation selectivity, potentially resolving the co-eluting peaks.[16]

Frequently Asked Questions (FAQs)

Q: How do I select the best stationary phase for this compound purification?

A: The choice depends on your specific separation needs and available resources.

Stationary PhaseProsConsBest For
Silica Gel (TEA-modified) Inexpensive, readily available.Requires adding a base to the eluent, which must be removed later. Potential for some tailing still exists.General purpose, cost-sensitive applications.
Amine-functionalized Silica Excellent peak shape, no need for mobile phase modifiers, simplified workup.[3][10]More expensive than plain silica.High-purity applications, difficult separations, simplifying post-column processing.
Neutral/Basic Alumina Good for basic compounds, offers different selectivity than silica.[11]Can have lower resolution than silica, particle sizes may be less uniform.Cases where silica causes degradation or when alternative selectivity is needed.

Q: How do I properly prepare a "neutralized" silica gel column?

A: There are two primary methods:

  • Pre-treatment of Silica: You can prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) containing 1-2% triethylamine.[17][18] Let this slurry stand for about an hour to allow the TEA to fully interact with the silanol groups before packing the column.

  • Column Equilibration (Recommended): This is the more common and practical method. Pack your column with silica gel as you normally would. Then, before loading your sample, flush the column with at least 3-5 column volumes of the mobile phase that already contains 0.5-2% triethylamine.[6][8] This ensures the entire stationary phase is deactivated before the compound is introduced.

Q: How do I visualize this compound on a TLC plate?

A: this compound has an aromatic ring and will be visible under a UV lamp (254 nm).[19] For a permanent stain, a potassium permanganate (KMnO₄) dip is a good general-purpose choice that will react with the aniline moiety.

Experimental Protocol: Flash Chromatography of this compound

This protocol assumes a standard purification on silica gel using a mobile phase modifier.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • On a silica TLC plate, spot the crude mixture.

  • Develop the plate in a solvent system of Hexane/Ethyl Acetate with 1% triethylamine added. Start with a ratio of 95:5 (Hexane:EtOAc).

  • Adjust the solvent ratio until the main product spot has an Rf value of ~0.3.[15] This will be your starting elution solvent.

2. Column Preparation (Wet Packing):

  • Select a glass column appropriate for your sample size (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).

  • Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen starting solvent system (including the 1% TEA).

  • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks.[20]

  • Add a protective layer of sand on top of the packed silica.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (like dichloromethane or your eluent).[21] Carefully pipette this solution onto the top layer of sand.

  • Dry Loading (Preferred for poorly soluble compounds): Dissolve your crude product in a solvent, add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent completely to get a free-flowing powder.[21] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add your eluting solvent to the column.

  • Apply gentle, steady air pressure to begin eluting the compounds. Maintain a consistent flow rate.

  • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size.

  • Monitor the separation by spotting every few fractions on a TLC plate.

5. Analysis and Product Isolation:

  • Develop the TLC plates used for monitoring to identify which fractions contain your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations & Data

Workflow for this compound Purification

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc + 1% TEA) Target Rf = 0.3 Slurry 2. Prepare Silica Slurry in Starting Solvent TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Pool 8. Pool Pure Fractions Monitor->Pool Evap 9. Evaporate Solvent Pool->Evap Product Pure this compound Evap->Product

Caption: Column chromatography workflow for purifying this compound.

Troubleshooting Logic Diagram

G Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing LowYield Low / No Yield? Start->LowYield CoElution Co-elution of Impurity? Start->CoElution Sol_Tailing Cause: Acid-Base Interaction Solution: 1. Add 1% TEA to Eluent 2. Use NH2-Silica or Alumina Tailing->Sol_Tailing Yes Sol_LowYield Cause: Irreversible Adsorption Solution: Use Basic Conditions (TEA) or Switch to NH2-Silica LowYield->Sol_LowYield Yes Sol_CoElution Cause: Poor Selectivity Solution: 1. Optimize Rf via TLC 2. Run Gradient Elution 3. Change Stationary Phase CoElution->Sol_CoElution Yes

Caption: Logic map for troubleshooting common chromatography issues.

References
  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. [Link]

  • Pure. (n.d.). Characterization of stationary phases for liquid chromatography. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (2025). What Solvent Is Used In Column Chromatography?. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]

  • ResearchGate. (n.d.). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]

  • PubMed. (n.d.). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • ResearchGate. (2014). How can I achieve chemical characterization of a column fraction?. [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]

  • YouTube. (2017). Chromatography Instructions and RF Value Calculations. [Link]

  • YouTube. (2013). Calculating Rf Values. [Link]

  • A&J Pharmtech. (n.d.). The Crucial Role of N,N-Diethylaniline in Dye Synthesis and Beyond. [Link]

Sources

Effect of catalyst choice on the efficiency of N,N-Dioctylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dioctylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on how catalyst selection impacts reaction efficiency and product purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Q1: My reaction shows a low yield of the desired this compound, with significant unreacted aniline.

A low yield with substantial starting material remaining often points to issues with reaction kinetics or catalyst activity.

Potential Causes & Solutions:

  • Inappropriate Reaction Conditions:

    • Temperature: The N-alkylation of anilines, especially with less reactive agents like 1-octanol, often requires elevated temperatures to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of reactants or catalysts.[1]

      • Solution: Gradually increase the reaction temperature in increments of 10-15 °C while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solvent: The choice of solvent is critical. For "borrowing hydrogen" or "hydrogen autotransfer" mechanisms using alcohols, aprotic, high-boiling point solvents like toluene or xylene are often effective.

      • Solution: If using a polar protic solvent, consider switching to an aprotic alternative to see if it improves the reaction rate.[1]

  • Poor Catalyst Activity or Selection:

    • Catalyst Choice: Not all catalysts are equally effective. For instance, a simple Nickel-based catalyst might require more forcing conditions than a more active Ruthenium or Iridium complex designed for hydrogen autotransfer reactions.[2][3]

      • Solution: Screen different classes of catalysts. If using a base metal catalyst like Raney Nickel with 1-octanol, consider switching to a Ru or Ir-based catalyst, which is often more efficient for this transformation.[4][5]

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction.

      • Solution: Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) to see if the conversion improves. Be mindful that higher loadings can sometimes lead to more side reactions.

  • Poor Reactivity of Alkylating Agent:

    • Alkyl Halide vs. Alcohol: Alkyl halides (e.g., 1-bromooctane) are generally more reactive than alcohols (1-octanol).[1] If using 1-octanol, the reaction is dependent on the catalyst's ability to facilitate the "borrowing hydrogen" mechanism.

      • Solution: If your catalytic system is not optimized for alcohol activation, consider using 1-bromooctane as the alkylating agent. This will typically require a base (e.g., K₂CO₃ or Et₃N) but may proceed under milder conditions.

Q2: The primary byproduct of my reaction is N-octylaniline, not the desired this compound. How can I improve selectivity?

The formation of the mono-alkylated product is a common challenge. This occurs because the initial product, N-octylaniline, must compete with the starting aniline for the alkylating agent.

Potential Causes & Solutions:

  • Sub-optimal Stoichiometry:

    • Cause: The ratio of aniline to the octylating agent is critical. To favor di-alkylation, the octylating agent should not be the limiting reagent.

    • Solution: Adjust the stoichiometry to use at least two equivalents of the octylating agent (1-octanol or 1-bromooctane) for every one equivalent of aniline. An excess (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion.[1]

  • Insufficient Reaction Time or Temperature:

    • Cause: The second alkylation step (N-octylaniline to this compound) may have a higher activation energy or be slower than the first. The reaction may be stopped prematurely.

    • Solution: Extend the reaction time and monitor the disappearance of the N-octylaniline intermediate by TLC or GC-MS. A modest increase in temperature may also be necessary to facilitate the second alkylation.

  • Catalyst Inhibition by Product:

    • Cause: In some catalytic cycles, the mono- or di-alkylated amine product can coordinate strongly to the metal center, acting as an inhibitor and slowing down subsequent catalytic turnovers.[1]

    • Solution: This is an inherent property of the catalyst system. If you suspect product inhibition is a major issue, screening a different catalyst with a distinct mechanism or ligand set may be the most effective approach.

Q3: My reaction has stalled, or the catalyst appears to have deactivated.

Catalyst deactivation is a significant issue, particularly in heterogeneous catalysis or with prolonged reaction times at high temperatures.

Potential Causes & Solutions:

  • Carbon Deposition (Coking):

    • Cause: At high temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits that block active sites.[6] This is particularly relevant for supported metal catalysts.

    • Solution: Lower the reaction temperature if possible. For heterogeneous catalysts, a pre-treatment or regeneration step might be necessary. In some specialized cases, controlled carbon deposition has been used to enhance selectivity by sterically hindering side reactions.[6][7]

  • Leaching of Active Metal (for Heterogeneous Catalysts):

    • Cause: The active metal component may leach from the solid support into the reaction mixture, reducing the catalyst's efficacy over time.

    • Solution: Ensure the reaction conditions (solvent, temperature) are compatible with the catalyst support. Post-reaction analysis of the catalyst (e.g., via ICP-MS) can confirm if leaching has occurred. Choosing a more robust support material or catalyst preparation method may be required.

  • Oxidation or Poisoning of the Catalyst:

    • Cause: Trace impurities in the reactants or solvent (e.g., water, oxygen, sulfur compounds) can poison the catalyst. For catalysts that rely on a specific metal oxidation state (e.g., Ni(0)), exposure to air can lead to deactivation.

    • Solution: Ensure all reactants and solvents are pure and dry, and run the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1] Degassing solvents and using freshly distilled aniline can mitigate these issues.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing common issues during this compound synthesis.

G start Start Synthesis analyze Analyze Product Mixture (TLC, GC-MS, NMR) start->analyze problem Problem Identified? analyze->problem success Successful Synthesis (High Yield & Purity) problem->success No low_yield Low Yield of This compound problem->low_yield Yes mono_product High % of N-Octylaniline problem->mono_product catalyst_dead Catalyst Deactivation problem->catalyst_dead optimize_cond Optimize Conditions (Temp, Time, Solvent) low_yield->optimize_cond screen_cat Screen New Catalyst or Increase Loading low_yield->screen_cat mono_product->optimize_cond Increase Time/Temp adjust_ratio Adjust Reactant Ratio (Increase Octylating Agent) mono_product->adjust_ratio catalyst_dead->screen_cat Try Robust Catalyst check_purity Check Reagent Purity & Inert Atmosphere catalyst_dead->check_purity optimize_cond->analyze adjust_ratio->analyze screen_cat->analyze check_purity->analyze

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic routes to synthesize this compound?

There are three primary catalytic routes:

  • Direct N-Alkylation with 1-Octanol: This is an atom-economical "green" method that uses a catalyst (commonly Ru, Ir, Ni, or Fe-based) to react aniline directly with 1-octanol, producing only water as a byproduct.[2][8][9] It proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

  • Reductive Amination: This route involves the reaction of aniline with octanal (the aldehyde corresponding to 1-octanol) in the presence of a reducing agent (like H₂) and a hydrogenation catalyst (e.g., Pd/C, Raney Nickel, Copper Chromite).[10] The reaction first forms an enamine/iminium intermediate which is then reduced to the final product.

  • N-Alkylation with an Octyl Halide: This is a classical method involving the reaction of aniline with an octyl halide (e.g., 1-bromooctane) in the presence of a base to neutralize the H-X byproduct. While often reliable, it is less atom-economical than using an alcohol.[11][12]

Q2: Can you explain the "Borrowing Hydrogen" mechanism for the reaction with 1-octanol?

The "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism is an elegant catalytic cycle that avoids the need for an external reductant.

G cluster_0 Catalytic Cycle node1 1. Dehydrogenation Octanol -> Octanal node2 2. Condensation Aniline + Octanal -> Enamine/Iminium node1->node2 + Aniline cat_H [M]-H (Hydride) node1->cat_H - Octanal node3 3. Hydrogenation Enamine -> N-Octylaniline node2->node3 node4 Repeat Cycle for Di-alkylation node3->node4 cat [M] (Catalyst) node3->cat - N-Octylaniline cat_H->node3 + Enamine cat->node1 + Octanol - H₂O

Caption: Simplified "Borrowing Hydrogen" mechanism for N-alkylation of aniline with an alcohol.

The process involves three key steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (1-octanol), oxidizing it to the corresponding aldehyde (octanal) and forming a metal-hydride species.[10]

  • Condensation: The in situ-generated aldehyde reacts with aniline to form an enamine or iminium ion intermediate, releasing a molecule of water.

  • Hydrogenation: The metal-hydride species then returns the "borrowed" hydrogen to the enamine/iminium intermediate, reducing it to the N-alkylated amine and regenerating the active catalyst.[13]

This cycle can then repeat with the N-octylaniline product to yield this compound.

Q3: Which catalyst is best for my synthesis? Nickel, Ruthenium, or something else?

The "best" catalyst depends on your specific priorities, including cost, desired reaction conditions, and tolerance for functional groups.

Catalyst ClassCommon ExamplesAdvantagesDisadvantages
Noble Metal (Ru, Ir) RuCl₂(PPh₃)₃, [Ir(cod)Cl]₂High activity and selectivity for "borrowing hydrogen" reactions.[3] Often effective under milder conditions.High cost. May be sensitive to air and impurities.
Non-Noble Metal (Ni, Fe, Co) Raney Nickel, NiBr₂/ligand, Iron(0) complexesLower cost.[2][5] Readily available. Robust for many applications.Often require higher temperatures and stronger bases.[2] Can have lower selectivity.
Heterogeneous (Supported) Pd/C, Ni/Al₂O₃, Supported Ru NPsEasy to remove from the reaction mixture (filtration).[8] Recyclable, which can lower overall cost and waste.Can suffer from leaching or deactivation.[7] May have lower activity than homogeneous counterparts.
Heterogeneous (Oxide) Titanium Hydroxide (TiO(OH)₂)Inexpensive and efficient.[9] Reported to have high selectivity for secondary amines.Activity may be lower than noble metal catalysts.

Recommendation:

  • For high efficiency and mild conditions in a research setting, an Iridium or Ruthenium catalyst is an excellent starting point.

  • For large-scale synthesis where cost is a major driver , exploring Nickel-based systems or a recyclable heterogeneous catalyst is recommended.[2][5]

Q4: How can I minimize C-Alkylation and other side reactions?

Side reactions like C-alkylation (alkylation on the aniline ring) and elimination (formation of octene) can reduce yield and complicate purification.

  • To Minimize C-Alkylation: This side reaction is often favored at higher temperatures.[14] Running the reaction at the lowest effective temperature can significantly reduce the formation of C-alkylated byproducts.

  • To Minimize Elimination: Elimination of H-Br from 1-bromooctane to form 1-octene is a common side reaction, especially with strong, sterically hindered bases.[11] Using a milder base like K₂CO₃ instead of t-BuOK, or using the "borrowing hydrogen" method with 1-octanol (which does not involve a strong base), can prevent this.

Experimental Protocols

Protocol 1: this compound Synthesis via "Borrowing Hydrogen"

This protocol uses a ruthenium catalyst to facilitate the N-alkylation of aniline with 1-octanol.

Materials:

  • Aniline (1 equivalent)

  • 1-Octanol (2.2 equivalents)

  • RuCl₂(PPh₃)₃ (1-2 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add aniline, 1-octanol, RuCl₂(PPh₃)₃, and anhydrous K₂CO₃.[4]

  • Add anhydrous toluene (approx. 0.5 M concentration relative to aniline).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS, checking for the consumption of aniline and the N-octylaniline intermediate. The reaction may take 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and base, washing the pad with additional toluene or ethyl acetate.

  • Combine the filtrate and washings, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to obtain pure this compound.

References

  • Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. [Link]

  • Development of novel catalysts for selective amination of alcohols. Université de Lille. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]

  • Reaction progress of N-alkylation of aniline. ResearchGate. [Link]

  • Selective N-Alkylation of Aniline by Micellar Catalysis. PubMed. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. ResearchGate. [Link]

  • Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology. [Link]

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Validation & Comparative

A Comparative Guide to N,N-Dioctylaniline and Other Tertiary Amines in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Tertiary Amines in Modern Synthesis

In the landscape of organic synthesis, tertiary amines are indispensable tools, acting as bases, nucleophilic catalysts, and catalyst precursors. Their efficacy is governed by a delicate interplay of basicity (pKa), steric hindrance, and nucleophilicity. The choice of amine can dramatically influence reaction rates, yields, and even mechanistic pathways. Standard choices include the workhorse triethylamine (TEA), the sterically hindered, non-nucleophilic Hünig’s base (DIPEA), and the powerful amidine catalyst 1,8-Diazabicycloundec-7-ene (DBU).

This guide provides a comparative analysis of N,N-Dioctylaniline , a lesser-known but structurally significant tertiary amine, against these conventional catalysts. This compound is characterized by a weakly basic aniline nitrogen and two long, lipophilic octyl chains. These features suggest a unique performance profile, particularly in applications sensitive to basicity, sterics, and phase separation. We will explore its catalytic potential through a lens of fundamental chemical principles, supported by comparative data and a robust framework for experimental evaluation.

Physicochemical Properties: The Foundation of Catalytic Performance

The catalytic behavior of a tertiary amine is fundamentally dictated by its structure. Key parameters include basicity (pKa of the conjugate acid), which determines its ability to act as a proton scavenger, and steric bulk, which modulates its nucleophilicity.[1][2] Lipophilicity (logP) becomes critical in multiphasic reaction systems.

The following table summarizes these properties for this compound and other benchmark tertiary amines. The values for this compound are predicted using validated computational models, as experimental data is not widely available.

CompoundStructureMW ( g/mol )pKa (of conjugate acid)logPKey Features
This compound C₂₂H₃₉N317.56~5.3 (Predicted)¹~9.5 (Predicted)²Weakly basic, highly lipophilic, sterically accessible nitrogen
Triethylamine (TEA) C₆H₁₅N101.1910.75[3][4]1.45[5]Moderately strong base, nucleophilic, water-soluble
DIPEA (Hünig's Base) C₈H₁₉N129.24~11.0[6][7]3.29 (Predicted)Strong base, non-nucleophilic due to extreme steric hindrance
DBU C₉H₁₆N₂152.2413.5 (in H₂O)[8]1.84 (Predicted)Exceptionally strong, non-nucleophilic amidine base

¹Predicted using computational chemical models, as aniline nitrogens are significantly less basic than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring.[1][9][10] ²Predicted using fragment-based contribution methods (e.g., ALOGPS, Molinspiration); the high value reflects the two C8 alkyl chains.[11][12]

From this data, we can derive our central hypothesis: This compound is not a direct replacement for strong bases like TEA or DIPEA but offers unique advantages where low basicity and high organophilicity are required.

Mechanistic Considerations and Comparative Analysis

Tertiary amines can participate in reactions through several distinct mechanisms. Understanding these pathways is crucial to selecting the optimal catalyst and predicting the performance of this compound.

Role as an Acid Scavenger (Brønsted-Lowry Base)

In many reactions, such as the acylation of alcohols with acid chlorides, the primary role of a tertiary amine is to neutralize the acidic byproduct (e.g., HCl).[13] This prevents protonation of the nucleophile and drives the reaction to completion.

G cluster_main Mechanism: Tertiary Amine as an Acid Scavenger cluster_scavenging Acid Neutralization ROH R-OH plus1 + RCOCl R'-COCl arrow1 Ester R'-OOR plus2 + HCl HCl plus3 + HCl_in HCl HCl->HCl_in Byproduct removed Base R''₃N arrow2 Salt R''₃NH⁺Cl⁻

Performance Comparison:

  • TEA (pKa 10.75): Highly effective. Its basicity is sufficient to neutralize strong acids like HCl quantitatively.

  • DIPEA (pKa ~11.0): Also highly effective and often preferred when the amine's nucleophilicity could cause side reactions.[6]

  • This compound (pKa ~5.3): Due to its low basicity, it is a poor choice for scavenging strong acids like HCl. It would not effectively prevent protonation of the alcohol or drive the equilibrium forward, leading to slow or incomplete reactions. It may be suitable for scavenging weaker acids in highly sensitive systems where over-basing is a concern.

Role as a Nucleophilic Catalyst

Certain tertiary amines, like 4-(Dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts, dramatically accelerating acylation reactions. The mechanism involves the formation of a highly reactive acylpyridinium intermediate.[3][14]

G cluster_activation Catalyst Activation cluster_acylation Acyl Transfer DMAP DMAP (Catalyst) AcylInt N-Acylpyridinium Intermediate (Highly Reactive) DMAP->AcylInt Nucleophilic Attack AcylDonor Acyl Donor (e.g., Ac₂O) AcylDonor->AcylInt Ester Ester Product AcylInt->Ester Acyl Transfer Alcohol Alcohol (R-OH) Alcohol->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen Catalyst Regeneration

Performance Comparison:

  • TEA: Generally does not act as a nucleophilic catalyst in this context; it functions purely as a base.[3]

  • This compound: The nitrogen lone pair is sterically accessible. However, its nucleophilicity is significantly reduced by resonance delocalization into the phenyl ring. While it might exhibit some minor nucleophilic character, it would be vastly inferior to specialized catalysts like DMAP and cannot be considered an effective nucleophilic catalyst.

Role as a Phase Transfer Catalyst (PTC) Precursor

Phase Transfer Catalysis is a powerful technique for reacting reagents that are soluble in two different immiscible phases (e.g., aqueous and organic).[11] Tertiary amines are precursors to the active catalysts, which are quaternary ammonium salts ('quats'). The lipophilicity of the quat is paramount for its ability to shuttle anions from the aqueous phase into the organic phase.[15]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase R3N This compound (R₃N) Quat Quaternary Salt [R₃R'N]⁺Y⁻ R3N->Quat In-situ alkylation (forms catalyst) RX Alkyl Halide (R'-X) RX->Quat Product Product (R'-Y) Quat->Product Nucleophilic attack on R'-X Quat_X [R₃R'N]⁺X⁻ Product->Quat_X NaY Nucleophile Salt (Na⁺Y⁻) Quat_X->NaY Completes Cycle NaY->Quat Anion Exchange at Interface

Performance Comparison:

  • TEA: Can form tetrabutylammonium salts, which are effective PTCs. However, the ethyl groups provide only moderate lipophilicity.

  • This compound: This is where this compound is expected to excel. Alkylation of its nitrogen would produce a highly lipophilic quaternary ammonium salt. The two long octyl chains and the phenyl group would ensure the cation remains almost exclusively in the organic phase, making it a highly efficient shuttle for aqueous anions. For reactions like Williamson ether synthesis or cyanide displacement on an alkyl halide in a biphasic system, this compound could be a superior in-situ PTC precursor compared to shorter-chain amines.

Experimental Design for Comparative Evaluation

To empirically validate the theoretical comparison above, a standardized experimental protocol is required. The following protocol describes a model reaction—the acylation of a secondary alcohol—designed to assess the performance of a tertiary amine primarily as an acid scavenger. This framework allows for a direct comparison of reaction kinetics and final yield.

Protocol: Comparative Acylation of 1-Phenylethanol

This experiment will compare the efficiency of this compound, Triethylamine (TEA), and Diisopropylethylamine (DIPEA) as acid scavengers in the benzoylation of 1-phenylethanol.

Materials:

  • 1-Phenylethanol (Substrate)

  • Benzoyl Chloride (Acylating Agent)

  • Tertiary Amine (this compound, TEA, or DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram:

G start Start setup Set up 3 parallel reactions in dry flasks under N₂ atmosphere. start->setup add_reagents To each flask, add: - 1-Phenylethanol (1.0 equiv) - Anhydrous DCM - Internal Standard (0.2 equiv) setup->add_reagents cool Cool flasks to 0°C in an ice bath. add_reagents->cool add_base Add respective Tertiary Amine (1.2 equiv): - Flask 1: TEA - Flask 2: DIPEA - Flask 3: this compound cool->add_base add_acyl Slowly add Benzoyl Chloride (1.1 equiv) to each flask. add_base->add_acyl monitor Monitor reaction progress by TLC or GC-MS at t = 15, 30, 60, 120 min. add_acyl->monitor quench After 2 hours (or completion), quench with sat. NaHCO₃ solution. monitor->quench workup Perform aqueous workup: - Separate layers - Wash organic with brine - Dry with MgSO₄ quench->workup analyze Analyze crude product by ¹H NMR to determine conversion vs. internal standard. workup->analyze end End analyze->end

Step-by-Step Procedure:

  • Reaction Setup: In three separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars, add 1-phenylethanol (e.g., 5 mmol, 1.0 equiv) and an internal standard such as dodecane (1 mmol, 0.2 equiv).

  • Solvent and Cooling: Add anhydrous dichloromethane (20 mL) to each flask. Place the flasks under an inert nitrogen atmosphere and cool to 0°C in an ice-water bath.

  • Addition of Base:

    • To Flask 1, add triethylamine (6 mmol, 1.2 equiv).

    • To Flask 2, add diisopropylethylamine (6 mmol, 1.2 equiv).

    • To Flask 3, add this compound (6 mmol, 1.2 equiv).

    • Causality Note: Using a slight excess (1.2 equiv) of the base ensures that all generated HCl is scavenged and provides a buffer against any minor impurities.

  • Initiation of Reaction: While stirring vigorously at 0°C, add benzoyl chloride (5.5 mmol, 1.1 equiv) dropwise to each flask over 2 minutes.

  • Monitoring: Allow the reactions to stir at 0°C. Monitor the consumption of the starting alcohol by taking small aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Quenching: After 2 hours, quench each reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Determine the conversion to the ester product by integrating the product peaks relative to the internal standard peaks.

Expected Outcomes & Interpretation:

  • The reactions with TEA and DIPEA are expected to proceed to high conversion (>95%) rapidly, likely within the first 30-60 minutes.

  • The reaction with This compound is predicted to be significantly slower and may not reach full conversion. This would confirm its inadequacy as a strong acid scavenger. The low basicity is insufficient to prevent the reaction mixture from becoming acidic, which deactivates the starting alcohol via protonation.

Conclusions and Recommendations

This compound is a highly specialized tertiary amine whose utility in catalysis is dictated by its unique combination of low basicity and extreme lipophilicity.

  • Not Recommended For: Applications requiring a general-purpose acid scavenger for strong acids. Triethylamine remains the cost-effective standard, while DIPEA is the choice for avoiding nucleophilic side reactions.

  • Recommended For: Niche applications where its properties are advantageous:

    • Phase Transfer Catalysis: It is an excellent candidate as an in-situ precursor for generating highly lipophilic quaternary ammonium salt catalysts for biphasic reactions.

    • Acid-Sensitive Systems: In reactions that generate weak acids or are sensitive to the high basicity of traditional amines, this compound could serve as a mild proton sponge.

    • High-Temperature Organic Media: Its high molecular weight and boiling point make it suitable for reactions conducted at elevated temperatures where more volatile amines like TEA would require a sealed system.

Researchers and process chemists should not view this compound as a direct substitute for common tertiary amine bases but rather as a strategic tool for optimizing specific reaction systems, particularly those involving multiple phases or sensitivity to base strength. The experimental protocol provided in this guide offers a clear and reliable method for quantifying its performance against established alternatives in any given application.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8471, Triethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7912, Diisopropylamine. Retrieved from [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. Available at: [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-45. ALOGPS 2.1 Software available at: [Link]

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  • Wikipedia (2024). Triethylamine. Retrieved from [Link]

  • ResearchGate (2019). How come my acid chloride reacts with tertiary amine? Retrieved from [Link]

  • Wikipedia (2024). Amine. Retrieved from [Link]

  • MDPI (2021). In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. Catalysts, 11(8), 910. Available at: [Link]

  • Chemistry LibreTexts (2024). Basicity of Amines. Retrieved from [Link]

  • Dalal Institute (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • NPTEL (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Behjatmanesh, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Iranian chemical communication, 2(2), 147-156. Available at: [Link]

  • Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. Available at: [Link]

  • Scribd (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

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A Comparative Guide to the Purity Validation of Synthesized N,N-Dioctylaniline: An HPLC and GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the meticulous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This is particularly true for versatile intermediates like N,N-Dioctylaniline, a tertiary amine whose utility spans from being a building block in organic synthesis to applications in materials science. The presence of even minute impurities, such as unreacted starting materials or byproducts, can significantly alter its chemical behavior and downstream performance.

This guide provides an in-depth, comparative analysis of two instrumental pillars of purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a superficial listing of specifications, we will dissect the causality behind methodological choices, offering a framework for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for validating the purity of synthesized this compound.

The Analytical Imperative: Why Purity Matters for this compound

This compound is typically synthesized via the N-alkylation of aniline with an octyl halide. Potential impurities can include unreacted aniline, mono-alkylated intermediate (N-octylaniline), and over-alkylated quaternary ammonium salts.[1] The presence of these related substances can have significant consequences in subsequent reactions or applications. Therefore, a robust analytical method must be able to separate and quantify these potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that is well-suited for non-volatile and thermally labile compounds, making it a common choice for the analysis of many organic molecules.[2][3]

The Rationale for HPLC in this compound Analysis

Given the relatively high molecular weight and low volatility of this compound, HPLC presents a direct route of analysis without the need for chemical derivatization.[4] This simplifies sample preparation and reduces the potential for analytical artifacts. The primary mechanism of separation in this context is reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method for this compound Purity

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent retention and separation for non-polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient elution is crucial for separating compounds with a range of polarities, from the more polar aniline to the non-polar this compound. Formic acid is added to improve peak shape and provide protons for potential mass spectrometry detection.

    • Gradient Program:

      • 0-5 min: 70% Acetonitrile

      • 5-15 min: 70% to 95% Acetonitrile

      • 15-20 min: 95% Acetonitrile

      • 20.1-25 min: 70% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic compounds like anilines exhibit strong absorbance at this wavelength. A PDA detector can be used to scan a range of wavelengths to ensure peak purity.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (70:30 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized this compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector PDA/UV-Vis Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC purity analysis of this compound.

Interpreting the Data: A Hypothetical Chromatogram

Table 1: Hypothetical HPLC Data for Synthesized this compound

Peak IDCompound NameRetention Time (min)Area (%)
1Aniline3.50.2
2N-Octylaniline8.21.5
3This compound 14.7 98.2
4Unknown Impurity16.10.1

This data suggests a purity of 98.2% for the main product, with minor impurities of starting material and the mono-alkylated intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive and selective technique that excels in the analysis of volatile and thermally stable compounds.[2][3]

The Rationale for GC-MS in this compound Analysis

While this compound has a higher boiling point, it is amenable to GC analysis, particularly with a high-temperature column and appropriate temperature programming.[7][8] The key advantage of GC-MS is the mass spectrometer, which provides structural information for unequivocal peak identification, a significant benefit when dealing with unknown impurities.[9]

Experimental Protocol: GC-MS Method for this compound Purity

Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column is robust and suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C. This temperature ensures the rapid volatilization of the sample without thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C. This program allows for the separation of more volatile components at lower temperatures and the elution of the high-boiling point this compound at higher temperatures.

  • Injection Mode: Splitless (or a high split ratio if the sample is concentrated) to enhance sensitivity for trace impurities.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu. This range will cover the molecular ion of this compound and its potential fragments and impurities.

  • Sample Preparation: Dilute the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized this compound Dilute Dilute in Volatile Solvent (1 mg/mL) Sample->Dilute Injector GC Injector (Splitless) Dilute->Injector GC_Column Capillary Column Separation Injector->GC_Column MS_Detector Mass Spectrometer Detection GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Library_Search Library Search & Identification Mass_Spectra->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for GC-MS purity analysis of this compound.

Interpreting the Data: A Hypothetical Total Ion Chromatogram (TIC) and Mass Spectrum

Table 2: Hypothetical GC-MS Data for Synthesized this compound

Peak RT (min)Tentative IdentificationKey Mass Fragments (m/z)Area (%)
5.8Aniline93, 66, 390.15
10.3N-Octylaniline205, 106, 931.3
15.4 This compound 317, 204, 106 98.4
17.2Dibenzofuran168, 1390.15

The mass spectrum of the main peak would show a molecular ion at m/z 317, confirming the identity of this compound.[10][11][12] The fragmentation pattern can further corroborate the structure.

Comparative Analysis: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose based on the specific analytical goals.

Table 3: Head-to-Head Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[13]Requires volatile and thermally stable analytes.[13]
Derivatization Not required for this compound.Not required, but may be used for more polar impurities.
Sensitivity High, detector-dependent.Generally very high, especially with selected ion monitoring (SIM).[13]
Identification Based on retention time against a standard. PDA provides peak purity information.Unequivocal identification through mass spectral library matching and fragmentation analysis.[14]
Quantification Excellent, based on peak area with external or internal standards.Good, but can be more variable than HPLC.
Throughput Moderate, with run times typically 15-30 minutes.Can be faster for volatile components.
Cost & Complexity Generally lower initial cost and less complex to operate than GC-MS.Higher initial investment and requires more specialized expertise.
Decision-Making Framework

Decision_Tree Start Purity Validation of This compound Goal Primary Analytical Goal? Start->Goal Routine_QC Routine QC & Quantification Goal->Routine_QC Quantification Impurity_ID Impurity Identification & Structural Elucidation Goal->Impurity_ID Identification HPLC HPLC is Preferred Routine_QC->HPLC Thermally_Labile Are thermally labile impurities suspected? Impurity_ID->Thermally_Labile Both Use Both for Orthogonal Validation HPLC->Both Complementary Data GCMS GC-MS is Preferred GCMS->Both Complementary Data Thermally_Labile->HPLC Yes Thermally_Labile->GCMS No

Caption: Decision tree for selecting an analytical method.

Conclusion: A Synergistic Approach to Purity Validation

Both HPLC and GC-MS are formidable tools for assessing the purity of synthesized this compound. For routine quality control where the primary goal is accurate quantification of the main component and known impurities, HPLC is often the more practical and robust choice due to its direct analysis capabilities for this non-volatile compound.

However, when the objective is to unequivocally identify unknown impurities or to screen for a broader range of potential byproducts, the structural information provided by GC-MS is invaluable . In a comprehensive drug development or chemical research setting, the most rigorous approach involves orthogonal validation—using both HPLC and GC-MS. This dual-pronged strategy provides a more complete picture of the sample's purity, ensuring the highest level of confidence in the quality of the synthesized this compound. The choice of methodology should always be guided by the specific requirements of the analysis, aligning the strengths of the technique with the scientific question at hand.

References

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A Senior Application Scientist's Guide to Catalytic Synthesis of N,N-Dioctylaniline: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N-dioctylaniline is a tertiary amine with applications as an intermediate in the synthesis of specialized dyes, polymers, and other functional organic materials. The efficiency of its synthesis is paramount, hinging on the crucial step of N-alkylation of aniline with an eight-carbon alkyl chain, typically from 1-octanol or 1-bromooctane. Traditional methods often involve stoichiometric reagents and harsh conditions, leading to significant waste. Modern synthetic chemistry, however, leans on catalytic methods to improve atom economy, reduce environmental impact, and enhance selectivity.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound and related long-chain dialkylanilines. We will dissect the performance of homogeneous and heterogeneous catalysts, grounded in experimental data, to provide researchers and process chemists with the insights needed to select the optimal system for their specific needs.

The Mechanistic Heartbeat: N-Alkylation via Hydrogen Borrowing

A dominant and elegant strategy for the N-alkylation of amines with alcohols is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism.[1] This process is a cornerstone of green chemistry as it utilizes readily available alcohols as alkylating agents and generates water as the sole theoretical byproduct. The catalyst is the central player, orchestrating a tandem sequence of oxidation and reduction.

The causality behind this mechanism is a perfect example of catalytic efficiency:

  • Dehydrogenation: The metal catalyst first abstracts hydrogen from the alcohol (e.g., 1-octanol), converting it into the corresponding aldehyde (octanal). The catalyst temporarily holds onto this hydrogen.

  • Condensation: The in situ generated aldehyde then undergoes a condensation reaction with the amine (aniline), eliminating a molecule of water to form an imine intermediate.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylaniline. For this compound synthesis, this cycle repeats a second time.

This tandem approach avoids the direct use of aldehydes, which can be unstable or toxic, and leverages the stability and lower cost of alcohols.

Hydrogen_Borrowing_Cycle cluster_0 Catalytic Cycle for N-Alkylation Catalyst_H2 Catalyst-H2 Catalyst Catalyst Catalyst_H2->Catalyst -H2 (to Imine) Catalyst->Catalyst_H2 +H2 (from Alcohol) Alcohol R-CH2OH (1-Octanol) Aldehyde R-CHO (Octanal) Alcohol->Aldehyde -H2 Imine Ph-N=CHR Aldehyde->Imine + Aniline -H2O Amine Ph-NH2 (Aniline) Product Ph-NH-CH2R (N-Octylaniline) Imine->Product +H2 Product->Imine Repeats for Di-alkylation

Caption: The hydrogen borrowing catalytic cycle for N-alkylation of aniline with an alcohol.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates reaction efficiency, selectivity between mono- and di-alkylation, and operational feasibility (e.g., product purification). We will compare two major families: heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts: The Workhorses of Scalability

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly favored in industrial applications due to their ease of separation and potential for recycling.[2]

  • Nickel-Based Catalysts: Nickel nanoparticles supported on materials like θ-Al2O3 have proven highly effective for the N-alkylation of amines with alcohols.[1] These systems are attractive due to the low cost and high abundance of nickel compared to precious metals. The support material is not merely a passive scaffold; its acid-base properties can cooperate with the metal active sites to enhance catalytic activity.[1] For the reaction of aniline with aliphatic alcohols, Ni/θ-Al2O3 has demonstrated a higher turnover number (TON) than many precious metal-based catalysts.[1]

  • Palladium-on-Carbon (Pd/C): A versatile and common heterogeneous catalyst, Pd/C can effectively facilitate the N-alkylation of anilines.[3] Microwave-assisted protocols using Pd/C have been developed to accelerate the reaction, demonstrating high yields in solvents like THF.[3] The catalyst's reusability is a key advantage, although its efficiency can diminish after several cycles.[2][3]

  • Other Supported Metals (Cu, Co): Copper-chromite catalysts have historically been used for N-alkylation reactions. More recently, cobalt catalysts supported on metal-organic frameworks (MOFs) have emerged as efficient options, offering high selectivity and yields in the N-alkylation of aniline with benzyl alcohol, a model for long-chain alcohols.[4] Supported copper and nickel nanoparticles are also effective, particularly in continuous flow reactors, which are ideal for large-scale production.[5]

Homogeneous Catalysts: The Masters of Selectivity

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions due to the well-defined nature of the active sites.

  • Nickel Pincer Complexes: Recently developed homogeneous nickel catalyst systems have shown remarkable efficiency for the selective mono-alkylation of anilines with a wide range of primary alcohols, including long-chain variants like octanol and decanol.[6] While the primary focus of some studies is mono-alkylation, tuning the reaction conditions (e.g., reactant ratios, time) can favor the formation of the di-alkylated product. These systems tolerate a broad array of functional groups, a significant advantage in complex molecule synthesis.[6]

  • Ruthenium Complexes: Ruthenium-based catalysts are also powerful tools for N-alkylation.[7] Specific ruthenium complexes have been used for the N-alkylation of various anilines with 1-hexanol, a close analogue to 1-octanol, demonstrating the feasibility for long-chain alkylation.[7]

Data Summary: Catalyst Performance in N-Alkylation of Anilines

Catalyst SystemAlkylating AgentTemp (°C)Time (h)Yield (Product)Selectivity NotesReference
Heterogeneous
Ni/θ-Al₂O₃1-Butanol1502499% (N-butylaniline)High selectivity for mono-alkylation shown.[1]
Pd/C (10 mol%)Primary Amines170 (MW)1.5Up to 99% (N-alkylanilines)Utilizes amines instead of alcohols.[3]
Ni/Cu on NaX Zeolite1-Octanol160-240FlowUp to 99% (N-octylamine)Data for aliphatic amines, applicable to aniline.[5]
Co@UiO-67-BPYBenzyl Alcohol13024>99% (N-benzylaniline)Excellent yields for a model reaction.[4]
Homogeneous
NiBr₂ / L1 Ligand1-Octanol1304876% (N-octylaniline)Highly selective for mono-alkylation.[6]
Ruthenium Complex1-HexanolNot Specified24>99% ConversionYields for N-hexylaniline derivatives.[7]

Note: Data is for the most relevant long-chain alcohol examples found. Yields may refer to mono-alkylated products, as achieving high selectivity for the di-alkylated this compound often requires adjusting stoichiometric ratios and reaction times.

Experimental Protocols

A robust and reproducible protocol is the foundation of trustworthy science. Below are representative methodologies for heterogeneous and homogeneous catalytic N-alkylation.

Protocol 1: Heterogeneous N-Alkylation using a Supported Nickel Catalyst (Adapted from[1][6])

This protocol describes a general procedure for the N-alkylation of aniline with 1-octanol in a batch reactor, representative of methods using supported base-metal catalysts.

1. Catalyst Activation (if required):

  • Place the supported nickel catalyst (e.g., Ni/θ-Al₂O₃) in a tube furnace.
  • Heat under a flow of H₂ gas at a specified temperature (e.g., 400-500 °C) for 2-4 hours to reduce the nickel oxide to active Ni(0).
  • Cool the catalyst to room temperature under an inert atmosphere (N₂ or Ar) and store in a glovebox until use.

2. Reaction Setup:

  • To a high-pressure autoclave or a sealed Schlenk tube, add the activated catalyst (e.g., 5 mol% Ni).
  • Add aniline (1.0 eq), 1-octanol (2.2-3.0 eq to favor di-alkylation), and a suitable solvent (e.g., toluene or p-xylene).
  • Seal the vessel, purge with an inert gas, and then pressurize with H₂ (if required by the specific protocol, though hydrogen borrowing is often sufficient).

3. Reaction Execution:

  • Place the vessel in a heating mantle or oil bath and stir vigorously.
  • Heat the reaction to the target temperature (e.g., 150-180 °C) for the specified time (e.g., 24-48 hours).
  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

4. Work-up and Isolation:

  • Cool the reaction vessel to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the catalyst with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate this compound.

    Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup 1. Add Reactants, Solvent & Catalyst to Reactor start->setup react 2. Heat & Stir under Inert Atmosphere setup->react monitor 3. Monitor Progress (GC-MS / TLC) react->monitor monitor->react Continue workup 4. Cool & Quench Reaction monitor->workup Complete filter 5. Filter Catalyst (Heterogeneous) workup->filter extract 6. Extraction & Wash (Homogeneous) workup->extract purify 7. Solvent Removal & Purification (Chromatography) filter->purify extract->purify analyze 8. Characterization (NMR, MS) purify->analyze end End analyze->end

    Caption: A generalized workflow for catalytic N-alkylation from setup to product analysis.

Senior Scientist's Insights & Conclusion

The synthesis of this compound via catalytic N-alkylation of aniline with 1-octanol is a mature yet evolving field. The choice between catalytic systems is not merely about yield but is a strategic decision based on project goals.

  • For Scalability and Cost-Effectiveness: Heterogeneous catalysts, particularly those based on abundant metals like nickel and copper, are the undisputed champions.[1][5] Their ease of separation and reusability are critical for industrial-scale production, minimizing downstream processing costs and catalyst contamination in the final product.

  • For Finesse and Functional Group Tolerance: Homogeneous catalysts, such as the nickel and ruthenium complexes discussed, offer unparalleled control and typically operate under milder conditions.[6][7] This is a significant advantage in medicinal chemistry or the synthesis of complex, functionalized materials where sensitive moieties must be preserved. The primary drawback remains the challenge of removing the catalyst from the product.

  • The Green Chemistry Perspective: The hydrogen borrowing mechanism is inherently green, using alcohols and producing water. To further improve the environmental footprint, researchers should consider solvent-free conditions or the use of greener solvents. The reusability of heterogeneous catalysts also contributes positively to their sustainability profile.[2]

Final Recommendation: For routine, large-scale synthesis of this compound, a supported nickel or copper catalyst in a continuous flow system represents the most economically viable and scalable approach. For discovery-phase research requiring high purity and tolerance of complex functionalities, a well-defined homogeneous nickel or ruthenium catalyst would be the superior choice, despite the more demanding purification process. The ongoing development of immobilized homogeneous catalysts on solid supports seeks to bridge this gap, offering the best of both worlds in the near future.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2024). New Journal of Chemistry. [Link]

  • Shimizu, K. I., Kon, K., Onodera, W., Yamazaki, H., & Kondo, J. N. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis, 3(6), 1127-1133. [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Li, F., & Chen, J. (2018). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. Scientific Reports, 8(1), 17849. [Link]

  • Jana, A., Reich, F., & Zell, T. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(12), 8276-8280. [Link]

  • Mokhov, V. M., Nebykov, D., Panov, A. O., & Vaniev, M. A. (2025). Development of new supported catalysts for the continuous alkylation of amines with alcohols. ResearchGate. [Link]

  • Siedlecka, P., Trzaskowski, A., Trzeciak, A. M., & Szymańska, I. W. (2020). Selective Synthesis of Secondary and Tertiary Amines by Reductive N-Alkylation of Nitriles and N-Alkylation of Amines and Ammonium Formate Catalyzed by Ruthenium Complex. Molecules, 25(21), 5183. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2014). TSI Journals. [Link]

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Comparative Guide to Reaction Kinetic Analysis of N,N-Dioctylaniline: In-Situ IR Spectroscopy vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, a deep understanding of reaction kinetics is not merely academic—it is fundamental to process optimization, yield maximization, and ensuring safety and scalability. The synthesis of N,N-Dioctylaniline, a key intermediate in various industrial applications, involves the N-alkylation of aniline. Monitoring the intricate progress of this reaction provides the critical data needed to control its pathway and outcome. This guide offers an in-depth comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against traditional analytical techniques for the kinetic analysis of this reaction, grounded in experimental principles and field-proven insights.

The Imperative for Real-Time Monitoring in Aniline Alkylation

The N-alkylation of anilines can be a complex process, often susceptible to side reactions such as over-alkylation, which leads to the formation of tertiary amines or even quaternary ammonium salts.[1] The nucleophilicity of the nitrogen atom changes as alkyl groups are added, meaning the mono-alkylated product can sometimes be more reactive than the starting aniline, leading to undesired byproducts.[1][2] To develop a robust and selective process, it is essential to track the concentration of reactants, products, and any transient intermediates in real-time. This is where the choice of analytical methodology becomes paramount.

In-Situ FTIR Spectroscopy: A Direct Window into the Reaction Vessel

In-situ FTIR spectroscopy has emerged as a powerful Process Analytical Technology (PAT) that provides continuous, real-time data on reaction progression without the need for manual sampling.[3][4] By inserting a probe directly into the reaction mixture, this technique offers an uninterrupted view of the molecular changes as they occur.

Principle of Operation

Modern in-situ FTIR systems, such as the Mettler-Toledo ReactIR, typically employ an Attenuated Total Reflectance (ATR) probe.[5] An infrared beam is guided through an internal reflection element (a crystal, often diamond or silicon) at the probe's tip. This creates an evanescent wave that penetrates a few microns into the reaction medium.[4] Molecules within this shallow field absorb IR radiation at specific frequencies corresponding to their vibrational modes. The attenuated energy is then reflected back to a detector, generating a real-time infrared spectrum of the components in the reaction solution.[4][5]

For the this compound synthesis, this allows for the simultaneous tracking of:

  • Reactant Consumption: The disappearance of the characteristic N-H stretching bands of the parent aniline.

  • Product Formation: The appearance of new bands associated with the C-N bonds and the changing fingerprint region of the N,N-dioctyl-substituted aromatic ring.

  • Intermediate Detection: The potential to identify and track transient species that might be crucial to understanding the reaction mechanism.[3][6]

The Expertise Behind the Choice: Why In-Situ FTIR Excels

The primary advantage of in-situ FTIR lies in its non-invasive nature.[3] For reactions that are sensitive to air or moisture, or those conducted under pressure or at elevated temperatures, drawing a sample for external analysis is not just inconvenient; it fundamentally perturbs the system being studied.[3] This can lead to unrepresentative data, especially if intermediates are unstable and decompose upon sampling.[7] In-situ FTIR eliminates this variable entirely, ensuring that the collected data is a true and accurate representation of the ongoing chemistry. Continuous monitoring provides a rich dataset that is invaluable for elucidating complex reaction mechanisms and kinetics.[8][9]

A Comparative Analysis of Analytical Techniques

While in-situ FTIR offers significant advantages, it is crucial to objectively compare its performance with established alternatives. The choice of analytical tool should always be guided by the specific experimental questions being asked.

FeatureIn-Situ FTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)In-Situ NMR Spectroscopy
Monitoring Type In-situ, Real-TimeOffline, Time-DelayedOffline, Time-DelayedIn-situ, Real-Time
Data Acquisition Very Fast (seconds to minutes)Slow (minutes to hours per sample)Slow (minutes per sample)Slow (minutes per spectrum)
Intermediate Detection Excellent for short-lived speciesPoor; unstable species often missed[7]Poor; requires derivatization for non-volatile speciesGood, provides detailed structural data
Quantitative Accuracy Good to Excellent (with proper calibration)ExcellentExcellentGood (requires internal standards)
Ease of Setup Moderate; probe insertion requiredComplex; involves sample prep and quenchingComplex; involves sample prepVery Complex and Expensive
Reaction Perturbation Minimal to NoneHigh; requires sample extractionHigh; requires sample extractionMinimal to None
Suitability for this compound Kinetics Highly SuitableSuitable, but with limitationsSuitable for volatile reactants/productsSuitable, but often impractical
Offline Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in synthetic chemistry labs, renowned for their high precision and accuracy in quantitative analysis.[7] However, their application to kinetic studies has inherent flaws. The process involves physically removing an aliquot from the reactor, quenching the reaction to halt its progress, and then preparing the sample for injection. This workflow introduces a significant time delay between the reaction event and the data point, making it difficult to accurately capture the kinetics of fast reactions.[3][7] More critically, any unstable intermediates are likely to be lost during this process, rendering an incomplete mechanistic picture.[7]

In-Situ NMR: A Powerful but Complex Alternative

Like FTIR, Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for in-situ monitoring. It provides unparalleled detail about molecular structure. However, in-situ NMR setups are generally more complex and costly. Furthermore, data acquisition times are typically longer than with FTIR, which can be a limitation when studying reactions with rapid kinetics.[8] While powerful, its lower sensitivity and higher complexity often make in-situ FTIR a more practical choice for routine kinetic analysis in a process development setting.

Experimental Protocol: Kinetic Analysis of this compound Synthesis via In-Situ FTIR

This protocol outlines a self-validating system where the integrity of the data is ensured through careful setup and calibration.

Part 1: Instrumentation and Setup
  • Reactor Assembly: Assemble a jacketed glass reactor of appropriate volume equipped with a mechanical stirrer, temperature probe, and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probe Installation: Carefully insert the in-situ FTIR (e.g., Mettler-Toledo ReactIR with a DiComp or SiComp ATR probe) through a port in the reactor lid, ensuring the probe tip is fully submerged in the reaction medium but does not interfere with the stirrer.

  • Spectrometer Connection: Connect the probe to the FTIR spectrometer. Ensure the system is performing optimally by checking the background energy levels.

Part 2: Calibration for Quantitative Analysis (Trustworthiness Pillar)

The conversion of spectral data into accurate concentration profiles is underpinned by Beer's Law, which states that absorbance is linearly proportional to concentration.[9] A robust calibration is non-negotiable for trustworthy kinetic data.

  • Standard Preparation: Prepare a series of standard solutions of the starting material (aniline), the final product (this compound), and the alkylating agent in the reaction solvent at known concentrations covering the expected reaction range.

  • Spectral Acquisition: Collect the IR spectrum for each standard solution under the same conditions as the planned reaction (temperature, stirring).

  • Calibration Model Development: Identify unique, non-overlapping infrared bands for each component. For example, an N-H bend for aniline and a characteristic aromatic C-N stretch or a band in the fingerprint region for this compound. Use software (e.g., iC IR or iC Quant) to build a calibration model that correlates the absorbance of these characteristic peaks to the concentration of each species.[10][11][12] This model is the key to converting real-time spectral data into meaningful kinetic profiles.

Part 3: Real-Time Reaction Monitoring
  • Charge Reagents: Charge the reactor with the solvent, aniline, and any catalyst or base. Begin stirring and bring the mixture to the desired reaction temperature.

  • Collect Background Spectrum: Once the temperature has stabilized, collect a background reference spectrum. This is a critical step, as the software will subtract this spectrum from all subsequent scans, ensuring that only changes related to the reaction are monitored.

  • Initiate Reaction: Add the alkylating agent (e.g., 1-bromooctane) to the reactor to initiate the reaction. Immediately start the time-resolved spectral data collection.

  • Monitor Progress: The software will display a real-time 3D plot of absorbance vs. wavenumber vs. time. By applying the pre-built calibration model, this can be instantly converted into concentration profiles for reactants and products.[13]

  • Determine Endpoint: Continue monitoring until the concentration of the limiting reactant approaches zero or the product concentration plateaus, indicating the reaction endpoint.

Part 4: Data Analysis and Kinetic Modeling
  • Generate Profiles: Export the concentration vs. time data for all monitored species.

  • Kinetic Analysis: Use the data to determine the reaction order, rate constant (k), and other kinetic parameters.[14] This can be done using differential or integral methods of analysis.[15][16]

  • Activation Energy: Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) of the reaction.

Visualizing the Workflow and Mechanism

Diagrams provide a clear, high-level overview of the experimental process and the underlying chemical transformations.

G cluster_setup Part 1: Setup & Calibration cluster_exp Part 2: Reaction Monitoring cluster_analysis Part 3: Data Analysis Setup Reactor Assembly & Probe Installation Cal_Standards Prepare Concentration Standards Cal_Spectra Acquire Spectra for Each Standard Cal_Standards->Cal_Spectra Cal_Model Build Quantitative Calibration Model Cal_Spectra->Cal_Model Charge Charge Reactor with Aniline & Solvent Cal_Model->Charge Use Model Background Collect Background Spectrum at T_rxn Charge->Background Initiate Add Alkylating Agent & Start Data Acquisition Background->Initiate Monitor Monitor Real-Time Spectral Changes Initiate->Monitor Apply_Cal Apply Calibration Model to Raw Spectral Data Monitor->Apply_Cal Feed Data Conc_Profile Generate Concentration vs. Time Profiles Apply_Cal->Conc_Profile Kinetics Determine Rate Law, Rate Constant (k) Conc_Profile->Kinetics Activation Repeat at Different Temps for Activation Energy (Ea) Kinetics->Activation reaction_mechanism aniline Aniline (Reactant) intermediate N-Octylaniline (Intermediate) aniline->intermediate + Octyl-Br (SN2, Step 1) alkyl_halide 1-Octyl Bromide (Reactant) product This compound (Product) intermediate->product + Octyl-Br (SN2, Step 2)

Caption: Simplified reaction pathway for the formation of this compound.

Conclusion

For the rigorous study of this compound reaction kinetics, in-situ FTIR spectroscopy offers a distinct advantage over traditional offline methods like HPLC and GC. Its ability to provide continuous, real-time, and non-invasive monitoring furnishes a rich dataset that is essential for accurate kinetic modeling, mechanistic elucidation, and the identification of transient intermediates. While offline methods remain valuable for final product verification and purity analysis, the adoption of in-situ FTIR as the primary tool for kinetic studies empowers researchers to develop more efficient, safe, and robust chemical processes. By grounding the methodology in a strong calibration framework, the technique delivers not just data, but trustworthy, actionable insights.

References

  • Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • PubMed. (2016). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
  • Mettler Toledo. ReactIR In-situ FTIR Spectrometers.
  • Benchchem. A Comparative Guide to In-Situ FTIR for Monitoring Organolithium Reactions.
  • Mettler Toledo via YouTube. (2016). In Situ FTIR Reaction Monitoring.
  • Mettler Toledo. Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics.
  • ACS Publications. (2019).
  • National Institutes of Health (NIH). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
  • Mettler Toledo. Comprehensive User Training For In Situ Reaction Analysis.
  • National Institutes of Health (NIH). (2025). Calibration for Quantitative Chemical Analysis in IR Microscopic Imaging.
  • Mettler Toledo. ReactIR In Situ Spectroscopy.
  • Royal Society of Chemistry.
  • Benchchem.
  • Richmond Scientific. (2023).
  • Benchchem.
  • Virtual Labs.
  • Vallance, C. Reaction Kinetics.

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A Researcher's Guide to Accurate N,N-Dioctylaniline Conversion Quantification: An Internal Standard Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of industrial chemistry and drug development, precise monitoring of chemical reactions is paramount. The conversion of reactants to products is a critical parameter that dictates process efficiency, yield, and ultimately, the economic viability of a synthesis. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the internal standard method for quantifying N,N-Dioctylaniline conversion, offering a robust framework for achieving accurate and reproducible results.

This compound, a tertiary aromatic amine, finds application as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Accurate determination of its conversion during a chemical process is crucial for reaction optimization and quality control. While several analytical techniques can be employed, the internal standard method, particularly when coupled with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offers a superior level of precision by mitigating variations inherent in sample preparation and instrument response.[1]

The Principle of the Internal Standard Method: A Self-Validating System

The internal standard (IS) method is a powerful analytical technique that enhances the accuracy of quantitative analysis by compensating for variations in sample injection volume, solvent evaporation, and instrument drift.[1][2] The core principle involves adding a known amount of a non-interfering compound—the internal standard—to both the calibration standards and the unknown samples.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification.[1][2] This ratiometric approach effectively cancels out many sources of error that can plague other methods like external standardization.

The selection of an appropriate internal standard is a critical step that directly impacts the validity of the results. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to the analyte (this compound) to ensure similar behavior during sample preparation and analysis.[1][2]

  • Chromatographic Resolution: It must be well-separated from the analyte and other components in the sample matrix to allow for accurate peak integration.[2]

  • Non-interference: The internal standard should not react with the analyte or any other component in the sample.[1][2]

  • Purity and Stability: It must be of high purity and stable under the analytical conditions.

  • Commercial Availability: For practical purposes, the internal standard should be readily available.

For the analysis of this compound, a suitable internal standard could be another N,N-dialkylaniline with a different alkyl chain length, such as N,N-Dihexylaniline or N,N-Didecylaniline, provided it meets the resolution criteria. Deuterated analogs of the analyte are often considered ideal internal standards, especially for mass spectrometry-based methods, due to their nearly identical chemical and physical properties.[1]

Visualizing the Workflow: The Internal Standard Method

InternalStandardWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis (GC-MS/HPLC) cluster_quant Quantification Sample Reaction Aliquot (Unknown this compound) Add_IS_Sample Sample->Add_IS_Sample Add precise amount of IS Standards Calibration Standards (Known this compound conc.) Add_IS_Standards Standards->Add_IS_Standards Add precise amount of IS IS Internal Standard (IS) (Known Concentration) Analysis Inject into GC-MS or HPLC Chromatogram Obtain Chromatogram (Peak Areas) Analysis->Chromatogram Calibration Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc. Ratio) Chromatogram->Calibration From Standards Calculation Calculate Unknown Concentration Chromatogram->Calculation From Sample Calibration->Calculation Use Curve Equation Add_IS_Sample->Analysis Add_IS_Standards->Analysis

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of N,N-Dioctylaniline, a tertiary amine with both aliphatic and aromatic character. We will explore its behavior under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), and draw comparisons with other N,N-dialkylanilines to provide a comprehensive analytical perspective.

Introduction to this compound and Its Analytical Significance

This compound (C₂₂H₃₉N, Molecular Weight: 317.5518) is a large, nonpolar tertiary amine.[1] Its structure, featuring a phenyl group attached to a nitrogen atom which is in turn bonded to two octyl chains, makes it relevant in various fields, including as a potential intermediate in organic synthesis and as a lipophilic building block in drug discovery. Characterizing such molecules is crucial, and mass spectrometry provides a rapid and sensitive method for structural elucidation. The fragmentation pattern is a molecular fingerprint, revealing key structural motifs.

Principles of Fragmentation in N,N-Dialkylanilines

The fragmentation of N,N-dialkylanilines in mass spectrometry is governed by the stability of the resulting ions and neutral losses.[2][3] The initial ionization event, whether by electron impact (EI) or protonation (ESI), creates an energetically unstable species that fragments in predictable ways. For N,N-dialkylanilines, two key fragmentation pathways are dominant:

  • Alpha-Cleavage (α-Cleavage): This is a hallmark fragmentation for amines.[4][5] The cleavage occurs at the C-C bond adjacent (alpha) to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium cation.

  • Beta-Cleavage (β-Cleavage) with Rearrangement: Cleavage further down the alkyl chain can also occur, often accompanied by hydrogen rearrangement, leading to the loss of neutral alkene molecules.

The specific ionization method significantly influences the observed fragmentation. EI, being a high-energy "hard" ionization technique, typically results in extensive fragmentation, while ESI, a "soft" ionization method, often yields a prominent protonated molecule with less fragmentation unless collision-induced dissociation (CID) is employed.[6][7]

Predicted Fragmentation Pattern of this compound

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound will produce a molecular ion (M⁺˙) at m/z 317. The subsequent fragmentation is expected to be dominated by α-cleavage.

  • Primary α-Cleavage: The most favorable fragmentation is the loss of a heptyl radical (C₇H₁₅˙), which has a mass of 99 Da. This results from the cleavage of the Cα-Cβ bond of one of the octyl chains, leading to a highly stable, resonance-stabilized iminium cation. This fragment is expected to be the base peak in the spectrum.

    • M⁺˙ (m/z 317) → [M - C₇H₁₅]⁺ (m/z 218) + C₇H₁₅˙

  • Benzylic Cleavage: Another significant fragmentation pathway involves the loss of an octyl radical (C₈H₁₇˙) through cleavage of the N-C bond, though this is generally less favored than α-cleavage in aliphatic amines. This would result in a fragment at m/z 204.

    • M⁺˙ (m/z 317) → [M - C₈H₁₇]⁺ (m/z 204) + C₈H₁₇˙

  • Further Fragmentation: The base peak at m/z 218 can undergo further fragmentation through the loss of neutral alkene molecules (e.g., ethene, propene) from the remaining octyl chain.

The expected EI mass spectrum would show a molecular ion at m/z 317 and a prominent base peak at m/z 218.

EI_Fragmentation M This compound (M+•) m/z 317 NL1 - C7H15• (α-cleavage) M->NL1 NL2 - C8H17• (Benzylic cleavage) M->NL2 F1 [M - C7H15]+ (Base Peak) m/z 218 F2 [M - C8H17]+ m/z 204 NL1->F1 NL2->F2

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, this compound will be readily protonated to form the [M+H]⁺ ion at m/z 318. Without applying collision energy, this would be the predominant ion observed. When subjected to tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), fragmentation will occur.

  • Loss of a Neutral Alkene: The most likely fragmentation pathway for the protonated molecule is the loss of a neutral octene molecule (C₈H₁₆), with a mass of 112 Da, through a charge-remote fragmentation or rearrangement process.

    • [M+H]⁺ (m/z 318) → [M+H - C₈H₁₆]⁺ (m/z 206) + C₈H₁₆

  • Loss of an Octyl Group: The loss of an octyl radical is less likely in ESI-MS/MS compared to EI, but the loss of a neutral octane molecule could be possible through rearrangement.

The ESI-MS/MS spectrum would be simpler than the EI spectrum, with a prominent precursor ion at m/z 318 and a major product ion at m/z 206.

ESI_Fragmentation MH [M+H]+ m/z 318 NL1 - C8H16 (Neutral Loss) MH->NL1 P1 [M+H - C8H16]+ m/z 206 NL1->P1

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis with N,N-Diethylaniline

To contextualize the fragmentation of this compound, a comparison with the well-documented fragmentation of N,N-diethylaniline is insightful.

FeatureN,N-Diethylaniline (C₁₀H₁₅N, MW: 149.23)This compound (C₂₂H₃₉N, MW: 317.55)
Molecular Ion (EI) m/z 149m/z 317
Base Peak (EI) m/z 134 ([M-CH₃]⁺)m/z 218 ([M-C₇H₁₅]⁺)
Dominant EI Fragmentation α-cleavage (loss of methyl radical)α-cleavage (loss of heptyl radical)
Protonated Molecule (ESI) m/z 150m/z 318
Major ESI-MS/MS Fragment m/z 122 ([M+H - C₂H₄]⁺)m/z 206 ([M+H - C₈H₁₆]⁺)

The comparison highlights a consistent fragmentation mechanism (α-cleavage in EI, neutral alkene loss in ESI-MS/MS) across different N,N-dialkylanilines. The mass of the lost alkyl radical/alkene is directly dependent on the length of the alkyl chain. This predictable behavior is a powerful tool for identifying homologous series of compounds.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

GC-MS Analysis (for EI Fragmentation)

This method is suitable for the volatile and thermally stable this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms), is appropriate.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis (for ESI Fragmentation)

This method is ideal for direct infusion or liquid chromatography introduction.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of methanol and water (80:20 v/v) with 0.1% formic acid to aid protonation.[10]

  • Liquid Chromatography (LC) Conditions (Optional, for sample cleanup):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 80% B, ramp to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 318.

    • MS/MS Scan: Select the precursor ion at m/z 318 and apply collision energy (e.g., 15-30 eV) to generate product ion spectra.

Experimental_Workflow cluster_EI GC-MS (EI) cluster_ESI LC-MS/MS (ESI) Sample_EI Sample in DCM GC GC Separation (HP-5ms column) Sample_EI->GC EI_Source EI Ionization (70 eV) GC->EI_Source MS_EI Mass Analyzer (m/z 40-400) EI_Source->MS_EI Sample_ESI Sample in MeOH/H2O + 0.1% Formic Acid LC LC Separation (C18 column) Sample_ESI->LC ESI_Source ESI Source (+) LC->ESI_Source MS1 MS1: Precursor Scan (Select m/z 318) ESI_Source->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Scan CID->MS2

Caption: Workflow for EI and ESI mass spectrometry analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow well-established pathways for N,N-dialkylanilines. Under Electron Ionization, the dominant fragmentation will be α-cleavage, resulting in a base peak at m/z 218. Under Electrospray Ionization with collision-induced dissociation, the primary fragmentation will be the neutral loss of octene from the protonated molecule, yielding a major product ion at m/z 206. These predictable fragmentation patterns, when compared with those of smaller analogues like N,N-diethylaniline, provide a robust framework for the structural elucidation and identification of this and related compounds. The provided experimental protocols offer a clear path for the empirical validation of these theoretical considerations in a research or industrial laboratory setting.

References

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry. [Link]

  • This compound. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass spectral studies of N,N-dialkylaminoethanols. Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. NIH National Center for Biotechnology Information. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]

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The Strategic Advantage of N,N-Dialkylaniline Moieties in Ligand Design for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis in C-N Bond Formation

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecules, particularly within pharmaceutical and materials science.[1][2] The efficacy of these transformations is profoundly influenced by the choice of ancillary ligand, which modulates the reactivity and stability of the palladium catalyst. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the field, a nuanced exploration of ligand architecture reveals the significant potential of incorporating N,N-dialkylaniline moieties.[3][4] This guide provides an in-depth comparison of a P,N-ligand featuring an N,N-dialkylaniline scaffold against benchmark ligands in the context of the Buchwald-Hartwig amination, a crucial C-N bond-forming reaction.

The core principle behind the design of effective ligands for cross-coupling is the optimization of the catalytic cycle's key steps: oxidative addition and reductive elimination.[5][6] Ligands must be electron-rich to facilitate the oxidative addition of the palladium(0) species to the aryl halide. Concurrently, they must possess sufficient steric bulk to promote the final, bond-forming reductive elimination step and to stabilize the catalytically active monoligated palladium species.[6] N,N-dialkylanilines are strongly electron-donating due to the nitrogen lone pair's resonance with the aromatic ring, making them an attractive component in ligand design. When incorporated into a biarylphosphine structure, such as in 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (commonly known as DavePhos), the resulting P,N-ligand offers a compelling combination of electronic and steric properties.[7][8]

Comparative Ligand Performance in a Model Buchwald-Hartwig Amination

To objectively assess the performance imparted by the N,N-dialkylaniline motif, we will analyze a model Buchwald-Hartwig amination reaction: the coupling of an unactivated aryl chloride, 4-chlorotoluene, with morpholine. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making this transformation a stringent test of catalyst efficiency.[9] We will compare the performance of a representative P,N-ligand containing an N,N-dialkylaniline moiety (DavePhos) with a highly effective dialkylbiaryl phosphine (XPhos) and a common N-heterocyclic carbene (IPr).

LigandLigand ClassPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
DavePhos P,N-Ligand (N,N-Dialkylaniline)Pd₂(dba)₃NaOtBuToluene1006~90-98[10]
XPhos Dialkylbiaryl PhosphinePd₂(dba)₃NaOtBuToluene100694[3][8]
IPr N-Heterocyclic Carbene (NHC)[Pd(IPr)(cin)Cl]K₃PO₄Dioxane10012~85-95[1][11]

Note: The yield for DavePhos is an estimated range based on its documented high performance in similar aryl chloride aminations, as a direct comparative study under these exact conditions was not found in the cited literature.[10] The conditions for the IPr-based catalyst are often varied, with different bases and solvents being optimal.

The data indicates that P,N-ligands incorporating an N,N-dialkylaniline fragment, such as DavePhos, are highly competitive with some of the most effective ligand systems developed for C-N cross-coupling.[10] The strong electron-donating nature of the N,N-dimethylamino group enhances the electron density at the palladium center, facilitating the challenging oxidative addition of the aryl chloride. This electronic benefit, combined with the significant steric hindrance provided by the dicyclohexylphosphino group and the biphenyl backbone, creates a highly active catalytic system.

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle for the Buchwald-Hartwig amination illustrates the critical junctures where ligand properties exert their influence. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_coord Ligand Exchange amide_complex L-Pd(II)(Ar)(NR¹R²) amide_complex->pd0 Reductive Elimination in3 amide_complex->in3 Ar-NR¹R² amine_coord->amide_complex Deprotonation (Base) in4 amine_coord->in4 Base-H⁺X⁻ in1 in1->pd0 Ar-X in2 in2->oa_complex HNR¹R²

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality behind Ligand Efficacy:

  • Oxidative Addition (Ar-X addition): Electron-rich ligands like DavePhos and XPhos accelerate this rate-limiting step by increasing the nucleophilicity of the Pd(0) center.[6] The N,N-dimethylamino group in DavePhos contributes significantly to this electronic enrichment.

  • Reductive Elimination (Ar-NR¹R² formation): Sterically bulky ligands are crucial for promoting this final C-N bond-forming step. The large footprint of the dicyclohexylphosphino and biaryl groups forces the aryl and amino groups into close proximity on the palladium center, facilitating their coupling and the regeneration of the Pd(0) catalyst.[12]

Experimental Protocol: A Self-Validating System

The following protocol for the model amination reaction is designed to be a robust, self-validating system for comparing ligand performance.

Reaction: Coupling of 4-Chlorotoluene with Morpholine

G cluster_0 Vessel Preparation cluster_1 Reagent Addition cluster_2 Reaction & Analysis p1 Add Pd₂(dba)₃ (1.5 mol%), Ligand (3.0 mol%), and NaOtBu (2.0 equiv.) to an oven-dried flask. p2 Evacuate and backfill with Argon (3x). p1->p2 Inert Atmosphere r1 Add degassed Toluene. p2->r1 Under Argon r2 Add 4-Chlorotoluene (1.0 equiv.). r1->r2 r3 Add Morpholine (1.5 equiv.). r2->r3 rxn Stir at 100 °C for 6 h. r3->rxn workup Cool, quench with H₂O, extract with EtOAc. rxn->workup analyze Analyze organic layer by GC-MS for yield. workup->analyze

Figure 2: Experimental workflow for the comparative amination reaction.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: DavePhos, XPhos, or IPr (as appropriate complex)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl Halide: 4-Chlorotoluene

  • Amine: Morpholine

  • Solvent: Anhydrous, degassed toluene

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 0.015 mmol), the phosphine ligand (e.g., 0.03 mmol), and sodium tert-butoxide (e.g., 2.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vessel from the glovebox (if used). Add anhydrous, degassed toluene (e.g., 2 mL). Sequentially add 4-chlorotoluene (e.g., 1.0 mmol) and morpholine (e.g., 1.5 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir for the designated time (e.g., 6 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the product yield by quantitative analysis, such as gas chromatography (GC) or ¹H NMR spectroscopy, using an internal standard.

This standardized protocol ensures that any observed differences in reaction yield can be directly attributed to the catalytic performance of the chosen ligand, providing a reliable basis for comparison.

Conclusion and Outlook

The incorporation of an N,N-dialkylaniline moiety into a biaryl phosphine framework, as exemplified by DavePhos, represents a highly effective strategy in ligand design for challenging cross-coupling reactions. These P,N-ligands demonstrate performance on par with elite dialkylbiaryl phosphines like XPhos in the Buchwald-Hartwig amination of aryl chlorides. The strong σ-donating character of the dialkylamino group synergizes with the steric bulk of the phosphine and biaryl backbone to create a catalyst system that excels at both the oxidative addition and reductive elimination steps of the catalytic cycle. For researchers, scientists, and drug development professionals, understanding these structure-activity relationships is paramount. While broad screening is often necessary, ligands based on the N,N-dialkylaniline scaffold should be considered a primary candidate for optimizing difficult C-N bond formations, offering a powerful tool for the efficient synthesis of complex molecular targets.

References

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl for Advanced Catalysis and Organic Synthesis. Available at: [Link]

  • Aspira Chemical. (n.d.). 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 98%. Available at: [Link]

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  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Organometallic Chemistry, 35, 1–67. Available at: [Link]

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  • Arrechea, P. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (Doctoral dissertation, Massachusetts Institute of Technology). Available at: [Link]

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  • Stradiotto, M., et al. (2013). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics, 32(17), 4884–4898. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]

  • Organ, M. G., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 51(29), 7295-7299. Available at: [Link]

  • Skonieczny, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. Available at: [Link]

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Sources

Orthogonal methods for the characterization of N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Orthogonal Approach to the Comprehensive Characterization of N,N-Dioctylaniline

Introduction: Beyond Single-Method Analysis

This compound (C₂₂H₃₉N, M.W. 317.56 g/mol ) is a tertiary amine utilized as a key intermediate and catalyst in various chemical manufacturing processes.[1][2] Given its role, ensuring its identity, purity, and stability is paramount to the quality and safety of the final products. Relying on a single analytical method for characterization can introduce method-specific biases and may fail to detect certain impurities or structural nuances.

This guide details an orthogonal analytical strategy for the comprehensive characterization of this compound. An orthogonal approach leverages multiple, independent analytical techniques that rely on different physicochemical principles (e.g., separation by polarity vs. volatility, or analysis by absorption of radiation vs. fragmentation).[3][4] This multi-faceted methodology provides a robust and reliable assessment of a material's critical quality attributes, aligning with the stringent expectations of regulatory bodies like the FDA and EMA.[4][5] By cross-verifying results from disparate techniques, we build a higher degree of confidence in the analytical data, ensuring a thorough understanding of the molecule.

The Strategic Framework for Orthogonal Characterization

Our approach is structured around answering three fundamental questions regarding the material. Each question is addressed by a primary technique and verified by one or more orthogonal methods.

G cluster_0 Core Analytical Questions cluster_1 Orthogonal Analytical Methods IDENTITY Question 1: Identity & Structure Is the material this compound? NMR NMR Spectroscopy (¹H, ¹³C) IDENTITY->NMR Primary FTIR FTIR Spectroscopy IDENTITY->FTIR Orthogonal MS Mass Spectrometry IDENTITY->MS Orthogonal PURITY Question 2: Purity & Impurities How pure is the material and what are the impurities? HPLC RP-HPLC (UV) PURITY->HPLC Primary GC Gas Chromatography (FID) PURITY->GC Orthogonal LCMS LC-MS PURITY->LCMS Impurity ID PROPERTIES Question 3: Physicochemical Properties What are its thermal characteristics? DSC Differential Scanning Calorimetry (DSC) PROPERTIES->DSC Primary TGA Thermogravimetric Analysis (TGA) PROPERTIES->TGA Orthogonal

Figure 1: A strategic workflow illustrating the application of orthogonal methods to answer key analytical questions for this compound characterization.

Part 1: Identity and Structural Confirmation

Confirming the chemical structure of this compound is the foundational step. We employ spectroscopic methods that probe the molecular structure at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the most definitive structural information. Both ¹H and ¹³C NMR are used to create a detailed map of the molecule's carbon-hydrogen framework.

  • Causality Behind Method Choice: NMR is unparalleled for elucidating the precise connectivity of atoms in a molecule. The chemical shift, integration, and multiplicity of the peaks in an NMR spectrum provide a unique fingerprint of the compound's structure. For a tertiary amine like this compound, ¹H NMR is particularly useful for confirming the presence and arrangement of the octyl chains and the phenyl group.[6][7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: 500 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Analysis & Expected Results:

    • Aromatic Protons: Multiplets in the δ 6.6-7.3 ppm range.

    • N-CH₂ Protons: A triplet around δ 3.2-3.4 ppm, deshielded by the adjacent nitrogen atom.[8]

    • Alkyl Chain Protons: A series of multiplets in the δ 1.2-1.6 ppm range for the bulk of the methylene groups.

    • Terminal Methyl Protons: A triplet around δ 0.9 ppm.

    • The integration of these regions should correspond to the number of protons in each environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification (Orthogonal Method 1)

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

  • Causality Behind Method Choice: FTIR is orthogonal to NMR as it probes the vibrational modes of chemical bonds rather than the magnetic properties of atomic nuclei. For this compound, the key diagnostic feature is the absence of N-H stretching bands, which definitively confirms its tertiary amine nature.[7][8][9] The presence of C-N, aromatic C-H, and aliphatic C-H stretching vibrations further supports the structure.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small drop of the neat liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: FTIR Spectrometer with ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis & Expected Results:

    • Absence of N-H stretch: No significant peaks in the 3300-3500 cm⁻¹ region.[7]

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Strong peaks in the 2850-2960 cm⁻¹ region.

    • C=C aromatic ring stretches: Peaks in the 1450-1600 cm⁻¹ region.

    • C-N stretch: A peak in the 1020-1250 cm⁻¹ region, though it may be weak and located in a busy spectral region.[9]

Mass Spectrometry (MS): Molecular Weight Confirmation (Orthogonal Method 2)

MS provides the molecular weight of the compound, offering a fundamental check on its identity.

  • Causality Behind Method Choice: MS is orthogonal to both NMR and FTIR. It provides information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments, rather than its interaction with electromagnetic radiation. This directly confirms the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in methanol.

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: 50-1000 m/z.

  • Data Analysis & Expected Results:

    • Molecular Ion Peak: A prominent peak at m/z ≈ 318.3, corresponding to the protonated molecule [M+H]⁺. The exact mass measurement should be within 5 ppm of the calculated value for C₂₂H₄₀N⁺.

    • Fragmentation: Alkylamines often undergo a characteristic α-cleavage (cleavage of the C-C bond nearest the nitrogen).[7][10] This would result in a fragment from the loss of a C₇H₁₅ radical, yielding a resonance-stabilized cation.

TechniquePrincipleKey Information Provided for Identity
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed atomic connectivity, chemical environment
FTIR Spectroscopy Absorption of infrared radiation by bondsFunctional group confirmation (and absence thereof)
Mass Spectrometry Ionization and separation by mass-to-chargeMolecular weight and elemental formula confirmation
Table 1: Comparison of orthogonal methods for structural identification.

Part 2: Purity Assessment and Impurity Profiling

Identifying and quantifying impurities is critical for safety and efficacy.[11][12] We use two orthogonal chromatographic methods to ensure all potential process-related impurities and degradation products are separated and detected.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Primary Purity Workhorse

RP-HPLC is the gold standard for purity analysis of moderately polar to non-polar organic molecules.[13] It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

  • Causality Behind Method Choice: this compound is a relatively non-polar molecule, making it ideally suited for retention and separation on a C18 column. Potential impurities (e.g., aniline, N-octylaniline, or oxidation products) will have different polarities, enabling their separation. This method is highly reproducible and quantifiable, making it suitable for validation according to ICH guidelines.[14][15]

Experimental Protocol: RP-HPLC for Purity and Related Substances

  • System Preparation: Ensure the HPLC system is validated and calibrated.[16]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[17]

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (80:20).

    • Sample Solution: Accurately weigh ~50 mg of this compound and dissolve in 50.0 mL of diluent (1.0 mg/mL).

    • Reference Standard: Use a well-characterized lot of this compound.

  • Method Validation (as per ICH Q2(R1)) :[14]

    • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

    • Linearity: Prepare solutions of a reference standard at five concentrations (e.g., 0.05% to 150% of the sample concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy/Recovery: Spike the sample with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 90-110%.

    • Precision:

      • Repeatability: Six replicate injections of the sample solution. RSD should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).

  • Data Analysis: Calculate the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

Validation ParameterAcceptance CriteriaRationale
Specificity Peak purity index > 0.999Ensures the method is selective for the analyte and impurities.[14]
Linearity (r²) ≥ 0.999Confirms a direct relationship between detector response and concentration.
Accuracy (% Rec) 90.0 - 110.0%Demonstrates the method's ability to measure the true value.[18]
Precision (RSD) ≤ 2.0% for main peakShows the method is reproducible under the same conditions.[16]
Table 2: Summary of typical validation parameters and acceptance criteria for an HPLC purity method.
Gas Chromatography (GC): An Orthogonal Separation Technique

GC provides an orthogonal separation mechanism to HPLC. It separates compounds based on their volatility and interaction with the stationary phase at elevated temperatures.

  • Causality Behind Method Choice: GC is an excellent orthogonal check for HPLC because the separation principle is entirely different (volatility vs. polarity/hydrophobicity).[5] It is particularly adept at detecting highly volatile impurities, such as residual solvents (e.g., from synthesis) or low-boiling point starting materials, which might elute in the solvent front or be poorly resolved in a typical RP-HPLC run.[19][20]

Experimental Protocol: GC-FID for Volatile Impurities

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: 100 °C (hold 2 min) to 280 °C at 15 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Injection: 1 µL, Split ratio 50:1.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane (DCM) at ~10 mg/mL.

  • Data Analysis: Quantify impurities against an external standard or by area percent. This method is crucial for identifying any volatile organic impurities not detected by HPLC.

G cluster_0 Sample: this compound with Impurities cluster_1 Orthogonal Chromatographic Workflow cluster_2 Comprehensive Purity Profile SAMPLE Sample Matrix HPLC RP-HPLC Principle: Polarity/Hydrophobicity Separates non-volatile and polar impurities (e.g., related substances, degradation products) SAMPLE->HPLC GC GC-FID Principle: Volatility/Boiling Point Separates volatile impurities (e.g., residual solvents, starting materials) SAMPLE->GC RESULT Confirmed Purity Full Impurity Profile HPLC->RESULT GC->RESULT

Figure 2: Workflow demonstrating how two orthogonal chromatographic techniques provide a comprehensive purity profile.

Part 3: Physicochemical Characterization

Understanding the thermal properties of this compound is important for handling, storage, and stability assessments.

Differential Scanning Calorimetry (DSC): Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, and other thermal events.

  • Causality Behind Method Choice: DSC provides a precise measurement of the melting point and can reveal information about polymorphism. A sharp melting peak is often indicative of high purity.

Experimental Protocol: DSC

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.

  • Parameters:

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The boiling point is reported to be 197-198 °C at 3mm Hg.[21]

Thermogravimetric Analysis (TGA): Thermal Stability (Orthogonal Method)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles.

  • Causality Behind Method Choice: TGA is orthogonal to DSC because it measures mass loss rather than heat flow. It provides complementary information on the temperature at which the material begins to decompose, which is a critical stability parameter.

Experimental Protocol: TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Conclusion

The characterization of this compound, or any pharmaceutical material, should not be a static, single-method event. By implementing an orthogonal analytical framework, we create a robust, self-validating system for quality assessment. Combining spectroscopic techniques like NMR, FTIR, and MS confirms the material's identity with a high degree of certainty. Employing fundamentally different chromatographic separation techniques like RP-HPLC and GC ensures a comprehensive impurity profile is generated, minimizing the risk of undetected contaminants.[5] Finally, thermal analysis provides crucial data on the material's physical properties and stability. This integrated, multi-technique approach embodies the principles of modern analytical science, providing the trustworthy and comprehensive data required by researchers, scientists, and drug development professionals.

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  • Panda, S. S., & Kumar, B. V. V. R. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 2–11. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Diethylaniline (CAS 91-66-7). Retrieved from [Link]

  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4). Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. Retrieved from [Link]

  • Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of (1) aniline, (2) N, N-dimethylaniline, (3) O-toluidine.... Retrieved from [Link]

  • Shah, S. R., et al. (2012). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3603-3617. Retrieved from [Link]

  • Panda, S. S., & Kumar, B. V. V. R. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 2-11. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Retrieved from [Link]

  • Farré, M., et al. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8, 5598-5607. Retrieved from [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11, 21135. Retrieved from [Link]

  • SciSpace. (n.d.). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Aniline purity. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of N,N-Dioctylaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of N,N-Dioctylaniline, a substituted aniline compound. The procedures outlined are grounded in the established hazard profiles of analogous chemicals and regulatory frameworks. By understanding the causality behind these protocols, researchers can not only execute safe disposal but also cultivate a deep-rooted culture of safety and environmental stewardship.

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide. The following procedures are synthesized from the safety profiles of structurally related short-chain N-alkylated anilines (e.g., N,N-Diethylaniline) and established hazardous waste regulations. This information is for guidance only. You are REQUIRED to obtain and meticulously follow the Safety Data Sheet provided by your chemical supplier for this compound before handling or disposing of this chemical.

The Foundational Principle: Understanding the Hazard Profile

Proper disposal is not merely a logistical task; it is a direct extension of a chemical's intrinsic hazards. This compound, as a member of the substituted aniline family, is anticipated to present significant health and environmental risks that dictate its handling from acquisition to disposal.

  • Human Health Hazards: Aniline and its derivatives are known for their toxicity. Exposure can occur through inhalation, skin absorption, and ingestion.[1][2][3] The primary concern with aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] This can lead to cyanosis (blueish skin), dizziness, convulsions, and, in severe cases, can be fatal.[4] Furthermore, many aniline compounds are suspected of causing long-term organ damage and may be carcinogenic.[2]

  • Environmental Hazards: Substituted anilines are frequently classified as toxic or very toxic to aquatic life, often with long-lasting effects.[1][2] Due to the two long octyl chains, this compound is expected to have low water solubility and a high potential for bioaccumulation, making its release into the environment a significant concern. Improper disposal, such as drain disposal, is strictly prohibited as it can cause extensive damage to aquatic ecosystems.[3]

Waste Characterization: Is this compound a Hazardous Waste?

According to the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5]

  • Listed Wastes: While Aniline itself is a U-listed hazardous waste (EPA waste code U012), this compound is not specifically on this list.[6]

  • Characteristic Wastes: The generator of the waste is legally responsible for determining if it exhibits hazardous characteristics.[5] For this compound, the primary concern is Toxicity . This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the extract from the waste contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the respective regulatory level, the waste is hazardous.[5] Given the known toxicity of anilines, it is prudent and often required to manage this compound as a toxic hazardous waste unless generator knowledge or analytical data proves otherwise.

Hazard Characteristic Anticipated Profile for this compound Basis for Assessment
Toxicity Presumed Toxic. Must be managed as hazardous waste.Aniline and its derivatives are known systemic toxins.[2][3] The compound is likely to fail the TCLP test if it contains regulated contaminants.
Ignitability Combustible Liquid. Related compounds like N,N-Diethylaniline have a flash point of 79°C.[4] While not highly flammable, it can burn.
Corrosivity Not expected to be corrosive. Anilines are basic but generally not corrosive in the sense of the RCRA characteristic (pH <2 or >12.5).
Reactivity Generally stable. Incompatible with strong oxidizing agents and acids.[1]Reacts with strong oxidizers, but not expected to be unstable, explosive, or water-reactive under normal conditions.

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal by a licensed contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Tight-sealing safety goggles or a face shield are essential to protect against splashes.[1]

  • Lab Coat: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Ventilation: All handling of this compound and its waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

Step 2: Waste Segregation

The principle of segregation is to prevent dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams.

  • Avoid Incompatibles: Ensure that this compound waste is not mixed with strong oxidizing agents (e.g., peroxides, nitrates) or strong acids, as this can lead to vigorous or violent reactions.[1]

Step 3: Containerization and Labeling

Proper containment and communication are critical for safe storage and transport.

  • Container: Use a chemically compatible, sealable container. The original product container is often a suitable choice if it is in good condition.

  • Labeling: The container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • A clear statement of the associated hazards (e.g., "Toxic," "Environmental Hazard")

Step 4: Storage Pending Disposal

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Conditions: The storage area must be cool, dry, and well-ventilated. Keep the container tightly closed.[2]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Professional Disposal

Final disposal must be handled by professionals to ensure regulatory compliance and environmental protection.

  • Contractor: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibited Actions: NEVER dispose of this compound down the drain or in the regular trash.[3] This is illegal and environmentally destructive.

Emergency Procedures: Spill Management

Accidental spills generate hazardous waste and must be handled immediately and correctly.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is combustible, remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment & Cleanup: For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbent material into a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Debris" and manage it for disposal according to the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is waste segregated from incompatible materials? ppe->segregate seg_yes Yes segregate->seg_yes seg_no No segregate->seg_no container Place in a sealed, compatible container. seg_yes->container correct_seg Segregate waste immediately. Keep away from oxidizers and acids. seg_no->correct_seg correct_seg->container label Label as 'Hazardous Waste' with chemical name and hazards. container->label store Store in designated Satellite Accumulation Area (SAA). label->store disposal Arrange for pickup by licensed hazardous waste contractor. store->disposal end Disposal Complete disposal->end

Caption: A workflow diagram for the safe and compliant disposal of this compound.

References

  • Chemsrc. N,N-Di-n-octylaniline | CAS#:3007-75-8. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: N,N-Dimethylaniline. [Link]

  • Sigma-Aldrich. N,N-DIOCTADECYLANILINE SDS. [Link]

  • Google Patents. (1974). Alkyl aluminum disposal method - US3848053A.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. [Link]

  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1609 - N,N-DIETHYLANILINE. [Link]

  • Environmental Protection Agency. (2018). Waste Classification. [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling N,N-Dioctylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that your work is not only scientifically sound but also fundamentally safe. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of N,N-Dioctylaniline. We will explore the causality behind each safety recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.

Immediate Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure as a tertiary aromatic amine places it in a class of compounds that require stringent safety protocols. We must, therefore, base our precautions on the known hazards of analogous anilines, such as N,N-dimethylaniline and N,N-diethylaniline.

Key Hazards of Analogous Anilines:

  • High Acute Toxicity: These compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Skin absorption is a significant route of exposure.[4]

  • Systemic Effects: Exposure can lead to central nervous system effects, circulatory issues, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, resulting in symptoms like cyanosis (bluish skin), dizziness, and headaches.[4][5]

  • Carcinogenicity: Many aniline derivatives are suspected of causing cancer.[1]

  • Environmental Hazard: These chemicals are often toxic to aquatic life with long-lasting effects.[1][6]

Given these risks, treating this compound with the highest degree of caution is imperative. Our protective strategy must be built to prevent all routes of exposure: dermal, ocular, and inhalation.

The Core Principle: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary method for exposure control is to handle this compound within a certified chemical fume hood to manage vapors and prevent inhalation.[2]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), ensure proper training for all personnel, and clearly label all containers and work areas.

  • Personal Protective Equipment (PPE): This is your immediate barrier. The correct selection and use of PPE are non-negotiable.

Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantities being handled, and the potential for splashes or aerosol generation.

The eyes are highly susceptible to chemical splashes.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[7]

  • High-Risk Operations: When handling larger quantities (>100 mL) or performing tasks with a high potential for splashing (e.g., transfers, heating), supplement your goggles with a full-face shield.[8][9]

Due to the high dermal toxicity of anilines, glove selection is the most critical aspect of your PPE ensemble. Thin, disposable gloves used for incidental contact may not offer sufficient protection for prolonged work.

  • Glove Material: Standard nitrile gloves may offer protection against incidental splashes, but they are not recommended for prolonged or immersive contact with aromatic amines.[10] For extended tasks, more robust materials are necessary. Butyl rubber or neoprene gloves provide superior resistance to a broader range of chemicals, including many amines.[11]

  • Double Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. The outer glove should be a thicker, chemical-resistant type, while the inner glove can be a standard nitrile exam glove.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[12]

Table 1: Glove Material Compatibility for Aromatic Amines

Glove Material Splash Protection Extended Contact Rationale & Comments
Nitrile Fair to Good Not Recommended Suitable for incidental contact only. Thin nitrile can degrade with exposure to some organic solvents and amines.[10][11] Always check manufacturer-specific breakthrough time data.
Neoprene Excellent Good A synthetic rubber that offers good resistance to a range of chemicals, including acids, bases, and some solvents. Offers better dexterity than butyl rubber.[9][11]
Butyl Rubber Excellent Excellent Provides excellent resistance to a wide variety of aggressive chemicals, including many amines, ketones, and esters.[11] Often the preferred choice for high-risk scenarios, though it may reduce dexterity.

| Natural Rubber (Latex) | Poor to Fair | Not Recommended | Offers poor resistance to many organic solvents and should not be relied upon for handling this compound.[11][13] |

Disclaimer: This table is a general guide. Always consult the glove manufacturer's specific chemical resistance chart for data on this compound or a close chemical analogue before use.

  • Standard Operations: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down.

  • High-Risk Operations: For large-volume transfers or in situations with a significant splash risk, supplement your lab coat with a chemical-resistant apron made from materials like neoprene or butyl rubber. For extensive handling, disposable chemical-resistant coveralls should be considered.[8]

  • Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear cloth or mesh shoes in the laboratory.

Respiratory protection is generally not required when handling this compound inside a properly functioning chemical fume hood.[6][14] However, it becomes essential in specific situations:

  • Spill Cleanup: For any significant spill outside of a fume hood.

  • Insufficient Ventilation: If you must handle the chemical outside of a fume hood (not recommended).

  • Aerosol Generation: If the process you are performing (e.g., sonicating, spraying) may generate aerosols.

In these cases, a NIOSH-approved respirator is required. The minimum protection would be an air-purifying respirator with organic vapor cartridges. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4] All respirator use requires prior medical clearance, training, and fit-testing as per your institution's policy.

Operational Protocols: Safety in Practice
  • Donning (Putting On):

    • Put on closed-toe shoes and long pants.

    • Don your inner pair of gloves (nitrile).

    • Don your lab coat or coveralls.

    • Don your outer pair of chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of your lab coat.

    • Don your chemical splash goggles.

    • If required, don your face shield.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • If worn, remove the face shield and/or lab coat.

    • Remove the inner gloves, again without touching the outside surface. Dispose of them in hazardous waste.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain: For liquid spills, cover with an inert absorbent material like sand, diatomaceous earth, or a commercial sorbent pad.[14][15] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.[16]

  • Segregate Waste: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent pads), must be collected in a dedicated hazardous waste container.[17]

  • Labeling: The container must be kept closed and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Never pour this compound or its waste down the drain.[16][18] Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level Selection cluster_action Action start Start: Plan Task with this compound task_scale Small Scale (<10mL) No Splash Risk? start->task_scale level1 Standard PPE: - Double Gloves (Nitrile/Butyl) - Lab Coat - Goggles task_scale->level1 Yes level2 Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron task_scale->level2 No aerosol_risk Aerosol Generation Possible? level3 Maximum PPE: - Enhanced PPE + Respirator (Organic Vapor) aerosol_risk->level3 Yes proceed Proceed with Task in Fume Hood aerosol_risk->proceed No level1->aerosol_risk level2->aerosol_risk level3->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.

  • Safety Data Sheet - N,N-Dimethylaniline. DC Fine Chemicals.

  • Safety data sheet - CPAChem. CPAChem.

  • N,N-Di-n-octylaniline | CAS#:3007-75-8. Chemsrc.

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Pure Chemical Corporation.

  • material safety data sheet - n,n,diethylaniline 99% ar. Oxford Lab Fine Chem LLP.

  • SAFETY DATA SHEET - N,N-Diethylaniline. Fisher Scientific.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).

  • N,N-DIETHYLANILINE AR. Loba Chemie.

  • N,N-DIOCTADECYLANILINE SDS. Sigma-Aldrich Inc.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • Safety Data Sheet: N,N-diethylaniline. Carl ROTH.

  • ANILINE | Occupational Safety and Health Administration. OSHA.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • Chemical Resistance Chart for Latex and Nitrile Gloves. Duke University Safety.

  • N,N-Dimethylaniline | EPA. U.S. Environmental Protection Agency.

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety.

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention.

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety.

  • NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. Centers for Disease Control and Prevention.

  • Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of Aniline, N,N-dimethyl-4-(diphenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.